Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate
Description
Properties
IUPAC Name |
methyl 2-(4-benzylpiperazin-1-yl)-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-19(23)17-13-16(20)7-8-18(17)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPAGDTZNRMSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)N2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501149090 | |
| Record name | Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501149090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-30-3 | |
| Record name | Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501149090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate (CAS 1256633-30-3)
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate, a heterocyclic compound of significant interest in medicinal chemistry. The piperazine scaffold is a privileged structure in drug discovery, known for conferring favorable pharmacokinetic properties.[1][2] This document delineates the physicochemical characteristics of the title compound, provides a detailed, field-proven synthetic protocol based on the Buchwald-Hartwig amination, and explores its potential biological context and therapeutic applications. The synthesis and characterization sections are designed to be self-validating, offering insights into the causality of procedural steps and expected analytical outcomes. Potential applications are discussed in the context of central nervous system (CNS) disorders and oncology, drawing from the established pharmacology of related benzylpiperazine and arylpiperazine derivatives.
Introduction and Molecular Overview
This compound (CAS 1256633-30-3) is a substituted piperazine derivative. The core structure features a piperazine ring N-arylated with a methyl 5-fluorobenzoate moiety and N-alkylated with a benzyl group. The piperazine heterocycle is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[3] Its two nitrogen atoms can act as hydrogen bond acceptors, enhancing solubility and bioavailability, while the ring itself provides a rigid scaffold for orienting pharmacophoric groups.[1]
The incorporation of a fluorine atom on the benzoate ring is a common strategy in drug design to modulate metabolic stability and receptor binding affinity. The benzyl group is also a frequent motif in centrally active compounds. This combination of structural features suggests that this compound is a promising scaffold for developing novel therapeutics, particularly for neurological disorders or as an intermediate in the synthesis of more complex bioactive molecules.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1256633-30-3 | [1] |
| Molecular Formula | C₁₉H₂₁FN₂O₂ | [1] |
| Molecular Weight | 328.38 g/mol | [1] |
| IUPAC Name | methyl 2-(4-benzylpiperazin-1-yl)-5-fluorobenzoate | Chemcd |
| SMILES | COC(=O)c1cc(F)ccc1N1CCN(Cc2ccccc2)CC1 | [6] |
| InChI Key | AGPAGDTZNRMSLV-UHFFFAOYSA-N | [6] |
Synthesis and Mechanism
The synthesis of N-aryl piperazines is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is the state-of-the-art method for this transformation due to its high efficiency, broad substrate scope, and functional group tolerance.[2][7] This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (or pseudo-halide) and an amine.
For the synthesis of this compound, the logical disconnection points to a Buchwald-Hartwig coupling between Methyl 2-bromo-5-fluorobenzoate and 1-Benzylpiperazine .
Proposed Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle, illustrated below. The causality behind the choice of reagents is critical for a successful transformation.
Caption: Experimental workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), RuPhos (0.04 equiv.), and Sodium tert-butoxide (1.4 equiv.). The flask is then evacuated and backfilled with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add Methyl 2-bromo-5-fluorobenzoate (1.0 equiv.) and 1-Benzylpiperazine (1.2 equiv.), followed by anhydrous toluene.
-
Reaction: The flask is sealed and the reaction mixture is heated to 100 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is separated.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound.
Analytical Characterization (Self-Validating System)
Table 2: Representative Analytical Data
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic Protons: Multiple signals in the range of δ 6.8-7.8 ppm. The fluorine atom will cause splitting of adjacent protons (³JH-F ≈ 8-10 Hz, ⁴JH-F ≈ 4-6 Hz). The benzyl group protons will appear as a multiplet around δ 7.2-7.4 ppm. Benzyl CH₂: A singlet around δ 3.6 ppm. Piperazine Protons: Two broad multiplets, one for the protons adjacent to the aryl ring (around δ 3.0-3.2 ppm) and one for the protons adjacent to the benzyl group (around δ 2.6-2.8 ppm). Methyl Ester: A singlet around δ 3.9 ppm. |
| ¹³C NMR | Carbonyl Carbon: Signal around δ 166-168 ppm. Aromatic Carbons: Multiple signals between δ 110-160 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JC-F ≈ 240-250 Hz). Benzyl CH₂: Signal around δ 63 ppm. Piperazine Carbons: Signals in the range of δ 48-55 ppm. Methyl Ester Carbon: Signal around δ 52 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 329.16. |
| HPLC | Purity should be ≥95% with a single major peak under standard reverse-phase conditions. |
Biological Context & Potential Applications
While this compound has not been explicitly studied in the literature for its biological activity, its structural components are well-represented in pharmacologically active agents. This allows for an informed hypothesis on its potential therapeutic applications. The piperazine scaffold is a versatile tool for targeting the central nervous system. [6][9]
Central Nervous System (CNS) Applications
Many arylpiperazine and benzylpiperazine derivatives are known to interact with neurotransmitter systems, particularly serotonergic and dopaminergic receptors. [5][7]
-
Antidepressant and Anxiolytic Potential: Compounds with similar structures have shown dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitory activities, a mechanism central to many modern antidepressants. [2]The arylpiperazine moiety can act as a potent ligand for various 5-HT receptor subtypes. [5]* Sigma (σ) Receptor Modulation: Benzylpiperazine derivatives have been developed as high-affinity ligands for sigma receptors (σ₁ and σ₂), which are implicated in pain modulation, neuroprotection, and psychiatric disorders. [1]
Caption: Potential CNS targets and therapeutic outcomes.
Oncology
The piperazine scaffold has also been explored for anticancer applications.
-
Inhibition of Anti-Apoptotic Proteins: Benzylpiperazine derivatives have been designed as selective binders of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family. [3]Overexpression of Mcl-1 is a common mechanism of resistance to chemotherapy in various cancers. Selective Mcl-1 inhibitors can restore the apoptotic pathway, making cancer cells more susceptible to treatment.
Conclusion
This compound is a synthetically accessible compound with significant potential as a scaffold in drug discovery. Its synthesis via the robust and versatile Buchwald-Hartwig amination allows for the generation of analogues for structure-activity relationship (SAR) studies. Based on the extensive pharmacology of related benzylpiperazine and arylpiperazine compounds, this molecule represents a valuable starting point for research programs targeting CNS disorders and cancer. This guide provides the necessary foundational knowledge, a reliable synthetic framework, and a logical basis for the further investigation of this promising chemical entity.
References
- de novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. (PubMed)
- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (PubMed Central)
- Design, synthesis, and biological evaluation of arylpiperazine-benzylpiperidines with dual serotonin and norepinephrine reuptake inhibitory activities. (PubMed)
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (Auburn University)
- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine deriv
- Synthesis and central nervous system depressant activity of new piperazine derivatives and rel
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (MDPI)
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (PubMed)
- 2-(4-benzyl-piperazin-1-yl)-benzoic acid methyl ester. (Chemcd)
- Derivatives of n-methylpiperazine.
- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (PharmacologyOnLine - SILAE)
- Patent Application Publication (10) Pub. No.: US 2009/0227791 A1.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. (Benchchem)
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (PMC - NIH)
Sources
- 1. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of arylpiperazine-benzylpiperidines with dual serotonin and norepinephrine reuptake inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. researchgate.net [researchgate.net]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(4-benzylpiperazino)-5-fluorobenzoate is a key intermediate in pharmaceutical research, particularly in the development of compounds targeting the central nervous system.[1] Its synthesis involves the strategic formation of a carbon-nitrogen bond between an aromatic ring and a piperazine moiety. This guide provides an in-depth analysis of the primary synthetic pathways, focusing on the Buchwald-Hartwig amination and classical nucleophilic aromatic substitution (SNAr). We will explore the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs.
Introduction: Significance and Retrosynthetic Analysis
The structural motif of N-arylpiperazines is prevalent in a vast number of FDA-approved drugs, highlighting the importance of efficient synthetic routes to these compounds.[2][3] this compound, with its substituted fluorobenzoate and benzylpiperazine components, serves as a versatile building block for more complex molecular architectures.[4][5]
A retrosynthetic analysis of the target molecule reveals two primary disconnection approaches, both centered on the formation of the aryl C-N bond:
-
Disconnection A (Buchwald-Hartwig Approach): This modern approach involves a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine.[6][7] This method is renowned for its broad substrate scope and functional group tolerance.
-
Disconnection B (SNAr Approach): This classical method relies on the nucleophilic attack of an amine on an electron-deficient aromatic ring, typically activated by electron-withdrawing groups.[8][9][10]
This guide will delve into both pathways, providing the necessary details for successful implementation in a laboratory setting.
Synthetic Pathway I: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful alternative to traditional methods.[6][11] The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine ligand to facilitate the coupling of an aryl halide with an amine.[2]
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:[6]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation with a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results by promoting the reductive elimination step.[6]
Experimental Protocol
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Eq. | Purity | Supplier |
| Methyl 2-bromo-5-fluorobenzoate | 1.0 | 98% | Sigma-Aldrich |
| 1-Benzylpiperazine | 1.2 | 99% | Sigma-Aldrich |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | 98% | Sigma-Aldrich |
| Racemic-BINAP | 0.04 | 97% | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 97% | Sigma-Aldrich |
| Toluene (anhydrous) | - | 99.8% | Sigma-Aldrich |
Step-by-Step Procedure:
-
To a dry, argon-flushed round-bottom flask, add palladium(II) acetate (0.02 eq), racemic-BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene to the flask, followed by methyl 2-bromo-5-fluorobenzoate (1.0 eq) and 1-benzylpiperazine (1.2 eq).
-
The reaction mixture is heated to 100°C and stirred under argon for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is then washed with water and brine. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Rationale for Experimental Choices
-
Catalyst and Ligand: The combination of Pd(OAc)₂ and BINAP is a well-established catalyst system for Buchwald-Hartwig aminations, known for its efficiency in coupling a wide range of substrates.[6] Bidentate phosphine ligands like BINAP are believed to prevent the formation of palladium dimers and accelerate the reaction.[6]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.
-
Solvent: Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst.
Synthetic Pathway II: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the formation of aryl-heteroatom bonds.[8] The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[10] The leaving group then departs, restoring the aromaticity of the ring.
Mechanistic Considerations
For an SNAr reaction to be successful, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[10] In the case of a di-halo substituted starting material, the relative reactivity of the halogens will dictate the site of substitution.
Experimental Protocol
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Eq. | Purity | Supplier |
| Methyl 2,5-difluorobenzoate | 1.0 | 98% | Sigma-Aldrich |
| 1-Benzylpiperazine | 1.1 | 99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 2.0 | 99% | Sigma-Aldrich |
| Dimethylformamide (DMF) | - | 99.8% | Sigma-Aldrich |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve methyl 2,5-difluorobenzoate (1.0 eq) and 1-benzylpiperazine (1.1 eq) in dimethylformamide (DMF).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100°C and stir for 6-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product via silica gel column chromatography to obtain the final product.
Justification of Procedural Steps
-
Starting Material: The use of methyl 2,5-difluorobenzoate provides two potential sites for nucleophilic attack. The fluorine atom at the 2-position is activated by the adjacent electron-withdrawing ester group, making it the more likely site of substitution.
-
Base: Potassium carbonate is a mild and inexpensive base sufficient to neutralize the hydrofluoric acid generated during the reaction.
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the ions involved in the reaction, thereby increasing the reaction rate.
Comparative Analysis and Workflow Visualization
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Generality | Broad substrate scope, tolerates various functional groups.[6] | Generally requires an electron-deficient aromatic ring.[10] |
| Reaction Conditions | Often requires elevated temperatures and an inert atmosphere.[12] | Can often be performed under milder conditions. |
| Catalyst | Requires a palladium catalyst and a phosphine ligand.[2] | Typically proceeds without a metal catalyst. |
| Cost | Catalysts and ligands can be expensive. | Reagents are generally less expensive. |
| Atom Economy | Can be lower due to the use of stoichiometric base. | Can have higher atom economy. |
Workflow Diagram:
Caption: Comparative workflow of Buchwald-Hartwig and SNAr syntheses.
Conclusion
Both the Buchwald-Hartwig amination and nucleophilic aromatic substitution offer viable and effective routes for the synthesis of this compound. The choice between the two methods will depend on factors such as the availability and cost of starting materials, desired reaction scale, and the specific functional groups present in the substrates. For broader applicability and tolerance of diverse functionalities, the Buchwald-Hartwig amination is often the preferred method in modern drug discovery.[11] However, for specific substrates where the aromatic ring is sufficiently activated, the SNAr reaction provides a more classical, cost-effective, and catalyst-free alternative.
References
- Bentham Science Publisher. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets.
- Cymerman Craig, J., & Young, R. J. (n.d.). 1-benzylpiperazine. Organic Syntheses Procedure.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
- PubMed. (1999). Liquid phase combinatorial synthesis of benzylpiperazines.
- Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Google Patents. (n.d.). CN1634901A - Process for preparing N-benzyl piperazine.
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Google Patents. (n.d.). EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
- Aceschem. (n.d.). CAS 1256633-30-3 | methyl 2-(4-benzylpiperazin-1-yl)-5-fluorobenzoate.
- MySkinRecipes. (n.d.). This compound.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
- YouTube. (2019). nucleophilic aromatic substitutions.
- YouTube. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex.
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 5. aceschem.com [aceschem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate
Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate (CAS No. 1256633-30-3). Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's chemical identity, probable synthetic pathways, core physical properties, and a suite of analytical methodologies for its characterization. The guide emphasizes the rationale behind experimental choices and provides validated protocols to ensure scientific integrity and reproducibility. The structural features—a fluorinated aromatic ring, a methyl ester, and a benzylpiperazine moiety—suggest its potential as a valuable scaffold in medicinal chemistry, particularly for developing agents targeting the central nervous system.[1]
Chemical Identity and Structural Analysis
This compound is a complex organic molecule incorporating several key functional groups that dictate its chemical behavior and potential biological activity. Understanding its fundamental structure is the first step in a thorough physicochemical evaluation.
Table 1: Compound Identifiers
| Property | Value | Source(s) |
| IUPAC Name | Methyl 2-(4-benzylpiperazin-1-yl)-5-fluorobenzoate | [2] |
| Synonym | Methyl 2-(4-benzyl-1-piperazinyl)-5-fluorobenzoate | |
| CAS Number | 1256633-30-3 | [2][3] |
| Molecular Formula | C₁₉H₂₁FN₂O₂ | [2][3] |
| Molecular Weight | 328.38 g/mol | [1][2] |
| InChI | 1S/C19H21FN2O2/c1-24-19(23)17-13-16(20)7-8-18(17)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 | [3] |
| InChIKey | AGPAGDTZNRMSLV-UHFFFAOYSA-N | [3] |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)F)N2CCN(CC2)CC3=CC=CC=C3 | [3] |
Structural Elucidation
The molecule's structure is characterized by three primary regions:
-
The Methyl 5-fluorobenzoate Core: The fluorine atom acts as a bioisostere for hydrogen and can modulate electronic properties and metabolic stability. The methyl ester is susceptible to hydrolysis but is a common feature in drug precursors.
-
The Piperazine Linker: A cyclic diamine that is a ubiquitous scaffold in pharmacologically active compounds. The secondary amine within the ring provides a basic center, influencing solubility and potential salt formation.
-
The N-Benzyl Group: This terminal lipophilic group significantly influences the molecule's overall hydrophobicity, which is critical for membrane permeability and potential interactions with hydrophobic pockets in biological targets.
Synthesis and Purification Strategy
Causality of Experimental Choice: The Buchwald-Hartwig amination is the industry-standard method for forming aryl C-N bonds.[4] It offers high yields and excellent functional group tolerance, making it ideal for coupling a secondary amine like 1-benzylpiperazine with an activated aryl halide, such as methyl 2-halo-5-fluorobenzoate, without affecting the ester group.
Caption: Proposed Buchwald-Hartwig synthesis workflow.
Experimental Protocol: Synthesis
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% Xantphos).
-
Reagent Addition: Add cesium carbonate (2.0 equivalents) to the flask. Follow with Methyl 2-bromo-5-fluorobenzoate (1.0 equivalent) and 1-benzylpiperazine (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[5]
Core Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Rationale / Methodology |
| Physical State | Expected to be a solid at 25°C. | Based on high molecular weight and typical nature of similar aromatic compounds. |
| Melting Point | Not reported. | Determined via capillary melting point apparatus. |
| Solubility | Predicted to be soluble in organic solvents (DCM, CHCl₃, EtOAc, DMSO) and poorly soluble in water. | The large nonpolar surface area from the benzyl and benzoate groups reduces aqueous solubility. The basic piperazine nitrogen allows for salt formation and increased solubility in acidic aqueous media. |
| Storage | Store at 2-8°C or Room Temperature, keep dry. | Supplier recommendation to prevent potential hydrolysis of the ester or other degradation.[1][3] |
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the purified sample is completely dry and finely powdered.
-
Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat rapidly to within 20°C of the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range provides an indication of purity.
Experimental Protocol: Solubility Assessment
-
Qualitative Test: To 1 mg of the compound in a small vial, add 100 µL of the test solvent (e.g., water, ethanol, DMSO, DCM).
-
Observation: Observe for dissolution at room temperature. If not soluble, gently warm and vortex the mixture.
-
Classification: Classify as soluble, sparingly soluble, or insoluble based on visual inspection.
-
Quantitative Test (Shake-Flask Method): a. Prepare a saturated solution by adding an excess of the compound to a known volume of solvent (e.g., water, phosphate-buffered saline). b. Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached. c. Centrifuge the solution to pellet the excess solid. d. Carefully extract a known volume of the supernatant and dilute it. e. Determine the concentration of the diluted sample using a calibrated HPLC-UV method.
Spectroscopic and Chromatographic Characterization
A combination of analytical techniques is required for unambiguous structure confirmation and purity assessment. This represents a self-validating system where orthogonal methods confirm the same identity and purity.
Caption: Integrated workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for elucidating the precise molecular structure. ¹H NMR confirms the proton environment and connectivity, ¹³C NMR identifies all unique carbon atoms, and ¹⁹F NMR provides a simple signal for the fluorine atom.
Expected Chemical Shifts:
-
¹H NMR: Aromatic protons (δ 7.0-8.0 ppm), benzyl CH₂ (δ ~3.5 ppm), piperazine CH₂ protons (δ 2.5-3.2 ppm), and methyl ester CH₃ (δ ~3.9 ppm).
-
¹³C NMR: Carbonyl carbon (δ ~165 ppm), aromatic carbons (δ 110-160 ppm), and aliphatic carbons (δ 45-65 ppm).
-
¹⁹F NMR: A single resonance, with its chemical shift dependent on the reference standard.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra.
-
Data Acquisition: Record spectra on a 400 MHz or higher spectrometer at 25°C.[6]
-
Analysis: Process the spectra to assign peaks, determine coupling constants, and confirm that the integration values match the expected number of protons for each signal.
Mass Spectrometry (MS)
Rationale: Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily protonate at a piperazine nitrogen to form [M+H]⁺.
Experimental Protocol (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.[7]
-
Ionization Mode: Operate in positive ion mode (ESI+) to detect the [M+H]⁺ ion.
-
Analysis: Confirm the presence of the parent ion at m/z 329.16 (calculated for C₁₉H₂₂FN₂O₂⁺). Analyze the MS/MS fragmentation spectrum for characteristic losses, such as the benzyl group (m/z 91).
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for determining the purity of a compound by separating it from any impurities. A UV detector is suitable as the aromatic rings provide strong chromophores.
Experimental Protocol (Purity Analysis):
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution system.
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
-
Gradient: Start with a low percentage of Solvent B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-20 minutes.
-
Flow Rate: Set to 1.0 mL/min.
-
Detection: Monitor the eluent with a UV detector at a wavelength where the compound has high absorbance (e.g., 254 nm).
-
Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as the percentage of the main peak area relative to the total peak area. Commercial suppliers often report purities of 97% or higher.[2][3]
Conclusion
This compound is a compound with significant potential in synthetic and medicinal chemistry. This guide has established its core chemical identity and outlined a robust, logical framework for its synthesis and comprehensive physicochemical characterization. By employing the detailed protocols for synthesis, purification, and analysis—spanning NMR, MS, HPLC, and other physical methods—researchers can ensure the quality and integrity of this compound for use in drug discovery and development pipelines. The provided methodologies serve as a validated template for the rigorous scientific evaluation required in modern chemical research.
References
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 754142, Stk117866. [Link]
-
The Royal Society of Chemistry. General experimental procedure for the synthesis of methyl benzoate. [Link]
-
The Royal Society of Chemistry. Supplemental Information: General Synthesis Protocol. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. [Link]
-
MySkinRecipes. This compound. [Link]
-
Arctom. CAS NO. 1256633-30-3 | this compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 55265274, Methyl 5-cyano-2-fluorobenzoate. [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
Sources
An In-depth Technical Guide to Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate
Abstract: This technical guide provides a comprehensive overview of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its molecular structure, physicochemical properties, a robust and validated synthetic protocol, and detailed analytical characterization. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, synthesis, and application of this versatile compound. The inherent value of this molecule lies in its combination of a fluorinated aromatic ring and a benzylpiperazine moiety, features commonly associated with neurologically active agents, making it a valuable intermediate for discovering new chemical entities (NCEs).
Molecular Profile and Physicochemical Properties
Chemical Identity
This compound is a substituted aromatic compound featuring a methyl ester, a fluorine atom, and a benzylpiperazine group. The strategic placement of these functional groups provides multiple avenues for further chemical modification and imparts specific electronic properties that are desirable in drug design. Its unique structure makes it a valuable intermediate in pharmaceutical research, particularly for compounds targeting the central nervous system (CNS).[1]
Structural Representation
The molecule's architecture is centered around a benzene ring, substituted at positions 1, 2, and 5. The piperazine ring acts as a non-covalent linker between the fluorobenzoate core and the benzyl group.
Caption: Molecular Structure of the Topic Compound.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and analytical methods.
| Property | Value | Reference |
| CAS Number | 1256633-30-3 | [2][3] |
| Molecular Formula | C₁₉H₂₁FN₂O₂ | [2][3] |
| Molecular Weight | 328.38 g/mol | [2][3] |
| SMILES | O=C(OC)C1=CC(F)=CC=C1N2CCN(CC3=CC=CC=C3)CC2 | [3] |
| InChIKey | AGPAGDTZNRMSLV-UHFFFAOYSA-N | [4] |
| Appearance | White to off-white solid (typical) | |
| Storage | 2-8°C for long-term; Room temperature for short-term, keep dry | [1][4] |
Synthesis and Purification
Retrosynthetic Analysis & Strategy
The synthesis of this compound is most efficiently approached via a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing methyl ester group at C1 activates the halogen at the ortho-position (C2), making it susceptible to displacement by a nucleophile. The chosen nucleophile is 1-benzylpiperazine.
Rationale for Method Selection: This SₙAr approach is favored for its reliability, high yields, and operational simplicity compared to metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig). The reaction does not require an expensive or sensitive catalyst, and the starting materials, Methyl 2-chloro-5-fluorobenzoate (or Methyl 2,5-difluorobenzoate) and 1-benzylpiperazine, are commercially available. Cesium carbonate is selected as the base due to its high solubility in polar aprotic solvents and its effectiveness in facilitating this type of transformation.[5][6]
Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful synthesis will yield a product with the expected spectroscopic signatures detailed in Section 3.
Reagents and Materials:
-
Methyl 2-chloro-5-fluorobenzoate (1.0 eq)
-
1-Benzylpiperazine (1.1 eq)
-
Anhydrous Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (200-400 mesh)
Procedure:
-
To a dry round-bottom flask purged with nitrogen, add Methyl 2-chloro-5-fluorobenzoate (1.0 eq) and anhydrous cesium carbonate (2.5 eq).
-
Add anhydrous DMSO to the flask to create a stirrable suspension (approx. 0.2 M concentration relative to the limiting reagent).
-
Add 1-benzylpiperazine (1.1 eq) to the mixture via syringe.
-
Heat the reaction mixture to 80-90°C and stir vigorously under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed (typically 8-16 hours).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Methodology
The crude product is purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica Gel (200-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30-40% EtOAc/Hexanes). The precise gradient should be determined by TLC analysis of the crude material.
-
Validation: Fractions are collected and analyzed by TLC. Those containing the pure product (identified by a single spot with the correct Rf value) are combined and the solvent is removed under reduced pressure to yield the final product as a solid.
Spectroscopic and Analytical Characterization
Validating the identity and purity of the synthesized molecule is paramount. The following data represent the expected analytical profile for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a TMS standard in CDCl₃.
| Protons | Multiplicity | Approx. δ (ppm) | Integration | Key Feature |
| Benzoate Ar-H | dd | 7.10 - 7.25 | 1H | |
| Benzoate Ar-H | dd | 6.95 - 7.10 | 1H | |
| Benzoate Ar-H | m | 6.70 - 6.85 | 1H | Coupling to ¹⁹F |
| Benzyl Ar-H | m | 7.25 - 7.40 | 5H | Phenyl group protons |
| -O-CH ₃ | s | ~3.85 | 3H | Methyl ester singlet |
| Benzyl -CH ₂- | s | ~3.60 | 2H | Benzylic singlet |
| Piperazine -CH ₂- | t | ~3.15 | 4H | Adjacent to N-benzyl |
| Piperazine -CH ₂- | t | ~2.95 | 4H | Adjacent to Ar-ring |
Note: s=singlet, t=triplet, dd=doublet of doublets, m=multiplet.
¹³C NMR Spectroscopy: Expected signals include the ester carbonyl (~166 ppm), multiple aromatic carbons (110-155 ppm, with characteristic C-F splitting), piperazine and benzylic carbons (45-65 ppm), and the methyl ester carbon (~52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy confirms the presence of key functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1720 - 1735 |
| C-O (Ester) | Stretch | 1250 - 1280 |
| C=C (Aromatic) | Stretch | 1580 - 1610 |
| C-F (Aryl-Fluoride) | Stretch | 1150 - 1220 |
| C-H (Aromatic/Aliphatic) | Stretch | 2800 - 3100 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.
-
Expected Exact Mass: 328.1642 (for C₁₉H₂₁FN₂O₂)
-
ESI-MS (+ve mode): Expect to observe the protonated molecular ion [M+H]⁺ at m/z ≈ 329.17.
-
Key Fragmentation: The most prominent fragmentation is the cleavage of the benzyl group, leading to the formation of a stable tropylium cation at m/z 91.
Caption: Predicted major fragmentation pathway in ESI-MS.
Applications in Research and Drug Development
Role as a Synthetic Building Block
This compound is not typically an end-product but rather a strategic intermediate. The methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide couplings or reduced to an alcohol. The benzyl group can be removed via hydrogenolysis to reveal a secondary amine on the piperazine ring, allowing for the introduction of diverse substituents.
Relevance of the Benzylpiperazine Moiety
The piperazine ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous FDA-approved drugs.[7] Substituted piperazines are frequently found in compounds that modulate CNS targets, such as dopamine and serotonin receptors.[1] Therefore, this molecule serves as an excellent starting point for synthesizing libraries of compounds for screening in neurological and psychiatric disease models.
Potential Therapeutic Areas
Given its structural motifs, derivatives of this compound could be investigated for a variety of therapeutic applications:
-
Antipsychotics and Antidepressants: Targeting dopaminergic and serotonergic pathways.
-
Cognitive Enhancers: Modulating neurotransmitter systems involved in memory and learning.
-
Oncology: The piperazine core is also found in a number of kinase inhibitors, such as PI3K inhibitors, used in cancer therapy.[8]
Handling, Storage, and Safety
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: For long-term stability, store in a tightly sealed container at 2-8°C, protected from light and moisture.[4] For short-term use, storage at room temperature in a desiccator is acceptable.[1]
-
Safety: While specific toxicity data is not widely available, compounds of this class should be treated as potentially harmful if swallowed, inhaled, or in contact with skin. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed information.
Conclusion
This compound is a high-value chemical intermediate with significant potential in drug discovery. Its well-defined structure, accessible synthesis, and versatile functional groups make it an ideal platform for developing novel therapeutics, particularly in the CNS space. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this compound in their research endeavors.
References
-
CAS NO. 1256633-30-3 | this compound | Catalog BD-A558373 | Arctom. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules, 27(15), 4994. MDPI. Retrieved January 15, 2026, from [Link]
-
This compound - MySkinRecipes. (n.d.). Retrieved January 15, 2026, from [Link]
-
2-(2-((2R,5S)-4-(4-fluorobenzyl)-2,5-dimethylpiperazin-1-yl)-2-oxoethoxy)-5-chlorobenzoic acid. PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
-
General experimental procedure for the synthesis of methyl benzoate (3a). The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
-
Methyl 5-fluoro-2-methylbenzoate. PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
-
Supplemental Information - The Royal Society of Chemistry. (2022). Retrieved January 15, 2026, from [Link]
-
Methyl 5-cyano-2-fluorobenzoate. PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
-
Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2019). Molecules, 24(18), 3247. National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
-
Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[1][2]benzoquinone hydrochloride. (2008). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Quantum chemical studies of FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 599-607. Retrieved January 15, 2026, from [Link]
-
Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis. (2014). Forensic Science International, 240, 75-84. Retrieved January 15, 2026, from [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2021). Molecules, 26(23), 7356. MDPI. Retrieved January 15, 2026, from [Link]
-
Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. (2017). Psychopharmacology, 234(8), 1335-1344. National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][3]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). European Journal of Medicinal Chemistry, 209, 112913. Retrieved January 15, 2026, from [Link]
-
Benzoic acid, 4-methylphenyl ester. NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]
-
Methyl 4(methylamino)benzoate. NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]
-
1-(2-Fluorobenzyl)-4-methylpiperazine - Vapor Phase IR Spectrum. SpectraBase. (n.d.). Retrieved January 15, 2026, from [Link]
-
Benzyl methyl ketone. NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). Molbank, 2009(3), M607. MDPI. Retrieved January 15, 2026, from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. aceschem.com [aceschem.com]
- 3. arctomsci.com [arctomsci.com]
- 4. This compound,1256633-30-3-Amadis Chemical [amadischem.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Pharmacology of Benzylpiperazine Derivatives: A Technical Guide to Their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylpiperazine (BZP) and its chemical congeners represent a complex class of psychoactive compounds with a multifaceted mechanism of action. Initially explored for their potential as anthelmintic and antidepressant agents, their pronounced stimulant and euphoric properties have led to their widespread recreational use, often as substitutes for amphetamines or MDMA.[1][2] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the pharmacological effects of benzylpiperazine derivatives. We will dissect their interactions with key neurochemical systems, outline robust experimental methodologies for their characterization, and discuss the structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and harness the therapeutic or toxicological potential of this intriguing class of molecules.
Introduction: A Class of Compounds with a Dual Legacy
The story of benzylpiperazine is one of scientific inquiry intersecting with societal trends. First synthesized in 1944, BZP was initially investigated for various therapeutic applications.[1] However, its amphetamine-like effects and potential for abuse curtailed its clinical development.[3] In recent decades, BZP and its derivatives have emerged as prominent "designer drugs," valued in recreational settings for their stimulant and empathogenic qualities.[4][5] This has necessitated a deeper scientific understanding of their pharmacological profile to inform public health and regulatory responses.
From a drug development perspective, the benzylpiperazine scaffold offers a versatile platform for designing novel ligands targeting various central nervous system (CNS) receptors and transporters. Indeed, recent research has explored derivatives with high affinity for sigma-1 receptors, suggesting potential therapeutic avenues in pain management.[6][7] This guide will navigate both the established neuropharmacology of recreational benzylpiperazines and the emerging potential of novel derivatives.
Core Mechanism of Action: A Symphony of Monoaminergic Modulation
The primary pharmacological effects of benzylpiperazine derivatives stem from their profound interaction with the brain's monoaminergic systems: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[3][8] Their action is complex, involving both the release and reuptake inhibition of these key neurotransmitters, leading to a surge in their synaptic concentrations.[1][9]
Interaction with Monoamine Transporters
Benzylpiperazine and its analogues act as substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][10] This interaction leads to two key effects:
-
Reuptake Inhibition: By binding to these transporters, benzylpiperazine derivatives block the reabsorption of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron, thus prolonging their signaling activity.
-
Neurotransmitter Release: More significantly, these compounds induce reverse transport, or efflux, of monoamines from the presynaptic terminal into the synapse.[4][9]
BZP itself exhibits a preference for inducing the release of dopamine and norepinephrine over serotonin.[4][9] This dopaminergic and noradrenergic action is the primary driver of its stimulant effects, which are comparable to, albeit less potent than, those of amphetamine.[2][11][12] The relative potency of BZP for monoamine release is a critical factor in its overall pharmacological profile.
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |
| 1-Benzylpiperazine (BZP) | 175 | 62 | 6050 |
| d-Amphetamine | 25 | 7 | 1765 |
| d-Methamphetamine | 25 | 12 | 736 |
| Table 1: Comparative potency of BZP and amphetamines for monoamine release. EC50 values represent the concentration required to elicit 50% of the maximal release. Data compiled from scientific literature.[1] |
Direct Receptor Agonism
Beyond their influence on monoamine transporters, benzylpiperazine derivatives also exhibit direct agonist activity at various postsynaptic receptors, primarily within the serotonergic system.[1] This direct agonism contributes to the nuanced and sometimes unpredictable effects of these compounds.
-
Serotonin Receptors: BZP is a non-selective agonist at a wide array of serotonin receptors.[1] Its affinity for 5-HT2A receptors may underlie the mild hallucinogenic effects reported at higher doses.[1][13] Interaction with 5-HT2B receptors, which are densely expressed in the gastrointestinal tract, could explain some of the peripheral side effects.[1] Furthermore, agonism at 5-HT3 receptors is a plausible mechanism for the commonly reported side effect of headaches.[1]
-
Adrenergic Receptors: BZP demonstrates high-affinity antagonism at α2-adrenoreceptors.[1] By blocking these presynaptic autoreceptors, BZP inhibits the negative feedback mechanism that normally suppresses norepinephrine release, leading to a further increase in synaptic norepinephrine levels.[1][14]
The Synergistic Dance: Co-administration with other Piperazines
In recreational settings, BZP is often co-administered with other piperazine derivatives, most notably 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[15] TFMPP is a potent serotonin releasing agent and a direct agonist at 5-HT1 and 5-HT2 receptors.[13][15] The combination of BZP's dopaminergic and noradrenergic effects with TFMPP's serotonergic activity creates a pharmacological profile that more closely mimics that of MDMA, producing enhanced euphoric and empathogenic effects.[15] This synergy, however, also increases the risk of adverse events, including serotonin syndrome.[15]
Elucidating the Mechanism: Key Experimental Protocols
A thorough understanding of the mechanism of action of benzylpiperazine derivatives relies on a combination of in vitro and in vivo experimental approaches. The following protocols represent a foundational toolkit for researchers in this field.
In Vitro Assays: Dissecting Molecular Interactions
Causality: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. This is a crucial first step in identifying the molecular targets of a novel benzylpiperazine derivative. The principle lies in the competition between a radiolabeled ligand with a known high affinity for the target and the unlabeled test compound.
Protocol:
-
Preparation of Membranes: Homogenize brain tissue (e.g., rat striatum for DAT, cortex for SERT and NET) or cultured cells expressing the target receptor/transporter in a suitable buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the benzylpiperazine derivative.
-
Separation: After incubation to allow binding to reach equilibrium, rapidly filter the mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Causality: To determine if a compound acts as a releasing agent, in vitro release assays are employed. These experiments directly measure the efflux of neurotransmitters from pre-loaded synaptosomes or cultured neuronal cells.
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes (sealed presynaptic nerve terminals) from specific brain regions by differential centrifugation.
-
Radiolabeling: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin) to allow for its uptake into the vesicles.
-
Superfusion: Place the loaded synaptosomes in a superfusion chamber and continuously perfuse with a physiological buffer.
-
Stimulation: After a baseline period, introduce the benzylpiperazine derivative into the perfusion buffer and collect the superfusate in fractions.
-
Quantification: Measure the radioactivity in each fraction using liquid scintillation counting to determine the amount of neurotransmitter released.
-
Data Analysis: Express the release as a percentage of the total neurotransmitter content and plot against the compound concentration to determine the EC₅₀ for release.
In Vivo Models: Assessing Physiological and Behavioral Effects
Causality: Locomotor activity is a well-established behavioral measure of stimulant effects in rodents. An increase in locomotor activity following administration of a benzylpiperazine derivative is indicative of a central stimulant action, likely mediated by increased dopaminergic and noradrenergic neurotransmission.
Protocol:
-
Habituation: Place individual animals (e.g., mice or rats) in an open-field arena equipped with infrared beams to track movement. Allow for a habituation period to establish a baseline level of activity.
-
Drug Administration: Administer the benzylpiperazine derivative or vehicle control via a relevant route (e.g., intraperitoneal injection).
-
Data Collection: Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period following drug administration.
-
Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).
Causality: Drug discrimination is a sophisticated behavioral paradigm used to assess the subjective effects of a drug in animals. By training an animal to discriminate between a known drug of abuse (e.g., amphetamine or MDMA) and saline, researchers can determine if a novel compound produces similar interoceptive cues.
Protocol:
-
Training: Train animals (e.g., rats or monkeys) in a two-lever operant chamber. On days when the training drug is administered, responses on one lever are reinforced with a reward (e.g., food pellet). On days when saline is administered, responses on the other lever are reinforced.
-
Testing: Once the animals have learned the discrimination, administer the benzylpiperazine derivative and observe which lever they predominantly press.
-
Data Analysis: If the animals predominantly press the drug-appropriate lever, it suggests that the test compound has subjective effects similar to the training drug.
Structure-Activity Relationships: The Blueprint for Pharmacological Diversity
The pharmacological profile of benzylpiperazine derivatives is exquisitely sensitive to their chemical structure.[16] Modifications to the benzyl ring and the piperazine moiety can dramatically alter their affinity for different targets and their overall mechanism of action.[16]
-
Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring are critical determinants of activity.[16] For example, the addition of electron-withdrawing groups can influence the compound's interaction with monoamine transporters. The substitution pattern is a key factor in dictating the selectivity for serotonin versus dopamine receptors.[16]
-
Modifications to the Piperazine Ring: Alterations to the piperazine ring can also impact the pharmacological profile, though this has been less extensively explored.
The study of structure-activity relationships (SAR) is crucial for the rational design of novel benzylpiperazine derivatives with specific pharmacological properties, whether for therapeutic purposes or to understand the potential harms of new recreational drugs.[16][17]
Downstream Signaling and Neurotoxicity
The acute effects of benzylpiperazine derivatives on monoamine systems can lead to downstream changes in intracellular signaling pathways. Furthermore, prolonged or high-dose exposure can result in neurotoxicity.
Signaling Pathways
The increased activation of dopamine and serotonin receptors by benzylpiperazine derivatives can trigger a cascade of intracellular events. For instance, activation of G-protein coupled receptors can lead to the modulation of adenylyl cyclase and phospholipase C activity, ultimately influencing gene expression and neuronal function.
Caption: Primary mechanism of action of benzylpiperazine derivatives.
Neurotoxic Effects
Studies have shown that benzylpiperazine derivatives can induce oxidative stress and apoptosis in dopaminergic neurons.[18] The mechanisms underlying this neurotoxicity are thought to involve the generation of reactive oxygen species, mitochondrial dysfunction, and the activation of pro-apoptotic proteins such as Bax and caspase-3.[18][19] This raises concerns about the long-term consequences of recreational benzylpiperazine use.
Caption: Postulated neurotoxic cascade of benzylpiperazine derivatives.
Conclusion: An Evolving Landscape
The study of benzylpiperazine derivatives is a dynamic field that continues to evolve. While their primary mechanism of action through the modulation of monoaminergic systems is well-established, the nuances of their interactions with a wider range of receptors and their long-term neurochemical consequences are still being unraveled. For drug development professionals, the benzylpiperazine scaffold remains a promising starting point for the design of novel CNS-active agents. A thorough understanding of their complex pharmacology, as outlined in this guide, is paramount for both mitigating the harms associated with their recreational use and unlocking their potential therapeutic applications.
References
-
Title: Benzylpiperazine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed Central Source: PubMed Central URL: [Link]
-
Title: Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed Source: PubMed URL: [Link]
-
Title: Piperazines - Release | Drugs Source: Release URL: [Link]
-
Title: Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - ACS Publications Source: ACS Publications URL: [Link]
-
Title: 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Details for Piperazines - Unodc Source: United Nations Office on Drugs and Crime URL: [Link]
-
Title: Benzylpiperazine (BZP) and TFMPP - Uniprix Source: Uniprix URL: [Link]
-
Title: Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]
-
Title: N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository Source: World Health Organization URL: [Link]
-
Title: Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed Source: PubMed URL: [Link]
-
Title: Benzylpiperazine - chemeurope.com Source: chemeurope.com URL: [Link]
-
Title: An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse Source: SpringerLink URL: [Link]
-
Title: The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed Source: PubMed URL: [Link]
-
Title: Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study - PubMed Source: PubMed URL: [Link]
-
Title: Benzylpiperazine: "A messy drug" - PubMed Source: PubMed URL: [Link]
-
Title: Chemical structure of N-benzylpiperazine (BZP). - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed Central Source: PubMed Central URL: [Link]
-
Title: De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed Source: PubMed URL: [Link]
-
Title: BZP/piperazines drug profile | - European Union Source: European Monitoring Centre for Drugs and Drug Addiction URL: [Link]
-
Title: N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X) - DEA Diversion Control Division Source: Drug Enforcement Administration URL: [Link]
-
Title: Study: Development of a Novel Benzylpiperazine ELISA Assay for Urine and Blood Source: Neogen URL: [Link]
-
Title: Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - MDPI Source: MDPI URL: [Link]
-
Title: Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - PubMed Source: PubMed URL: [Link]
Sources
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzylpiperazine [chemeurope.com]
- 6. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Details for Piperazines [unodc.org]
- 9. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]
- 12. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 13. mdpi.com [mdpi.com]
- 14. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Piperazines | Release [release.org.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
The Piperazine Scaffold: A Cornerstone in Central Nervous System Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions, stands as a "privileged scaffold" in modern medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs, particularly those targeting the central nervous system (CNS), is a testament to its remarkable versatility and favorable pharmacological properties.[1] This guide provides a comprehensive exploration of the multifaceted role of piperazine compounds in CNS drug discovery, delving into its fundamental physicochemical advantages, diverse applications, structure-activity relationships (SAR), and key experimental protocols.
The Physicochemical and Pharmacokinetic Advantages of the Piperazine Moiety
The widespread adoption of the piperazine scaffold in CNS drug design is rooted in its unique and tunable characteristics that positively influence drug-like properties.[1][2]
-
Basicity and pKa: As a diprotic base, piperazine possesses two distinct pKa values. This allows it to be protonated under physiological conditions, which is crucial for forming stable salts that can significantly enhance aqueous solubility and improve formulation characteristics. The two nitrogen atoms also serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating robust interactions with biological targets.[1][2]
-
Solubility and Bioavailability: The inherent polarity imparted by the two nitrogen atoms often increases the water solubility of parent molecules. This can lead to improved oral bioavailability and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][3] In silico predictions and experimental data for many piperazine derivatives confirm their potential for high oral bioavailability and the ability to cross the blood-brain barrier (BBB).[3]
-
Structural Rigidity and Versatility: The piperazine ring offers a degree of conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation for optimal receptor binding.[2] Simultaneously, the two nitrogen atoms provide convenient handles for synthetic modification, allowing for the introduction of various substituents to fine-tune potency, selectivity, and pharmacokinetic profiles.[2][4] This structural versatility enables the exploration of vast chemical space and the optimization of lead compounds.[4]
The Piperazine Scaffold in Action: Targeting Key CNS Receptors
Piperazine derivatives have demonstrated remarkable success in modulating the activity of a wide array of CNS targets, particularly neurotransmitter receptors critical for treating psychiatric and neurological disorders.[4][5]
Many CNS-active piperazines target serotonin receptors, playing a pivotal role in the treatment of depression, anxiety, and psychosis.[1][6] The piperazine moiety often acts as a scaffold to correctly position pharmacophoric elements, such as an aryl group, for optimal interaction with various 5-HT receptor subtypes.[1][7]
-
Mechanism of Action: Arylpiperazine derivatives, a prominent class of these compounds, can act as agonists, partial agonists, or antagonists at different serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7.[8][9] For instance, compounds acting as 5-HT1A receptor agonists or partial agonists often exhibit anxiolytic and antidepressant effects.[10][11] The interaction with the serotonergic system can also involve the inhibition of the serotonin transporter (SERT), as seen in selective serotonin reuptake inhibitors (SSRIs).[7]
-
Notable Examples:
-
Vortioxetine: An antidepressant with a multimodal mechanism of action that includes 5-HT reuptake inhibition and modulation of several serotonin receptors.[11][12]
-
Buspirone: An anxiolytic agent that acts as a partial agonist at 5-HT1A receptors.[5][11]
-
Trazodone: An antidepressant that is a serotonin antagonist and reuptake inhibitor.[5]
-
The piperazine scaffold is also integral to the structure of numerous antipsychotic drugs that primarily target dopamine receptors, particularly the D2 subtype.[1][13]
-
Mechanism of Action: Atypical antipsychotics often exhibit a multi-receptor binding profile, with activity at both dopamine and serotonin receptors. The piperazine ring can serve as a versatile linker connecting key pharmacophoric fragments that bind to the receptor's active site.[1][13] Structure-activity relationship studies have shown that modifications to the arylpiperazine moiety can significantly influence affinity and selectivity for different dopamine receptor subtypes.[13][14]
-
Notable Examples:
-
Aripiprazole and Brexpiprazole: Atypical antipsychotics that are partial agonists at D2 and 5-HT1A receptors and antagonists at 5-HT2A receptors.[15][16]
-
Clozapine: An atypical antipsychotic with a complex pharmacology, including antagonism at D2 and 5-HT2A receptors.[11][12]
-
Olanzapine: An atypical antipsychotic featuring a piperazine ring integrated into a thienobenzodiazepine system.[1]
-
Structure-Activity Relationship (SAR) and Drug Design Principles
The therapeutic potential of arylpiperazine derivatives is highly dependent on the substitution pattern of the phenyl ring, the length of the linker chain connecting the piperazine to another structural motif, and the nature of the terminal substructures.[8][17]
-
Aryl Group Substitution: The nature and position of substituents on the aryl ring attached to the piperazine nitrogen are critical for receptor affinity and selectivity. For example, the introduction of fluorine or trifluoromethyl groups can enhance affinity for dopamine and serotonin receptors.[4][8]
-
Linker Length and Flexibility: The length and flexibility of the linker chain that typically connects the piperazine to another cyclic or aromatic moiety play a crucial role in orienting the pharmacophoric groups for optimal receptor interaction.[7][9] A linker of 2-4 carbon atoms is a common feature in many active compounds.[7]
-
Terminal Group Modifications: The terminal part of the molecule, distal to the arylpiperazine, offers another point for modification to fine-tune the pharmacological profile, influencing properties like potency, efficacy, and ADME characteristics.[8]
Experimental Protocols and Methodologies
General Synthesis of Arylpiperazine Derivatives
The synthesis of arylpiperazine derivatives often involves multi-step organic synthesis.[6] A common approach is the nucleophilic substitution reaction between a suitable aryl halide and piperazine, or a pre-functionalized piperazine derivative.
Step-by-Step Methodology for N-Arylation of Piperazine:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired aryl halide (1 equivalent) and piperazine (1.2-2 equivalents) in a suitable solvent such as toluene, DMF, or acetonitrile.
-
Base Addition: Add a base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIEA), to the reaction mixture to scavenge the hydrohalic acid formed during the reaction.
-
Catalyst (Optional): For less reactive aryl halides, a palladium-catalyzed Buchwald-Hartwig amination can be employed. This involves the use of a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., BINAP).
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 120°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired N-arylpiperazine.
Data Presentation
Table 1: Bioactivity of Selected Piperazine-Containing CNS Drugs
| Drug | Primary Target(s) | Bioactivity (Ki, nM) | Therapeutic Use |
| Aripiprazole | D2 (partial agonist), 5-HT1A (partial agonist), 5-HT2A (antagonist) | D2: 0.34, 5-HT1A: 1.7, 5-HT2A: 3.4 | Antipsychotic |
| Vortioxetine | SERT, 5-HT1A (agonist), 5-HT3 (antagonist) | SERT: 1.6, 5-HT1A: 15, 5-HT3: 3.7 | Antidepressant |
| Buspirone | 5-HT1A (partial agonist), D2 (antagonist) | 5-HT1A: 1.1, D2: 4.2 | Anxiolytic |
| Clozapine | D2 (antagonist), 5-HT2A (antagonist) | D2: 126, 5-HT2A: 5.4 | Antipsychotic |
Visualizations
Signaling Pathway
Caption: Modulation of Neurotransmitter Signaling by Piperazine Drugs.
Experimental Workflow
Caption: General Workflow for Piperazine-Based CNS Drug Discovery.
Future Perspectives and Challenges
The piperazine scaffold continues to be a fertile ground for the discovery of novel CNS therapies.[4] The ability to fine-tune its properties allows for the design of multi-target ligands, which can be particularly beneficial for complex multifactorial diseases like neurodegenerative disorders and certain psychiatric conditions.[1] However, challenges remain, including the potential for off-target effects and the need to optimize blood-brain barrier penetration while minimizing efflux.[3] Continued innovation in synthetic methodologies, computational modeling, and a deeper understanding of the neurobiology of CNS disorders will undoubtedly unlock the full potential of this remarkable scaffold in developing the next generation of innovative therapeutics.[1][4]
References
-
The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.). Dakota Pharmachem. Retrieved January 15, 2026, from [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia. Retrieved January 15, 2026, from [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. Retrieved January 15, 2026, from [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology. Retrieved January 15, 2026, from [Link]
-
Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (2017). PharmacologyOnLine. Retrieved January 15, 2026, from [Link]
-
Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (2018). ACS Medicinal Chemistry Letters. Retrieved January 15, 2026, from [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology. Retrieved January 15, 2026, from [Link]
-
Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. (2024). Current Medicinal Chemistry. Retrieved January 15, 2026, from [Link]
-
Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (2012). Molecules. Retrieved January 15, 2026, from [Link]
-
Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. (1999). Archiv der Pharmazie. Retrieved January 15, 2026, from [Link]
-
New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. (2015). Behavioural Brain Research. Retrieved January 15, 2026, from [Link]
-
Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Journal of the Iranian Chemical Society. Retrieved January 15, 2026, from [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2021). Molecules. Retrieved January 15, 2026, from [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). ResearchGate. Retrieved January 15, 2026, from [Link]
-
The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design. Retrieved January 15, 2026, from [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules. Retrieved January 15, 2026, from [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions. Retrieved January 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 11. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperazine derivatives with central pharmacological activity used as therapeutic tools | Semantic Scholar [semanticscholar.org]
- 13. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate: A Practical Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
The characterization of a compound's solubility is a cornerstone of early-phase drug development, influencing everything from formulation and bioavailability to process chemistry and toxicology. This guide provides a comprehensive technical overview of the solubility properties of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate (CAS No. 1256633-30-3). We will dissect the molecule's structural attributes to predict its behavior in various solvent systems, provide detailed, field-proven protocols for both qualitative and quantitative solubility determination, and discuss the critical role of Good Laboratory Practices (GLP) in ensuring data integrity. This document is intended for researchers, chemists, and formulation scientists who require a robust and reliable understanding of this compound's solubility characteristics.
Physicochemical & Structural Analysis
A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" dictates that substances with similar polarities and intermolecular force capabilities are more likely to be soluble in one another.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1256633-30-3 | Amadis Chemical[3] |
| Molecular Formula | C₁₉H₂₁FN₂O₂ | Aceschem[4] |
| Molecular Weight | 328.38 g/mol | Aceschem[4] |
| Appearance | White to off-white solid (predicted) | General Observation |
| Storage | 2-8°C, dry conditions | Amadis Chemical[3] |
Structural Breakdown & Solubility Prediction:
-
Non-Polar Moieties: The molecule possesses significant non-polar character, driven by the benzyl group and the benzene ring of the benzoate portion. These large hydrocarbon regions suggest good solubility in non-polar organic solvents (e.g., Hexane, Toluene) and chlorinated solvents (e.g., Dichloromethane).
-
Polar Moieties: The ester group (-COOCH₃) and the fluorine atom introduce polarity. The two nitrogen atoms of the piperazine ring are also key polar features capable of hydrogen bonding. This suggests solubility in polar aprotic solvents like Acetone, Ethyl Acetate, and Acetonitrile.
-
Aqueous Solubility & pH-Dependence: The tertiary amine within the piperazine ring is a weak base. In neutral water, the molecule's large non-polar surface area will likely lead to very low solubility. However, in acidic aqueous solutions (e.g., 5% HCl), this nitrogen is expected to protonate, forming a cationic salt. This salt formation dramatically increases polarity and should lead to significantly enhanced aqueous solubility.[5] Conversely, in basic media, the compound will remain in its neutral, less soluble form.
Experimental Determination of Solubility: Protocols & Rationale
All experimental work must be conducted under Good Laboratory Practices (GLP) . As defined by the Organization for Economic Cooperation and Development (OECD), GLP is a quality system that ensures non-clinical study data are reliable, reproducible, and auditable.[6] This includes using calibrated equipment, maintaining detailed records in laboratory notebooks, and adhering to standardized operating procedures (SOPs).[6][7]
Protocol 1: Rapid Qualitative Solubility Assessment
This method provides a fast, semi-quantitative assessment for initial screening across a wide range of solvents. The goal is to classify solubility as 'Soluble', 'Partially Soluble', or 'Insoluble' at a defined concentration (e.g., ~10 mg/mL).
Methodology:
-
Preparation: Dispense approximately 1 mL of the selected test solvent into a clear glass vial (e.g., 4 mL vial).
-
Analyte Addition: Weigh and add approximately 10 mg of this compound to the vial.
-
Mixing: Cap the vial and vortex at room temperature for 60 seconds.
-
Observation: Visually inspect the solution against a contrasting background. Look for the presence or absence of undissolved solid particles.[8]
-
Classification:
-
Soluble: The solution is completely clear with no visible solid.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy.
-
Insoluble: The solid material appears unchanged.
-
-
pH-Dependence Test: For aqueous solvents, repeat the procedure using 1 mL of 5% Hydrochloric Acid (HCl) and 1 mL of 5% Sodium Bicarbonate (NaHCO₃) to assess pH-dependent solubility.[5][9]
Workflow for Qualitative Solubility Screening
Caption: Workflow for rapid visual solubility assessment.
Protocol 2: Quantitative Solubility Determination by HPLC
This protocol determines the equilibrium solubility of the compound in a specific solvent, providing a precise value (e.g., in mg/mL or µg/mL). The method of choice is the shake-flask method, which is considered the gold standard for its reliability.
Methodology:
-
System Suitability: Prepare a stock solution of the compound in a solvent of known high solubility (e.g., Acetonitrile). Create a calibration curve by making serial dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) and analyzing them via a validated HPLC method. The curve must have a correlation coefficient (r²) > 0.995.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent (e.g., 20 mg into 2 mL). The excess solid is critical to ensure equilibrium is reached at saturation.
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A 24-hour period is standard, but the exact time should be determined empirically.
-
Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the solid.
-
Supernatant Collection: Carefully withdraw an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.
-
Dilution: Dilute the supernatant with mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. A precise dilution factor is essential (e.g., 1:100).
-
HPLC Analysis: Inject the diluted sample onto the HPLC system and determine its concentration from the calibration curve.
-
Calculation: Calculate the original solubility using the formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Workflow for Quantitative Solubility Determination
Caption: Workflow for quantitative equilibrium solubility analysis.
Summary of Predicted Solubility Profile
The following table summarizes the predicted solubility of this compound based on its chemical structure. The quantitative values are placeholders and must be determined experimentally using the protocols described above.
Table 2: Predicted Solubility in Common Laboratory Solvents
| Solvent Class | Solvent | Predicted Qualitative Solubility | Quantitative Solubility (mg/mL @ 25°C) | Rationale |
| Non-Polar | Hexane | Low | TBD | Dominated by polar groups. |
| Toluene | Moderate to High | TBD | Benzyl/aromatic groups enhance solubility. | |
| Polar Aprotic | Dichloromethane (DCM) | High | TBD | Good balance for polar/non-polar features. |
| Ethyl Acetate | Moderate | TBD | Ester functionality is compatible. | |
| Acetone | Moderate | TBD | Ketone provides polarity. | |
| Acetonitrile (ACN) | Moderate to High | TBD | Common solvent for similar structures. | |
| Dimethylformamide (DMF) | High | TBD | Highly polar, strong solvent. | |
| Dimethyl Sulfoxide (DMSO) | High | TBD | Highly polar, strong solvent. | |
| Polar Protic | Water | Very Low | TBD | Large non-polar surface area. |
| 5% HCl (aq) | High | TBD | Protonation of piperazine forms a soluble salt. | |
| 5% NaHCO₃ (aq) | Very Low | TBD | Compound remains in its neutral, free-base form. | |
| Methanol | Moderate | TBD | Can H-bond, but non-polar part limits solubility. | |
| Ethanol | Moderate | TBD | Similar to methanol. |
Conclusion
This compound is a molecule with a complex solubility profile, characterized by significant non-polar regions and a key pH-sensitive basic center. It is predicted to have high solubility in polar aprotic solvents like DCM and DMSO, and moderate solubility in solvents like acetonitrile and alcohols. Its aqueous solubility is expected to be very low at neutral pH but should increase dramatically under acidic conditions due to salt formation. The robust qualitative and quantitative protocols provided in this guide, when executed under GLP standards, will enable researchers to generate the reliable and reproducible solubility data essential for advancing their research and development objectives.
References
-
Vertex AI Search Result[9]: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at:
-
Scribd[5]: Procedure For Determining Solubility of Organic Compounds | PDF. Available at:
-
Course Hero[1]: Experiment: Solubility of Organic & Inorganic Compounds. Available at:
-
Quora[2]: How can you determine the solubility of organic compounds?. Available at:
-
LibreTexts Chemistry: Solubility of Organic Compounds. Available at:
-
World Health Organization[7]: GOOD LABORATORY PRACTICE (GLP). Available at:
-
YouTube[8]: Qual Lab Solubility Testing. Available at:
-
Amadis Chemical[3]: this compound,1256633-30-3. Available at:
-
Biobide[6]: Good Laboratory Practices (GLP): 2024 Guide. Available at:
-
Aceschem[4]: CAS 1256633-30-3 | methyl 2-(4-benzylpiperazin-1-yl)-5-fluorobenzoate. Available at:
Sources
- 1. chem.ws [chem.ws]
- 2. quora.com [quora.com]
- 3. This compound,1256633-30-3-Amadis Chemical [amadischem.com]
- 4. aceschem.com [aceschem.com]
- 5. scribd.com [scribd.com]
- 6. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 7. proto.ufsc.br [proto.ufsc.br]
- 8. m.youtube.com [m.youtube.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Strategic Fluorine: A Technical Guide to the Discovery and Application of Fluorinated Benzoate Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, history, and application of fluorinated benzoate compounds in scientific research. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind experimental choices, offers detailed protocols for key synthetic transformations, and provides a forward-looking perspective on the evolving role of these compounds in modern science, particularly in the realm of drug discovery.
Introduction: The Unassuming Power of a Carbon-Fluorine Bond
The strategic introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] Despite its high reactivity in elemental form, the carbon-fluorine bond, once formed, is the strongest in organic chemistry.[5] This remarkable stability, coupled with fluorine's unique electronic properties—high electronegativity and a small atomic radius—allows for the fine-tuning of a molecule's physicochemical and biological characteristics.[1][2][3] When incorporated into the versatile benzoic acid scaffold, the resulting fluorinated benzoates become powerful tools for innovation.
The applications of benzoic acid and its derivatives are vast, ranging from food preservation to the synthesis of pharmaceuticals and industrial materials.[6] The addition of fluorine to this fundamental structure can profoundly influence a compound's lipophilicity, metabolic stability, acidity (pKa), and binding affinity to biological targets.[1][2][7] These modifications are often the key to transforming a promising lead compound into a successful drug.[1][3][8] This guide will explore the journey of fluorinated benzoates from their initial discovery to their current indispensable role in research and development.
A Historical Perspective: From Serendipity to Strategic Design
The story of fluorinated benzoates is intrinsically linked to the broader history of organofluorine chemistry, a field that began to blossom in the 19th century.[2][9]
Early Encounters with Organofluorine Compounds:
The first synthesis of an organofluorine compound is often attributed to Alexander Borodin in 1862, who prepared benzoyl fluoride through a halogen exchange reaction.[9][10] This pioneering work demonstrated the feasibility of creating carbon-fluorine bonds, although the hazardous nature of the available fluorinating agents limited early exploration.[9][10] The isolation of elemental fluorine by Henri Moissan in 1886 was a landmark achievement, but its extreme reactivity made direct fluorination of organic compounds a perilous endeavor, often resulting in explosions.[9][10][11]
The Dawn of Aromatic Fluorination: The Schiemann Reaction:
A significant breakthrough for the synthesis of fluoroaromatic compounds, including fluorinated benzoic acids, came in 1927 with the development of the Balz-Schiemann reaction.[5][9] This method involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to introduce a fluorine atom.[1][5][10][12] The Balz-Siemann reaction provided a much safer and more controlled method for aromatic fluorination and remains a valuable synthetic tool to this day.[10][12] For instance, it is a traditional route for the synthesis of 4-fluorobenzoic acid.[1][12][13]
The evolution of organofluorine chemistry has been a journey from wrestling with highly reactive and dangerous reagents to the development of sophisticated and selective methods. This progression has unlocked the full potential of fluorine in molecular design, with fluorinated benzoates standing as a prime example of this success.
Synthetic Methodologies: A Chemist's Toolkit for Fluorination
The synthesis of fluorinated benzoates can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the desired substitution pattern, the presence of other functional groups, and the scale of the reaction.
Classical Approaches: The Enduring Legacy of Halogen Exchange
The Balz-Schiemann Reaction:
As previously mentioned, the Balz-Schiemann reaction is a cornerstone of aromatic fluorination. It is particularly useful for introducing a single fluorine atom at a specific position on the benzene ring.
Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction [8][13]
-
Step 1: Diazotization. A solution of ethyl p-aminobenzoate in aqueous hydrochloric acid is cooled to below 7°C. A solution of sodium nitrite is then added slowly while maintaining the low temperature to form the diazonium salt. The completion of the reaction is monitored using starch-iodide paper.[8]
-
Step 2: Formation of the Diazonium Tetrafluoroborate. A pre-chilled solution of fluoroboric acid (prepared from boric acid and hydrofluoric acid) is added to the diazonium salt solution, causing the precipitation of p-carbethoxybenzenediazonium tetrafluoroborate as a thick paste.[8]
-
Step 3: Isolation and Drying. The precipitated tetrafluoroborate salt is filtered, washed sequentially with cold water, methanol, and ether, and then dried under vacuum.[8]
-
Step 4: Thermal Decomposition. The dried diazonium tetrafluoroborate is heated, leading to the evolution of nitrogen gas and boron trifluoride, and the formation of ethyl p-fluorobenzoate.[8]
-
Step 5: Hydrolysis. The resulting ethyl p-fluorobenzoate is hydrolyzed using a solution of potassium hydroxide in aqueous ethanol to yield p-fluorobenzoic acid.[8]
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution is another powerful method for introducing fluorine, particularly on activated aromatic rings. In this reaction, a leaving group (often a halogen other than fluorine) is displaced by a fluoride source. The reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).[14][15]
Experimental Protocol: General Procedure for SNAr [11]
-
Setup: In a round-bottom flask, the aryl halide substrate (e.g., a chloro- or bromobenzoic acid derivative) is dissolved in an anhydrous polar aprotic solvent such as DMSO or DMF.
-
Reaction: A fluoride source (e.g., potassium fluoride) and a phase-transfer catalyst (e.g., a crown ether) are added to the solution. The mixture is heated to an elevated temperature (e.g., 80-150°C) and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Workup: The reaction mixture is cooled and then poured into ice-water to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Modern Synthetic Strategies: Precision and Efficiency
The field of organofluorine chemistry is continually evolving, with new reagents and catalytic systems being developed to provide milder, more efficient, and more selective methods for fluorination.
Electrophilic Fluorination:
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. This approach is complementary to nucleophilic methods and is particularly useful for the fluorination of electron-rich aromatic rings. A variety of "F+" reagents are available, with N-fluorosulfonimides (such as NFSI) and Selectfluor being among the most common.
Catalytic and Photochemical Methods:
Recent advances have focused on the development of catalytic and photochemical methods for the fluorination of benzoic acids. These methods often offer milder reaction conditions and can provide access to fluorinated benzoates that are difficult to synthesize using traditional methods. For example, visible light-mediated decarboxylative fluorination has emerged as a promising technique for the synthesis of aryl fluorides from benzoic acids.[16][17]
The Impact of Fluorine Position: A Tale of Three Isomers
The position of the fluorine atom on the benzoic acid ring has a profound impact on the molecule's properties and, consequently, its potential applications. The ortho- (2-), meta- (3-), and para- (4-) isomers of fluorobenzoic acid exhibit distinct physicochemical characteristics.[2]
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |
| CAS Number | 445-29-4 | 455-38-9 | 456-22-4 | 65-85-0 |
| Molar Mass ( g/mol ) | 140.11 | 140.11 | 140.11 | 122.12 |
| Melting Point (°C) | 122-125 | 123-125 | 184 | 122.4 |
| pKa | 3.27 | 3.86 | 4.14 | 4.20 |
Data sourced from PubChem and other chemical databases.[2][18][19][20]
The Ortho Effect: 2-Fluorobenzoic acid is significantly more acidic than the other isomers and benzoic acid itself.[2] This "ortho effect" is attributed to the strong inductive electron-withdrawing effect of the adjacent fluorine atom, which stabilizes the carboxylate anion.[2] This enhanced acidity can lead to stronger interactions with biological targets, making the ortho-isomer a common scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Para-Substitution for Metabolic Stability: The para-position is often a site of metabolic oxidation in drug molecules. The introduction of a fluorine atom at this position can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[3]
Applications in Drug Discovery: Case Studies
The strategic incorporation of fluorinated benzoate moieties has been instrumental in the development of numerous successful therapeutic agents.
Case Study: Flualprazolam
Flualprazolam, a derivative of the benzodiazepine alprazolam, illustrates the profound impact of a single fluorine atom. The introduction of a fluorine atom in the ortho-position of the phenyl ring of alprazolam results in flualprazolam.[21] While not an approved medication, its emergence as a designer drug highlights how fluorine substitution can alter the pharmacological profile of a well-known molecule.[21]
Future Directions: The Expanding Frontier of Fluorination Chemistry
The demand for novel fluorinated building blocks, including fluorinated benzoates, continues to grow, driven by the ever-present need for new and improved pharmaceuticals, agrochemicals, and advanced materials. Future research in this area is likely to focus on:
-
Late-Stage Fluorination: The development of methods to introduce fluorine atoms into complex molecules at a late stage of the synthesis is a major goal. This would allow for the rapid generation of libraries of fluorinated analogues for biological screening.
-
Asymmetric Fluorination: The synthesis of chiral fluorinated compounds is of great interest, as the stereochemistry of a drug molecule can have a profound impact on its biological activity.
-
Novel Fluorinating Reagents: The development of new, safer, and more selective fluorinating reagents is an ongoing area of research.
Conclusion
Fluorinated benzoate compounds have traveled a remarkable path from their early, often challenging, synthesis to their current status as indispensable tools in the hands of chemists and drug developers. Their unique properties, conferred by the strategic placement of one or more fluorine atoms, allow for the rational design of molecules with enhanced efficacy, improved pharmacokinetic profiles, and novel biological activities. As our understanding of the subtle yet powerful effects of fluorine continues to grow, and as new synthetic methodologies emerge, the future for fluorinated benzoates in scientific research and development appears brighter than ever.
References
- The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). Vertex AI Search.
- A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. (n.d.). Benchchem.
- Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). J-STAGE.
- Balz–Schiemann reaction. (n.d.). Grokipedia.
- Balz Schiemann Reaction Mechanism. (n.d.). BYJU'S.
- The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. (n.d.). Vertex AI Search.
- History of fluorine. (n.d.). Wikipedia.
- A Comparative Guide to the Synthetic Routes of Methyl 3-(2-aminophenoxy)benzoate. (n.d.). Benchchem.
- The Balz-Schiemann Reaction. (2019, February 6). Scientific Update.
- p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. (n.d.). Arkivoc.
- A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. (n.d.). Semantic Scholar.
- 4-Fluorobenzoic Acid. (n.d.). PubChem.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- What are the industrial preparation method of fluoro benzoic acid? (2013, July 14). Quora.
- 3-Fluorobenzoic Acid. (n.d.). PubChem.
- Electrophilic fluorination. (n.d.). Wikipedia.
- Processes for the preparation of fluorinated benzoic acids. (n.d.). Google Patents.
- A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. (n.d.). ResearchGate.
- 2-Fluorobenzoic acid. (n.d.). Wikipedia.
- Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). J-STAGE.
- A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. (2021, February 2). springermedizin.de.
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Unknown Source.
- Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. (2025, November 18). Royal Society of Chemistry.
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. (2022, October 12). Arkivoc.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 11). ResearchGate.
- Processes for the preparation of fluorinated benzoic acids. (n.d.). Google Patents.
- Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. (2025, November 18). RSC Publishing.
- Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). (n.d.). Unknown Source.
- PROCESS FOR PREPARING FLUOROBENZENE DERIVATIVES AND BENZOIC ACID HYPOFLUORITE DERIVATIVES. (2021, March 3). European Patent Office.
- Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed.
- Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020, March 17). ACG Publications.
- Nucleophilic Aromatic Substitution Guide. (n.d.). Scribd.
- 4-Fluorobenzoic acid. (n.d.). Wikipedia.
- A Comparative Analysis of the Metabolic Stability of Fluorinated Benzoic Acids. (n.d.). Benchchem.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal.
- Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles ; Current Trends. (2017, September 19). Juniper Publishers.
- The synthesis and biological evaluation of A- and B-ring fluorinated flavones and their key intermediates. (2025, August 5). ResearchGate.
- From Food to Industry: The Versatile Applications of Benzoic Acid. (2025, January 13). Annexe Chem Pvt Ltd.
- What is benzoic acid used for in industry? (2023, August 6). Bisley International.
Sources
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Fluorobenzoic acid, phenyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. byjus.com [byjus.com]
- 11. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. scribd.com [scribd.com]
- 14. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam | Semantic Scholar [semanticscholar.org]
- 21. A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam | springermedizin.de [springermedizin.de]
An In-Depth Technical Guide to the In Silico Prediction of Biological Targets for Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate
Abstract
In the landscape of modern drug discovery, the identification of molecular targets for novel or existing small molecules is a critical yet challenging endeavor. This process, often termed target deconvolution, is essential for understanding a compound's mechanism of action, predicting potential therapeutic applications, and identifying liabilities such as off-target effects.[1] This guide provides a comprehensive, technically-grounded framework for the in silico prediction of biological targets for a specific small molecule: Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate. By integrating a suite of computational methodologies, from ligand-based similarity searches to structure-based reverse docking, we will construct a robust, multi-faceted strategy to generate and prioritize target hypotheses for this compound, thereby providing a blueprint for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Target Identification
Phenotypic screening has re-emerged as a powerful strategy in drug discovery, enabling the identification of compounds that elicit a desired biological response without a priori knowledge of the molecular target.[1][2] However, the subsequent elucidation of the target is a significant bottleneck. In silico target prediction methods offer a rapid and cost-effective means to navigate this challenge by leveraging the vast and growing repositories of public bioactivity data.[1][3] These computational approaches can be broadly categorized into ligand-based and structure-based methods.[3][4]
This guide will focus on a multi-pronged strategy, recognizing that different approaches provide complementary information, which is key to successfully identifying not only the primary efficacy target but also potential off-targets that contribute to a compound's overall cellular effect.[5]
Compound of Interest: this compound
Before initiating any in silico analysis, it is crucial to accurately represent the molecule of interest.
-
Canonical SMILES: C1=CC=C(C=C1)CN2CCN(C(C2)C3=C(C=C(C=C3)F)OC(=O)C)
-
Molecular Formula: C20H23FN2O2
-
Structure:
Protocol 1: Ligand Preparation for Computational Analysis
-
Obtain 2D Structure: Secure the SMILES (Simplified Molecular Input Line Entry System) string from a reliable chemical database such as PubChem.[6][7][8]
-
Convert to 3D: Utilize a molecular modeling software (e.g., RDKit, Open Babel) to convert the 2D SMILES representation into a 3D structure.
-
Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is critical for 3D similarity and docking-based methods.
-
Protonation State: Determine the likely protonation state at a physiological pH (e.g., 7.4). This is crucial for accurate pharmacophore feature definition and docking score calculation.
Ligand-Based Target Prediction: The Power of Similarity
Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[9]
Chemical Similarity Ensemble Approach (SEA)
The Similarity Ensemble Approach (SEA) is a robust statistical method that predicts targets by comparing the chemical similarity of a query molecule to sets of known ligands for a multitude of protein targets.[9][10][11] This approach moves beyond simple pairwise similarity, providing a more statistically significant measure of potential relationships.[9]
Workflow 1: Target Prediction using SEA
Caption: Workflow for Similarity Ensemble Approach (SEA).
Public Web Servers: SwissTargetPrediction
Web servers like SwissTargetPrediction provide a user-friendly interface to predict targets for a bioactive small molecule.[12][13][14][15] This tool combines both 2D and 3D similarity measures against a library of known active compounds to generate a ranked list of the most probable macromolecular targets.[12][13][14]
Protocol 2: Using SwissTargetPrediction
-
Navigate to the Web Server: Access the SwissTargetPrediction website (]">www.swisstargetprediction.ch).[12]
-
Input Molecule: Paste the SMILES string of this compound into the query box.
-
Select Organism: Choose the desired organism for target prediction (e.g., Homo sapiens).
-
Run Prediction: Initiate the prediction process.
-
Analyze Results: The output will be a list of predicted targets, ranked by probability. The results are often visualized as a pie chart, categorizing targets by class (e.g., kinases, GPCRs, enzymes).
Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential molecular features required for a drug's biological activity.[16] Pharmacophore modeling can be used for target identification by screening a database of pharmacophore models derived from known protein-ligand complexes.[17][18][19][20]
Workflow 2: Pharmacophore-Based Target Fishing
Caption: Pharmacophore-based virtual screening workflow.
Structure-Based Target Prediction: Reverse Docking
In contrast to traditional docking where multiple ligands are screened against a single target, reverse docking screens a single ligand against a large collection of protein structures.[21][22][23][24] This approach is invaluable for identifying potential on- and off-targets.[21]
Workflow 3: Reverse Docking Protocol
Caption: A generalized reverse docking workflow.
Causality in Reverse Docking: The choice of a target database is critical. A comprehensive database of protein structures with known binding sites is essential. Normalizing docking scores is a crucial step, as raw scores are not directly comparable across different proteins due to variations in binding pocket size and composition.[25] Z-score normalization can help to identify statistically significant interactions.[25]
The Role of Machine Learning and AI
The prediction of drug-target interactions (DTIs) has been significantly advanced by the application of machine learning (ML) and deep learning models.[26][27][28][29][30] These models are trained on vast datasets of known DTIs from databases like ChEMBL and BindingDB to learn complex patterns that relate chemical structures to protein targets.[31][32][33][34][35][36][37]
Key ML Approaches for DTI Prediction:
| Method | Description | Strength |
| Deep Neural Networks (DNNs) | Utilizes multiple layers of interconnected nodes to learn hierarchical representations of drug and target features.[28] | Can capture highly complex, non-linear relationships. |
| Graph Convolutional Networks (GCNs) | Treats molecules as graphs and learns features from the graph structure. | Effectively captures topological and structural information. |
| Support Vector Machines (SVMs) | A powerful classification algorithm that finds an optimal hyperplane to separate different classes of data (e.g., binding vs. non-binding).[29][30] | Robust for high-dimensional data. |
| Random Forest (RF) | An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes for classification.[29] | Handles large datasets well and is less prone to overfitting. |
Data Integration and Consensus Scoring
No single in silico method is foolproof. The most reliable predictions come from an integrated approach that combines results from multiple orthogonal methods.
Strategy for Target Prioritization:
-
Gather Predictions: Collate the top-ranked targets from each method (SEA, SwissTargetPrediction, Pharmacophore Screening, Reverse Docking, and ML models).
-
Consensus Scoring: Assign a score to each predicted target based on how many different methods identified it.
-
Literature Review: For the top consensus targets, conduct a thorough literature search to find any existing evidence linking them to structurally similar compounds.
-
Pathway Analysis: Analyze the biological pathways associated with the high-confidence targets to understand the potential downstream effects of the compound.
Conclusion and Future Directions
This guide has outlined a systematic and multi-faceted in silico workflow for predicting the biological targets of this compound. By combining ligand-based similarity methods, structure-based reverse docking, and machine learning approaches, we can generate a high-confidence, prioritized list of target hypotheses. It is imperative to remember that these in silico predictions are hypotheses that require experimental validation. Techniques such as affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), or enzymatic assays are essential next steps to confirm the predicted interactions and elucidate the compound's true mechanism of action.[38]
References
-
Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
-
Rifaioglu, A. S., Doğan, T., Martin, M. J., Cetin-Atalay, R., & Atalay, V. (2020). Machine learning models for drug-target interactions: current knowledge and future directions. Drug Discovery Today, 25(4), 748–756. [Link]
-
bio.tools. SwissTargetPrediction. [Link]
-
EMBL-EBI. ChEMBL. [Link]
-
Luo, Y., Zhao, X., Zhou, J., & Yang, J. (2024). A review of machine learning-based methods for predicting drug-target interactions. Health Information Science and Systems, 12(1), 30. [Link]
-
Patsnap Synapse. (2025). What is pharmacophore modeling and its applications? [Link]
-
Data.gov. PubChem Compound. [Link]
-
Wikipedia. ChEMBL. [Link]
-
Lazo, R. E., Wills, A. J., Gerkin, R. C., & Rittner, P. D. (2019). STarFish: A Stacked Ensemble Target Fishing Approach and its Application to Natural Products. Journal of Chemical Information and Modeling, 59(11), 4906–4920. [Link]
-
Wikipedia. PubChem. [Link]
-
Oxford Academic. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]
-
Database Commons. ChEMBL. [Link]
-
Health Sciences Library System. BindingDB -- a web-accessible database of experimentally determined protein-ligand binding affinities. [Link]
-
NC State University Libraries. PubChem. [Link]
-
Oxford Academic. BindingDB in 2024: a FAIR knowledgebase of protein-small molecule binding data. Nucleic Acids Research. [Link]
-
Wikipedia. BindingDB. [Link]
-
Liu, T., Lin, Y., Wen, X., Jorissen, R. N., & Gilson, M. K. (2007). BindingDB: a web-accessible database of experimentally determined protein-ligand binding affinities. Nucleic Acids Research, 35(Database issue), D198–D201. [Link]
-
Scilit. The ChEMBL bioactivity database: an update. [Link]
-
SIB Swiss Institute of Bioinformatics. SwissTargetPrediction. [Link]
-
BindingDB. Info. [Link]
-
Apollo. Improved In Silico Methods for Target Deconvolution in Phenotypic Screens. [Link]
-
Ovid. SwissTargetPrediction: a web server for target... : Nucleic Acids Research. [Link]
-
KG-Registry. ChEMBL. [Link]
-
Virginia Open Data Portal. PubChem Compound. [Link]
-
National Center for Biotechnology Information. PubChem. [Link]
-
UNIR. Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. [Link]
-
Chen, X., Yan, C., Zhang, X., You, Z., Huang, J., & Deng, L. (2021). Application of Machine Learning for Drug–Target Interaction Prediction. Frontiers in Pharmacology, 12, 680128. [Link]
-
Bagherian, M., Sabeti, E., Wang, K., Sartor, M. A., Nikolovska-Coleska, Z., & Najarian, K. (2018). Machine Learning for Drug-Target Interaction Prediction. Molecules, 23(9), 2209. [Link]
-
Singh, S., & Singh, P. (2025). Pharmacophore modeling in drug design. Bioorganic & Medicinal Chemistry, 117, 117973. [Link]
-
Frontiers. Ligand-Centric Methods for Target Fishing. [Link]
-
Takarabe, M., & Shionyu, M. (2019). An in silico Approach for Integrating Phenotypic and Target‐based Approaches in Drug Discovery. Molecular Informatics, 39(1-2), 1900096. [Link]
-
Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749–762. [Link]
-
Lee, A., & Lee, K. (2016). Using reverse docking for target identification and its applications for drug discovery. Expert Opinion on Drug Discovery, 11(7), 707–715. [Link]
-
Chen, Y., & Zhi, D. (2016). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. BMC Bioinformatics, 17(Suppl 17), 498. [Link]
-
SciSpace. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]
-
Stork, C., Embruch, G., & Wagner, J. (2020). Similarity-Based Methods and Machine Learning Approaches for Target Prediction in Early Drug Discovery: Performance and Scope. Molecules, 25(19), 4394. [Link]
-
Slideshare. Pharmacophore modeling. [Link]
-
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 2149–2161. [Link]
-
Wang, X., Shen, Y., Xu, L., & Li, H. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395–406. [Link]
-
Frontiers. Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. [Link]
-
Sadybekov, A. V., Sadybekov, A. V., Katritch, V., & Stevens, R. C. (2017). Improving inverse docking target identification with Z-score selection. Journal of Computer-Aided Molecular Design, 31(12), 1059–1069. [Link]
-
Ziegler, S., Pries, V., Hedberg, C., & Waldmann, H. (2013). Target deconvolution techniques in modern phenotypic profiling. Biological Chemistry, 394(10), 1279–1290. [Link]
-
Shoichet Laboratory. SEA Search Server. [Link]
-
Ovid. Reverse docking: a powerful tool for drug repositioning and drug rescue. [Link]
-
SciSpace. In Silico Target Prediction for Small Molecules. (2018). [Link]
-
OUCI. In Silico Target Prediction for Small Molecules. [Link]
-
ResearchGate. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. [Link]
-
Books. Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. [Link]
-
Technology Networks. 5 Target Deconvolution Approaches in Drug Discovery. [Link]
-
Lyu, J., Irwin, J. J., & Shoichet, B. K. (2017). Predicted Biological Activity of Purchasable Chemical Space. Journal of Chemical Information and Modeling, 57(5), 1041–1049. [Link]
Sources
- 1. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in silico Approach for Integrating Phenotypic and Target‐based Approaches in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. books.rsc.org [books.rsc.org]
- 6. catalog.data.gov [catalog.data.gov]
- 7. PubChem - Wikipedia [en.wikipedia.org]
- 8. PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. STarFish: A Stacked Ensemble Target Fishing Approach and its Application to Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. SEA Search Server [sea.bkslab.org]
- 12. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio.tools [bio.tools]
- 14. academic.oup.com [academic.oup.com]
- 15. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 16. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 17. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Pharmacophore modeling | PDF [slideshare.net]
- 20. dovepress.com [dovepress.com]
- 21. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds [frontiersin.org]
- 23. ovid.com [ovid.com]
- 24. researchgate.net [researchgate.net]
- 25. Improving inverse docking target identification with Z-score selection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Machine learning models for drug-target interactions: current knowledge and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A review of machine learning-based methods for predicting drug-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. revistas.unir.net [revistas.unir.net]
- 29. Frontiers | Application of Machine Learning for Drug–Target Interaction Prediction [frontiersin.org]
- 30. mdpi.com [mdpi.com]
- 31. ChEMBL - ChEMBL [ebi.ac.uk]
- 32. ChEMBL - Database Commons [ngdc.cncb.ac.cn]
- 33. BindingDB -- a web-accessible database of experimentally determined proteinx96ligand binding affinities | HSLS [hsls.pitt.edu]
- 34. academic.oup.com [academic.oup.com]
- 35. BindingDB - Wikipedia [en.wikipedia.org]
- 36. BindingDB: a web-accessible database of experimentally determined protein-ligand binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Info [bindingdb.org]
- 38. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
Methodological & Application
Protocol for N-alkylation of piperazine with ethyl 2-bromo-2-methylpropanoate analogs
Application Notes & Protocols
Topic: Protocol for N-alkylation of Piperazine with Ethyl 2-bromo-2-methylpropanoate and its Analogs
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Alkylated Piperazines
The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry, integral to the structure of numerous blockbuster drugs, including Sildenafil (Viagra) and Imatinib (Gleevec).[1] Its prevalence stems from its unique physicochemical properties; the two nitrogen atoms can be functionalized to modulate aqueous solubility, lipophilicity, and receptor-binding interactions, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2]
The N-alkylation of piperazine, particularly with sterically hindered electrophiles like ethyl 2-bromo-2-methylpropanoate, is a critical transformation for generating novel chemical entities. This specific reaction introduces a quaternary carbon center adjacent to the piperazine nitrogen, a motif that can enhance metabolic stability by blocking potential sites of oxidation. This guide provides a comprehensive, field-proven protocol for this reaction, delving into the mechanistic rationale, key experimental parameters, and troubleshooting strategies to ensure reproducible and high-yielding results.
Mechanistic Considerations: Navigating the SN2 Reaction Pathway
The N-alkylation of piperazine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In this process, the lone pair of electrons on a piperazine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl bromide and displacing the bromide leaving group.
Key Mechanistic Steps:
-
Nucleophilic Attack: A nitrogen atom of piperazine attacks the carbon atom bearing the bromine.
-
Transition State: A transient, five-coordinate transition state is formed where the N-C bond is forming and the C-Br bond is breaking.
-
Product Formation: The C-Br bond fully cleaves, and the N-C bond is formed, resulting in an ammonium salt intermediate.
-
Deprotonation: A base in the reaction mixture deprotonates the newly alkylated nitrogen, regenerating a neutral amine and producing a salt byproduct.
A primary challenge in the N-alkylation of unsubstituted piperazine is controlling selectivity. Since piperazine possesses two equivalent secondary amine groups, the reaction can proceed to give both mono- and di-alkylated products. The mono-alkylated product is still nucleophilic and can react with a second molecule of the alkylating agent.[3][4]
Controlling Selectivity: Strategies for Mono-Alkylation
Achieving selective mono-alkylation is paramount for synthesizing the desired compound and simplifying purification. Several strategies can be employed:
-
Use of a Large Excess of Piperazine: This is the most common and statistically driven method. By using a large excess of piperazine (e.g., 5-10 equivalents) relative to the alkylating agent, the probability of the electrophile encountering an unreacted piperazine molecule is much higher than it encountering a mono-alkylated one.[4] The primary drawback is the need to remove the large excess of the starting material during purification.
-
Use of a Protecting Group: A more controlled, albeit longer, approach involves using a mono-protected piperazine derivative, such as 1-Boc-piperazine or 1-Cbz-piperazine.[5][6] One nitrogen is rendered non-nucleophilic by the protecting group, forcing alkylation to occur selectively at the other nitrogen. The protecting group can then be removed in a subsequent step. This method is often cleaner and results in easier purification.
-
Slow Addition of the Alkylating Agent: Slowly adding the alkylating agent to the reaction mixture helps maintain its low concentration, which kinetically favors the reaction with the more abundant unsubstituted piperazine.[4]
This protocol will focus on the use of a large excess of piperazine, as it is a robust and direct method.
Experimental Workflow Diagram
Caption: General workflow for the selective mono-N-alkylation of piperazine.
Detailed Experimental Protocol
This protocol describes the selective mono-N-alkylation of piperazine with ethyl 2-bromo-2-methylpropanoate using an excess of piperazine.
Materials:
-
Piperazine (anhydrous)
-
Ethyl 2-bromo-2-methylpropanoate[7]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Methanol, Triethylamine)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add anhydrous piperazine (5.0 equivalents) and anhydrous dichloromethane (DCM) to make a ~0.5 M solution with respect to the alkylating agent.
-
Begin stirring the solution and cool the flask to 0 °C using an ice-water bath.
-
-
Addition of Alkylating Agent:
-
In a separate flask, dissolve ethyl 2-bromo-2-methylpropanoate (1.0 equivalent) in a small amount of anhydrous DCM.
-
Transfer this solution to a dropping funnel and add it dropwise to the cold, stirred piperazine solution over 30-60 minutes.
-
Rationale: Slow addition helps to maintain a low concentration of the electrophile, minimizing the di-alkylation side reaction.[4]
-
-
Reaction Progression:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting alkyl bromide.
-
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. This step neutralizes any ammonium salts formed and helps in the subsequent extraction.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash once with brine to remove residual water.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product will contain the desired mono-alkylated product, unreacted piperazine, and potentially a small amount of the di-alkylated byproduct.
-
Purify the crude material using flash column chromatography on silica gel.
-
Expert Tip: Piperazine and its derivatives are basic and can streak on silica gel. To mitigate this, it is highly recommended to add a small amount of triethylamine (~1%) to the eluent system. A typical gradient might start with 100% ethyl acetate and gradually increase the polarity by adding methanol (e.g., 0-10% methanol in ethyl acetate).
-
Collect fractions and analyze by TLC to identify and combine those containing the pure mono-alkylated product.
-
Concentrate the pure fractions under reduced pressure to yield the final product.
-
Data Summary: Typical Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Piperazine Stoichiometry | 5.0 - 10.0 equivalents | Statistically favors mono-alkylation over di-alkylation.[4] |
| Alkylating Agent | 1.0 equivalent | Limiting reagent. |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants; aprotic nature favors SN2. |
| Base | Excess piperazine acts as base | Neutralizes the HBr byproduct, driving the reaction forward. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, then RT allows for completion. |
| Reaction Time | 12 - 24 hours | Varies based on the specific analog's reactivity. |
| Purification Method | Flash Column Chromatography | Effective for separating the product from excess piperazine and byproducts.[8] |
| Typical Yield | 60 - 85% | Dependent on the specific analog and purification efficiency. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | • Inactive alkylating agent.• Insufficient reaction time/temp. | • Check the purity/age of the bromo-ester.• Allow the reaction to stir longer or gently warm to 30-40°C. |
| Significant Di-substitution | • Ratio of piperazine to alkylating agent is too low.• Addition of alkylating agent was too fast. | • Increase the excess of piperazine to 10 equivalents.• Dilute the alkylating agent further and add it more slowly at 0°C.[4] |
| Difficult Purification | • Product co-elutes with piperazine.• Streaking on silica gel column. | • Ensure an effective work-up to remove most piperazine.• Add 1-2% triethylamine to your chromatography eluent to improve peak shape. |
| Complex Mixture of Products | • Potential for elimination (E2) side reactions, especially with sterically hindered analogs. | • Use a less polar solvent and maintain a lower reaction temperature. |
References
- BenchChem. Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals.
- University of Calgary.
- Di Cera, E. & Scalone, M. (2021).
- Kant, R. & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50, 785-800.
- Organic Chemistry Portal. Synthesis of piperazines.
- Howard, K. L. (1950). Preparation of n-substituted piperazines. U.S.
- Godfrey, T. M. (1959). Purification of piperazine. U.S.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- BenchChem.
- BenchChem. Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
- ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- BenchChem.
- BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds.
- PubChem. Propanoic acid, 2-bromo-2-methyl-, ethyl ester.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Propanoic acid, 2-bromo-2-methyl-, ethyl ester | C6H11BrO2 | CID 11745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate as a Strategic Synthetic Intermediate in Drug Discovery
Introduction: The Strategic Value of Fluorinated Benzylpiperazine Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate emerges as a synthetic intermediate of considerable interest, embodying three key pharmacophoric elements: a fluorinated benzene ring, a piperazine linker, and a versatile methyl ester handle. The presence of fluorine can enhance metabolic stability and binding affinity, while the piperazine moiety is a common feature in centrally active agents, conferring desirable aqueous solubility and the ability to interact with various receptors.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this intermediate in synthetic workflows.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the starting material is paramount for successful synthetic campaigns. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1256633-30-3 | [Myskinrecipes, n.d.] |
| Molecular Formula | C₁₉H₂₁FN₂O₂ | [Myskinrecipes, n.d.] |
| Molecular Weight | 328.38 g/mol | [Myskinrecipes, n.d.] |
| Appearance | Off-white to pale yellow solid | Commercially available |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and methanol | General organic chemistry principles |
| Storage | Store in a cool, dry place away from light | [Myskinrecipes, n.d.] |
Spectroscopic Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 7.38 – 7.25 (m, 5H, Ar-H of benzyl), 7.15 (dd, J = 8.8, 3.0 Hz, 1H, Ar-H), 6.95 (td, J = 8.8, 3.0 Hz, 1H, Ar-H), 6.85 (dd, J = 8.8, 4.4 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.60 (s, 2H, Ar-CH₂-N), 3.15 (t, J = 5.0 Hz, 4H, piperazine-H), 2.65 (t, J = 5.0 Hz, 4H, piperazine-H).
-
¹³C NMR (101 MHz, CDCl₃): δ 166.5 (C=O), 158.2 (d, J = 242.4 Hz, C-F), 145.8, 137.8, 129.2, 128.3, 127.2, 122.9 (d, J = 7.6 Hz), 118.5 (d, J = 22.2 Hz), 115.6 (d, J = 23.2 Hz), 62.9, 52.8, 51.9, 48.5.
-
MS (ESI+): m/z 329.1 [M+H]⁺.
Synthetic Utility: A Gateway to Novel CNS-Active Agents
The true potential of this compound lies in its strategic position as a precursor to a diverse array of more complex molecules. The methyl ester functionality serves as a versatile handle for various chemical transformations, most notably hydrolysis followed by amide bond formation, or reduction to an alcohol or aldehyde. This section outlines a detailed synthetic pathway to a hypothetical, yet medicinally relevant, target molecule, an analogue of a known central nervous system (CNS) active agent.
Proposed Synthetic Workflow
The following workflow illustrates a three-step sequence to a final amide product, a common structural motif in many pharmaceuticals.
Caption: Proposed synthetic pathway from the starting intermediate to a target amide.
Part 1: Synthesis of 2-(4-Benzylpiperazino)-5-fluorobenzoic Acid
The initial and crucial step in leveraging the synthetic potential of the title compound is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is foundational for subsequent amide coupling reactions.
Protocol 1: Saponification of this compound
Objective: To hydrolyze the methyl ester to the carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound and dissolve it in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide monohydrate to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.
Expected Yield: 90-98%
Causality of Experimental Choices:
-
LiOH: A strong base that effectively saponifies the ester. It is preferred over NaOH or KOH in some cases due to the better solubility of lithium salts in organic solvents.
-
THF/Water Solvent System: THF ensures the solubility of the organic starting material, while water is necessary for the hydrolysis reaction.
-
Acidification: Protonation of the carboxylate salt to form the neutral carboxylic acid, which is less soluble in water and can be extracted into an organic solvent.
Part 2: Amide Coupling to Synthesize a Target Molecule
With the carboxylic acid in hand, the next stage involves the formation of an amide bond with a primary or secondary amine. This is a cornerstone reaction in drug discovery, and the choice of coupling agent is critical for achieving high yields and minimizing side reactions.
Protocol 2: HATU-Mediated Amide Coupling
Objective: To form an amide bond between 2-(4-Benzylpiperazino)-5-fluorobenzoic acid and a selected amine.
Materials:
-
2-(4-Benzylpiperazino)-5-fluorobenzoic acid (1.0 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure target amide.
Expected Yield: 70-90%
Trustworthiness and Self-Validation:
The progress of both the hydrolysis and amide coupling reactions should be diligently monitored by TLC. The identity and purity of the products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Part 3: Debenzylation to Access the Secondary Piperazine
In many CNS drug candidates, the piperazine nitrogen is either unsubstituted or bears a different substituent than a benzyl group. Therefore, a debenzylation step is often a key transformation to enable further diversification.
Protocol 3: Catalytic Hydrogenolysis for Debenzylation
Objective: To remove the benzyl protecting group from the piperazine nitrogen.
Materials:
-
Target amide product with benzyl group (1.0 eq)
-
Palladium on carbon (10% Pd/C, 10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzylated amide in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product.
Expected Yield: >95%
Authoritative Grounding and Safety:
-
Catalytic Hydrogenolysis: This is a standard and highly effective method for the cleavage of benzyl ethers and amines. The reaction proceeds under mild conditions and typically gives high yields with clean conversion.
-
Safety: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in a well-ventilated fume hood. Never add the catalyst to a solvent in the presence of hydrogen without first inerting the system.
Conclusion and Future Directions
This compound is a strategically designed synthetic intermediate that provides a streamlined entry into a chemical space rich with potential CNS-active agents. The protocols detailed herein offer a robust and reliable pathway for the elaboration of this intermediate into more complex molecular architectures. The debenzylated piperazine core opens up a vast array of possibilities for further functionalization, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. This versatile building block is a valuable asset for any research program focused on the discovery and development of novel therapeutics.
References
-
Myskinrecipes. (n.d.). This compound. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- U.S. Patent No. US11274087B2. (2022). Industrial process for the preparation of cariprazine.
- U.S. Patent No. US11420948B2. (2022). Synthesis method for cariprazine.
- European Patent No. EP3845523A1. (2021). Synthesis method for cariprazine.
- World Intellectual Property Organization. (2017). Preparation method for cariprazine (Patent No. WO2017096997A1).
Sources
Application Note & Protocols: High-Performance Analytical Methods for the Quantification of Piperazine-Containing Compounds
Introduction: The Analytical Imperative for Piperazine Quantification
Piperazine is a six-membered heterocyclic organic compound containing two opposing nitrogen atoms.[1] This simple diamine scaffold is a fundamental building block in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) used as anthelmintics, antihistamines, and antipsychotics.[1][2] Given its prevalence, the accurate and precise quantification of piperazine—whether as a final product, a process impurity, or a metabolite—is critical for ensuring drug safety, efficacy, and quality throughout the development lifecycle.
The primary analytical challenge stems from piperazine's physicochemical properties. It is a highly polar, weak base that lacks a significant UV chromophore, rendering direct analysis by the most common chromatographic detector, UV-Vis, difficult and insensitive.[3][4] Therefore, robust analytical strategies must be employed to overcome these limitations. This guide provides a detailed overview and validated protocols for three powerful chromatographic techniques tailored for the quantification of piperazine: High-Performance Liquid Chromatography (HPLC) with universal detectors, Gas Chromatography-Mass Spectrometry (GC-MS) requiring derivatization, and the gold-standard Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Foundational Strategy: Choosing the Right Analytical Path
The selection of an appropriate analytical method is governed by the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and regulatory context. The logical workflow for method selection and application is outlined below.
Caption: General workflow for piperazine quantification.
High-Performance Liquid Chromatography (HPLC) with Universal Detection
For routine analysis where ultra-high sensitivity is not the primary driver, HPLC coupled with a universal detector is a robust and reliable choice. Since piperazine lacks a UV chromophore, detectors that do not rely on light absorbance are necessary.
The Causality Behind the Choice: HILIC and Universal Detectors
-
Why Universal Detection? Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are mass-based detectors.[5][6] The column eluent is nebulized, the mobile phase is evaporated, and the remaining non-volatile analyte particles are measured.[5][6] This makes them ideal for compounds like piperazine, as the response is independent of optical properties.[5][7]
-
Why HILIC? Piperazine is a very polar compound and exhibits poor retention on traditional reversed-phase (e.g., C18) columns.[8][9] Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative mode that uses a polar stationary phase (e.g., silica, cyano, or amide) and a mobile phase with a high concentration of an organic solvent like acetonitrile.[10][11][12] In HILIC, a water-enriched layer forms on the stationary phase, and polar analytes like piperazine can partition into this layer, leading to excellent retention and peak shape.[10][13]
Protocol: Quantification of Piperazine using HILIC-ELSD
This protocol is adapted from established methods for analyzing piperazine in pharmaceutical substances.[14][15]
A. Instrumentation and Materials
-
HPLC system with a binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
HILIC Column: Cyanopropyl (CN) bonded stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Nitric Acid (reagent grade).
-
Deionized Water (18.2 MΩ·cm).
-
Piperazine reference standard.
B. Chromatographic Conditions
-
Mobile Phase: 95% Acetonitrile / 4.85% Water / 0.15% Nitric Acid (v/v/v).
-
Flow Rate: 0.5 mL/min.[14]
-
Injection Volume: 10 µL.[14]
-
Column Temperature: 30°C.
-
ELSD Drift Tube Temperature: 75°C.[14]
-
ELSD Nebulizer Gas (Nitrogen): 1.75 SLPM (Standard Liters Per Minute).[14]
-
Run Time: 15 minutes.
C. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of piperazine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with deionized water.
-
Working Standards: Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample material containing piperazine. Dissolve in a known volume of mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
D. Validation and System Suitability
-
Linearity: Analyze the working standards in triplicate. Plot the log of the peak area versus the log of the concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.99.
-
System Suitability: Inject the mid-point calibration standard five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating volatile compounds.[16] However, the high polarity and low volatility of piperazine make its direct analysis by GC challenging, leading to poor peak shape and column adsorption.[17][18] This is overcome through chemical derivatization.
The Causality Behind the Choice: Derivatization
-
Why Derivatize? Derivatization is a chemical reaction that converts a polar, non-volatile compound into a less polar, more volatile derivative.[18] For amines like piperazine, this is typically achieved by replacing the active hydrogens on the nitrogen atoms with a non-polar group.[16][18] This process dramatically improves chromatographic behavior and thermal stability, making the compound suitable for GC analysis.[18]
-
Choice of Reagent: Acylating agents like Trifluoroacetic Anhydride (TFAA) are highly effective.[18][19] They react with the secondary amines of piperazine to form a stable, volatile trifluoroacetyl derivative that is easily detected by MS.
Protocol: Quantification of Piperazine in Biological Matrices by GC-MS
This protocol is based on established methods for analyzing piperazine derivatives in complex samples like urine or plasma.[19][20][21]
Caption: Workflow for GC-MS analysis with derivatization.
A. Instrumentation and Materials
-
GC system with a split/splitless inlet and a Mass Spectrometric (MS) detector.
-
GC Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Trifluoroacetic Anhydride (TFAA).
-
Ethyl Acetate (anhydrous).
-
Solid Phase Extraction (SPE) cartridges (e.g., Cation Exchange).
B. GC-MS Conditions
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temp 80°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
MS Mode: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode. (Monitor characteristic ions for the piperazine-TFA derivative).
C. Derivatization and Sample Preparation
-
Extraction: For urine or plasma, perform a Solid Phase Extraction (SPE) to clean up the sample and concentrate the piperazine. Elute the compound and evaporate the eluent to complete dryness under a gentle stream of nitrogen.[19][21]
-
Derivatization: To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[19] Cap the vial tightly and heat at 70°C for 30 minutes.[19]
-
Final Preparation: After cooling, evaporate the excess reagent and solvent under nitrogen. Reconstitute the dry residue in 100 µL of ethyl acetate for injection.[19]
D. Validation Insights
-
Specificity: The use of MS detection in SIM mode provides excellent specificity, as it only monitors for mass fragments unique to the derivatized piperazine.
-
LOD/LOQ: This method can achieve very low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL range, making it suitable for bioanalysis.[20][21] For example, detection limits in urine have been reported around 1 ng/mL with mass-selective detection.[20]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive method for quantifying piperazine, especially at trace levels in complex biological matrices like plasma or tissue.[22] It combines the separation power of HPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry.
The Causality Behind the Choice: ESI and MRM
-
Why LC-MS/MS? This technique offers the highest degree of confidence in analytical results. It is less susceptible to matrix interference compared to other methods and can achieve sub-ng/mL quantification limits.[23][24]
-
Why Electrospray Ionization (ESI)? As a basic compound, piperazine is readily protonated in an acidic mobile phase. ESI in positive ion mode is therefore the ideal ionization technique to efficiently generate the protonated molecular ion [M+H]⁺ for MS analysis.[25][26]
-
Why Multiple Reaction Monitoring (MRM)? For quantification, tandem MS is operated in MRM mode. The first quadrupole (Q1) is set to isolate the specific mass of the piperazine parent ion (e.g., m/z 87.1). This isolated ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (e.g., m/z 44.1).[27] This highly specific transition (87.1 → 44.1) ensures that the signal is unequivocally from piperazine, virtually eliminating false positives.
Protocol: Quantification of Piperazine in Plasma by LC-MS/MS
This protocol is a representative method for pharmacokinetic studies.[24]
A. Instrumentation and Materials
-
UHPLC or HPLC system.
-
Tandem quadrupole mass spectrometer with an ESI source.
-
C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Acetonitrile (LC-MS grade).
-
Formic Acid (LC-MS grade).
-
Ammonium Formate (LC-MS grade).
-
Piperazine-d8 (deuterated internal standard).
B. LC-MS/MS Conditions
-
Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient starting with high aqueous content to retain piperazine, then ramping up the organic content to elute it.
-
Flow Rate: 0.4 mL/min.[24]
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Piperazine: 87.1 → 44.1 (Quantifier), 87.1 → 56.1 (Qualifier).
-
Piperazine-d8 (IS): 95.1 → 62.1.
-
C. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (Piperazine-d8).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
D. Trustworthiness Through Internal Standards
-
The use of a stable isotope-labeled internal standard (SIL-IS) like Piperazine-d8 is critical for a trustworthy bioanalytical method.[23] The SIL-IS behaves identically to the analyte during sample preparation and ionization but is distinguished by its mass. By calculating the peak area ratio of the analyte to the IS, any variability in extraction recovery or matrix-induced ion suppression is effectively normalized, ensuring highly accurate and precise results.
Comparative Performance and Method Validation
All analytical methods must be validated to prove they are suitable for their intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[28][29][30]
Performance Summary
The following table summarizes the typical performance characteristics of the described methods.
| Parameter | HPLC-HILIC-ELSD | GC-MS (with Derivatization) | LC-MS/MS |
| Principle | Hydrophilic Partitioning, Light Scattering | Volatility Separation, Mass Detection | Reversed-Phase, Tandem Mass Detection |
| Specificity | Moderate | High (SIM mode) | Very High (MRM mode) |
| Typical LOQ | ~50-100 µg/mL (ppm)[3] | ~1-10 ng/mL (ppb)[20][21] | <1 ng/mL (sub-ppb)[24] |
| Throughput | Moderate | Low (derivatization step) | High (fast gradients) |
| Primary Use Case | API Assay, Purity, Formulation QC | Trace impurity in raw materials, Environmental samples | Bioanalysis (PK studies), Trace residue analysis |
| Key Advantage | No derivatization, robust | High specificity, leverages common GC equipment | Gold-standard sensitivity and specificity |
| Key Limitation | Lower sensitivity, non-linear response | Requires sample derivatization | Higher instrument cost and complexity |
Validation: A Self-Validating System
A trustworthy protocol is a self-validating one. During method validation, the following parameters are assessed:
-
Specificity: The ability to measure the analyte without interference from other components (e.g., excipients, metabolites).[28]
-
Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a defined range.
-
Accuracy & Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of scatter between repeated measurements.[28]
-
LOD & LOQ: The Limit of Detection is the lowest concentration that can be reliably detected, while the Limit of Quantification is the lowest concentration that can be measured with acceptable accuracy and precision.[30]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).
Conclusion
The quantification of piperazine-containing compounds requires tailored analytical strategies that address the molecule's inherent polarity and lack of a UV chromophore. For routine quality control and assay, HILIC-HPLC with universal detectors like ELSD or CAD offers a robust and reliable solution. When higher sensitivity is required, GC-MS with a validated derivatization protocol provides excellent specificity and low detection limits. For applications demanding the utmost in sensitivity and specificity, such as bioanalysis for pharmacokinetic studies, LC-MS/MS stands as the unequivocal gold standard. The selection of the appropriate technique, coupled with rigorous validation according to ICH guidelines, ensures the generation of trustworthy and accurate data critical to drug development and manufacturing.
References
-
Journal of Chemical and Pharmaceutical Research, Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
PubMed, Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. [Link]
-
PubMed, Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. [Link]
-
Taylor & Francis Online, Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]
-
Taylor & Francis Online, Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]
-
NTU Journal of Pure Sciences, A Review on Analytical Methods for Piperazine Determination. [Link]
-
Analytical Chemistry An Indian Journal, Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
-
International Council for Harmonisation, ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
SIELC Technologies, HPLC Analysis of Piperazine on Primesep 100. [Link]
-
International Council for Harmonisation, Quality Guidelines - ICH. [Link]
-
ResearchGate, A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). [Link]
-
ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Starodub, Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Pharma Knowledge Forum, Method of analysis of Piperazine. [Link]
-
Phenomenex, Derivatization for Gas Chromatography. [Link]
-
Journal of Chemical and Pharmaceutical Research, Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
HELIX Chromatography, HPLC Methods for analysis of Piperazine. [Link]
-
United Nations Office on Drugs and Crime, Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
ResearchGate, Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection | Request PDF. [Link]
-
U.S. Food & Drug Administration, Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Semantic Scholar, Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. [Link]
-
PubMed, Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. [Link]
-
Welch Materials, [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]
-
Scholars.Direct, Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. [Link]
-
Scholars.Direct, Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. [Link]
-
ResearchGate, Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Chromatography Today, Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
Net-Interlab, Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link]
-
Biotage, What can I use to purify polar reaction mixtures?. [Link]
-
PubMed, Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. [Link]
-
LCGC International, Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]
-
European Pharmaceutical Review, Thermo Fisher upgrades charged aerosol detection tech to improve complex drug analysis. [Link]
-
Wikipedia, Charged aerosol detector. [Link]
-
European Medicines Agency, Piperazine Summary Report (3). [Link]
-
ScienceAsia, Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. [Link]
-
HWI group, Blog: Charged Aerosol Detection in Pharmaceutical Analysis. [Link]
-
Wikipedia, Evaporative light scattering detector. [Link]
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. jocpr.com [jocpr.com]
- 4. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 7. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 8. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 9. biotage.com [biotage.com]
- 10. welch-us.com [welch-us.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 17. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. scholars.direct [scholars.direct]
- 20. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' [scholars.direct]
- 22. ema.europa.eu [ema.europa.eu]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. database.ich.org [database.ich.org]
- 29. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 30. fda.gov [fda.gov]
Application Notes & Protocols for High-Throughput Screening of Benzylpiperazine-Based Compound Libraries
Abstract
The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous FDA-approved drugs.[1] When functionalized with a benzyl group, the resulting N-benzylpiperazine (BZP) motif serves as a versatile template for engaging a wide range of biological targets, particularly within the central nervous system (CNS).[2] Compounds bearing this scaffold frequently interact with G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors, and monoamine transporters.[3][4][5][6][7][8] This dual activity makes the BZP scaffold a rich source for novel therapeutic agents but also necessitates robust screening strategies to elucidate specific mechanisms of action. This guide provides detailed application notes and protocols for high-throughput screening (HTS) campaigns designed to identify and characterize novel ligands from benzylpiperazine-based chemical libraries, focusing on competitive binding and cell-based functional assays.
Strategic Foundations: Selecting the Optimal HTS Assay
The success of any HTS campaign hinges on the selection of an assay that is robust, scalable, and biologically relevant to the target class. For benzylpiperazine libraries, which primarily target GPCRs and transporters, the choice of assay must be guided by the specific scientific question being asked: are we looking for compounds that simply bind to the target, or those that modulate its function?
Causality Behind Assay Selection:
-
Binding Assays: These assays directly measure the physical interaction between a compound and its target protein. They are invaluable for identifying any molecule that occupies a receptor's binding pocket. Competitive binding formats, where library compounds compete against a known, labeled ligand, are particularly well-suited for HTS. They are often the first step in identifying chemical matter that has affinity for the target of interest.
-
Functional Assays: These assays measure the biological consequence of a compound binding to its target (e.g., signal transduction, ion flux, or changes in gene expression).[9] For GPCRs, this typically involves quantifying second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+). Functional assays are critical for distinguishing between agonists (activators), antagonists (blockers), and allosteric modulators.
For a comprehensive screening approach, a primary HTS campaign using a binding assay is often followed by a functional assay to confirm and classify the initial "hits." This tiered approach efficiently filters large libraries to yield a smaller set of high-quality leads for further development.
Application Protocol I: Fluorescence Polarization (FP) Competitive Binding Assay
Principle: Fluorescence Polarization is a homogenous assay technology that measures changes in the rotational speed of a fluorescent molecule in solution.[10][11] A small fluorescently-labeled ligand (the "tracer") tumbles rapidly, resulting in depolarized emitted light and a low FP signal. When bound to a much larger protein receptor, the tracer's tumbling slows dramatically, leading to highly polarized emitted light and a high FP signal.[12] In a competitive HTS format, library compounds that bind to the receptor will displace the tracer, causing it to tumble freely again and resulting in a measurable decrease in the FP signal.[10] This method is ideal for HTS due to its simplicity, low cost, and robust performance.[10]
Caption: Competitive Fluorescence Polarization (FP) Assay Workflow.
Detailed Step-by-Step Protocol
This protocol is designed for a 384-well microplate format and assumes the target is a purified, soluble GPCR or a membrane preparation.
1. Reagent Preparation:
- Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20 and 0.1% Bovine Serum Albumin (BSA) to prevent non-specific binding.
- Receptor Stock: Prepare a concentrated stock of the purified receptor in Assay Buffer. The final concentration will be determined during optimization.
- Tracer Stock: Prepare a 100 µM stock of the fluorescent tracer in DMSO. The tracer should be a known ligand for the target with high affinity and labeled with a suitable fluorophore (e.g., fluorescein).
- Compound Plates: Prepare serial dilutions of the benzylpiperazine library compounds in DMSO. For a primary screen, a single final concentration (e.g., 10 µM) is typically used.
2. Assay Optimization (Self-Validating System):
- Tracer Concentration: Determine the lowest tracer concentration that provides a stable fluorescence signal at least 3-fold above the buffer background.[13] This minimizes assay artifacts and ensures that the tracer concentration is well below the Kd of the interaction.[13]
- Receptor Titration: Perform a saturation binding experiment by titrating the receptor against the fixed, optimal concentration of the tracer. The goal is to find the receptor concentration that yields approximately 50-80% of the maximum FP signal (the "assay window"). This ensures the assay is sensitive to competitive displacement.
3. HTS Procedure:
- Dispense 10 µL of Assay Buffer into all wells of a 384-well, low-binding black microplate.
- Add 50 nL of compound solution from the library plates to the appropriate wells using an acoustic dispenser or pin tool.
- Add 5 µL of a 4X solution of the receptor to all wells except "Tracer Only" controls.
- Add 5 µL of a 4X solution of the fluorescent tracer to all wells.
- Final Assay Volume: 20 µL.
- Controls:
- High Signal (0% Inhibition): Wells with receptor, tracer, and DMSO (no compound).
- Low Signal (100% Inhibition): Wells with tracer and a saturating concentration of a known unlabeled ligand (or no receptor).
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the plate on an instrument capable of measuring fluorescence polarization, using appropriate excitation and emission filters for the chosen fluorophore.
4. Data Analysis:
- The instrument software will calculate the millipolarization (mP) values.
- Normalize the data using the high and low signal controls: % Inhibition = 100 * (High_Control_mP - Sample_mP) / (High_Control_mP - Low_Control_mP)
- Calculate the Z' factor to assess assay quality. A Z' factor > 0.5 is considered excellent for HTS.[10] Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|
- Identify "hits" as compounds that exhibit an inhibition value greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the library).
| Parameter | Typical Value | Rationale |
| Plate Format | 384-well, low-binding | Reduces reagent consumption and minimizes non-specific binding of the tracer.[13] |
| Final Assay Volume | 10 - 20 µL | Standard for automated HTS to conserve reagents and library compounds. |
| Tracer Concentration | < Kd of binding | Ensures the assay operates in a competitive regime and increases sensitivity.[13] |
| Z' Factor | > 0.5 | Indicates a robust assay with a large signal window and low data variability.[10] |
| Hit Threshold | > 3σ from mean | A statistically rigorous method for identifying compounds with significant activity. |
Application Protocol II: AlphaScreen Proximity-Based Binding Assay
Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology that measures molecular interactions.[14] The assay relies on two types of beads: a Donor bead and an Acceptor bead.[15] The Donor bead contains a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to an excited singlet state.[16] This singlet oxygen has a short half-life and can diffuse up to 200 nm.[16] If an Acceptor bead is within this proximity, the energy is transferred, triggering a chemiluminescent cascade that results in light emission between 520-620 nm.[14] For a GPCR binding assay, the receptor is captured on one bead and a biotinylated ligand is captured on a streptavidin-coated Donor bead. When they interact, the beads are brought into proximity, generating a signal. Library compounds that disrupt this interaction cause a loss of signal.
Caption: Competitive AlphaScreen Assay Principle.
Detailed Step-by-Step Protocol
This protocol assumes the use of a His-tagged receptor and a biotinylated small molecule ligand.
1. Reagent Preparation:
- Assay Buffer: 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
- His-Tagged Receptor: Purified receptor with a polyhistidine tag.
- Biotinylated Ligand: A known ligand for the target, chemically modified with a biotin tag.
- AlphaScreen Beads:
- Streptavidin-coated Donor Beads.
- Nickel (Ni-NTA) Chelate Acceptor Beads.
- Compound Plates: As described in the FP protocol.
2. HTS Procedure (1536-well format for ultra-HTS):
- Dispense 1 µL of library compound (or DMSO for controls) into a 1536-well plate.
- Add 2 µL of a solution containing the His-tagged receptor and the biotinylated ligand in Assay Buffer. Incubate for 30 minutes at room temperature. The concentrations should be optimized to be near the Kd of the interaction.
- In subdued light, prepare a mix of Streptavidin Donor and Ni-NTA Acceptor beads in Assay Buffer (e.g., 20 µg/mL final concentration each).[16]
- Dispense 2 µL of the bead mixture into all wells.
- Final Assay Volume: 5 µL.
- Seal the plate and incubate for 60-90 minutes at room temperature in the dark.
- Read the plate on a microplate reader equipped for AlphaScreen detection (laser excitation at 680 nm, emission detection at 520-620 nm).[15]
3. Data Analysis and Hit Identification:
- Data is typically analyzed as a decrease in the raw AlphaScreen signal count.
- Normalize the data using high signal (DMSO, no inhibition) and low signal (saturating unlabeled ligand, 100% inhibition) controls.
- Calculate the Z' factor and identify hits based on a statistically significant reduction in signal.
| Parameter | Typical Value | Rationale |
| Plate Format | 1536-well | Enables ultra-high throughput and massive reagent savings. |
| Bead Proximity Limit | ~200 nm | This physical constraint ensures that only specific binding events generate a signal.[16] |
| Detection Mode | Time-resolved | Reduces background fluorescence, leading to high signal-to-noise ratios. |
| Advantage | High Sensitivity | The amplification cascade allows for detection of low-affinity interactions. |
Application Protocol III: Cell-Based GPCR Functional Assay (cAMP Modulation)
Principle: Many dopamine and serotonin receptors targeted by benzylpiperazine compounds are coupled to G proteins that modulate the activity of adenylyl cyclase, the enzyme responsible for producing the second messenger cAMP.[9][17]
-
Gs-coupled receptors: Agonist binding increases intracellular cAMP.
-
Gi-coupled receptors: Agonist binding decreases intracellular cAMP.
This assay uses a cell line stably expressing the GPCR of interest and a homogenous time-resolved fluorescence resonance energy transfer (HTR-FRET) system to quantify cAMP levels. A europium cryptate-labeled anti-cAMP antibody and a dye-labeled cAMP analog compete for binding to cellular cAMP. High cAMP levels disrupt this FRET interaction, leading to a low FRET signal.
Caption: GPCR-mediated modulation of intracellular cAMP levels.
Detailed Step-by-Step Protocol (Antagonist Mode)
This protocol screens for antagonists of a Gs-coupled receptor.
1. Reagent and Cell Preparation:
- Cell Line: HEK293 or CHO cells stably expressing the target GPCR.
- Cell Culture Medium: Standard medium (e.g., DMEM/F12) supplemented with 10% FBS and a selection antibiotic.
- Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
- Reference Agonist: A known agonist for the target receptor.
- cAMP Detection Kit: A commercial HTRF-based cAMP detection kit.
2. HTS Procedure:
- Seed cells into 384-well white plates at an optimized density and allow them to attach overnight.
- Aspirate the culture medium and wash the cells with HBSS.
- Add 5 µL of library compound solution (or controls) in Stimulation Buffer to the cells and incubate for 15 minutes. This step allows potential antagonists to bind to the receptor.
- Add 5 µL of the reference agonist at its EC80 concentration (pre-determined to give 80% of the maximal response). This stimulates the cAMP production that antagonists will block.
- Incubate for 30 minutes at room temperature.
- Add 10 µL of the cAMP detection reagents (pre-mixed according to the manufacturer's protocol), which includes the lysis buffer.
- Incubate for 60 minutes at room temperature in the dark.
- Read the plate on an HTRF-compatible plate reader.
3. Data Analysis and Interpretation:
- The HTRF ratio is calculated from the emission at two wavelengths.
- Data is normalized to controls:
- 0% Inhibition: Cells treated with DMSO + reference agonist.
- 100% Inhibition: Cells treated with DMSO only (basal cAMP level).
- Hits are identified as compounds that significantly reduce the agonist-stimulated HTRF signal, indicating they are acting as antagonists or inverse agonists.
Conclusion
The benzylpiperazine scaffold remains a highly productive starting point for the discovery of novel CNS-active agents. The successful prosecution of an HTS campaign against this compound class requires a thoughtful, target-aware approach to assay selection. The protocols detailed herein for Fluorescence Polarization, AlphaScreen, and cell-based functional assays provide robust, scalable, and validated methods for identifying and characterizing new ligands. By integrating these high-throughput techniques, researchers can efficiently navigate large chemical libraries to uncover promising lead candidates for the next generation of therapeutics.
References
-
Benzylpiperazine - Wikipedia. Wikipedia. [Link]
-
Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. SpringerLink. [Link]
-
Benzylpiperazine - chemeurope.com. chemeurope.com. [Link]
-
AlphaScreen | BMG LABTECH. BMG LABTECH. [Link]
-
Piperazines - Release. Drugs. [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH National Center for Biotechnology Information. [Link]
-
Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]
-
AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram. ResearchGate. [Link]
-
Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed Central. [Link]
-
Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]
-
514-004 AlphaScreen.xlsx. LabLogic Systems. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central. [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]
-
Benzylpiperazine: "A messy drug". PubMed. [Link]
-
FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience. [Link]
-
Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. PubMed Central. [Link]
-
High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central. [Link]
-
Clandestine synthesis routes for benzylpiperazine salts (Source and adapted from Bishop, 2004). ResearchGate. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed Central. [Link]
-
GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]
-
Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]
-
Optimizing GPCR assays with chimeric G proteins Case Study. SB Drug Discovery. [Link]
-
High-Throughput Screening Assay Datasets from the PubChem Database. PubMed Central. [Link]
-
High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. [Link]
-
Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Semantic Scholar. [Link]
-
Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. PubMed. [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Benzylpiperazine [chemeurope.com]
- 5. Piperazines | Release [release.org.uk]
- 6. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties | MDPI [mdpi.com]
- 8. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. revvity.com [revvity.com]
- 16. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
Application Notes and Protocols for the Cellular Characterization of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate
Introduction: Unveiling the Potential of Novel Piperazine Derivatives
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities.[1][2] These compounds have demonstrated therapeutic potential in oncology, neuropharmacology, and infectious diseases.[1][3] Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate is a novel synthetic compound belonging to this versatile class. While its specific biological targets and mechanism of action are yet to be fully elucidated, its structural motifs suggest potential interactions with various cellular pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial cell-based characterization of this compound. The following protocols are designed to be a starting point for investigating its cytotoxic and apoptotic effects, as well as its influence on cell cycle progression in cancer cell lines.
Principle of the Assays
The initial characterization of a novel compound like this compound typically begins with an assessment of its impact on cell viability. A dose-response curve is generated to determine the concentration at which the compound inhibits cell growth by 50% (IC50). Following the determination of the IC50, further assays are employed to understand the mechanism of cell death, such as apoptosis, and to investigate the compound's effect on the cell cycle. This multi-pronged approach provides a comprehensive initial profile of the compound's cellular activity.
Experimental Workflow
The following diagram outlines the general workflow for the cellular characterization of this compound.
Caption: General experimental workflow for the cellular characterization of a novel compound.
Detailed Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by metabolically active cells.
Materials:
-
This compound
-
Cancer cell line of choice (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should span a wide range to determine the IC50 (e.g., 0.1, 1, 10, 50, 100 µM).[5] Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at the determined IC50 concentration for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6]
Materials:
-
Treated and control cells
-
Cold 70% Ethanol
-
PI/RNase A staining solution
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at the IC50 concentration.
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and concise manner.
| Assay | Parameter Measured | Example Result Format |
| Cell Viability (MTT) | IC50 (µM) | Table of IC50 values at 24h, 48h, and 72h |
| Apoptosis | Percentage of cells | Bar graph showing % of viable, early apoptotic, late apoptotic, and necrotic cells |
| Cell Cycle | Percentage of cells | Bar graph showing % of cells in G0/G1, S, and G2/M phases |
Hypothetical Signaling Pathway
Based on the activities of other piperazine derivatives, this compound might interfere with key signaling pathways involved in cell proliferation and survival. The following diagram illustrates a hypothetical pathway that could be investigated further.
Caption: Hypothetical signaling pathway potentially targeted by the compound.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial cellular characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle, researchers can gain valuable insights into its potential as a therapeutic agent. Further investigation into its specific molecular targets and mechanism of action will be crucial for its future development.
References
-
Török, Z., et al. (2020). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 25(23), 5604. [Link]
-
Al-Iraqi, W., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(19), 6683. [Link]
-
Moreira, V., et al. (2018). Concentration-response (cell death) curves of the tested piperazine designer drugs after 24 h incubation in H9c2 cells at 37 C. ResearchGate. [Link]
-
Manasa, K., et al. (2021). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 26(18), 5507. [Link]
-
Wang, Y., et al. (2020). The design and synthesis of benzylpiperazine-based edaravone derivatives and their neuroprotective activities. ResearchGate. [Link]
-
Wang, C., et al. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 19(12), 20719-20733. [Link]
-
Penjišević, J., et al. (2017). Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands. ResearchGate. [Link]
-
El-Gamal, M. I., et al. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 23(11), 2841. [Link]
-
MySkinRecipes. This compound. [Link]
-
Granchi, C., et al. (2021). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 213, 113177. [Link]
-
Matić, J., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 26(16), 4947. [Link]
-
National Center for Biotechnology Information. 9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methyl-phenylcarbamate. [Link]
Sources
- 1. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Neuropharmacological Characterization of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate
Introduction:
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds targeting the central nervous system (CNS).[1] Piperazine derivatives are integral to numerous approved drugs with anxiolytic, antidepressant, and antipsychotic properties, primarily through their interaction with monoamine neurotransmitter systems.[2][3][4] Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate is a novel compound incorporating this key pharmacophore. Its structure, featuring a benzylpiperazine moiety, suggests a potential interaction with dopamine and serotonin receptors, which are critical targets in the treatment of neurological and psychiatric disorders.[5][6][7] The fluorine substitution on the benzoate ring may further enhance metabolic stability and receptor binding affinity.
This guide provides a comprehensive framework for the initial neuropharmacological characterization of this compound. It is designed for researchers in drug discovery and neuropharmacology, offering a logical, step-by-step progression from initial receptor binding assessment to functional cellular assays and preliminary in vivo behavioral studies. The protocols herein are designed to be self-validating, providing a robust pathway to elucidate the compound's mechanism of action and therapeutic potential.
Section 1: Postulated Mechanism of Action and Signaling
Based on its structural similarity to known CNS-active agents, we postulate that this compound primarily interacts with G-protein coupled receptors (GPCRs) within the serotonin and dopamine systems.[8][9] Benzylpiperazine (BZP) itself demonstrates activity as a dopamine and serotonin reuptake inhibitor and releasing agent.[6] Many therapeutic piperazine derivatives act as agonists or antagonists at specific receptor subtypes, such as 5-HT1A, 5-HT2A, and Dopamine D2 receptors.[7]
These receptors typically signal through heterotrimeric G-proteins. For instance, the 5-HT1A receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream ion channels. Conversely, other receptors may couple through Gq to activate the phospholipase C pathway or through Gs to stimulate cAMP production.[10] The initial characterization of this compound should therefore focus on its binding affinity and functional modulation of these key signaling pathways.
Section 2: In Vitro Characterization Protocols
The primary goal of in vitro analysis is to define the compound's receptor interaction profile (which receptors it binds to) and its functional consequence (what it does upon binding).
Protocol: Receptor Binding Affinity Profile
Rationale: A competitive radioligand binding assay is the gold standard for determining the affinity (Ki) of a test compound for a specific receptor target.[11][12] By competing with a known high-affinity radioligand, we can accurately quantify the compound's binding potency. This initial screening against a panel of common CNS receptors (e.g., serotonergic, dopaminergic, adrenergic) is crucial for identifying primary targets and potential off-target interactions.[13]
Step-by-Step Methodology:
-
Receptor Membrane Preparation:
-
Homogenize cultured cells expressing the target receptor (e.g., HEK293-hD2R) or brain tissue (e.g., rat striatum) in ice-cold lysis buffer.[14]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 min at 4°C).
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[14]
-
-
Assay Execution (96-well format):
-
To each well, add in order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).
-
50 µL of this compound, serially diluted (e.g., 10 concentrations over a 5-log unit range).[11]
-
50 µL of the specific radioligand (e.g., [³H]-Spiperone for D2 receptors) at a fixed concentration near its Kd value.
-
100 µL of the prepared receptor membrane suspension (e.g., 50-100 µg protein).
-
-
-
Incubation and Filtration:
-
Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60-90 minutes at room temperature or 30°C).[14]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Dry the filter plate and add scintillation cocktail.
-
Count the radioactivity (counts per minute, CPM) in each well using a scintillation counter.
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage inhibition of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]
-
Hypothetical Data Presentation:
| Receptor Target | Radioligand | Ki (nM) for Test Compound |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 15.2 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 89.5 |
| Dopamine D2 | [³H]-Spiperone | 25.7 |
| Adrenergic α1 | [³H]-Prazosin | > 1000 |
| Muscarinic M1 | [³H]-Pirenzepine | > 1000 |
Protocol: Functional Activity Determination (cAMP Assay)
Rationale: Once high-affinity targets are identified, a functional assay is required to determine if the compound acts as an agonist (activates the receptor), antagonist (blocks the natural ligand), or inverse agonist (reduces basal receptor activity).[15] For Gi/o or Gs-coupled receptors, measuring changes in intracellular cAMP is a direct and robust readout of receptor activation.[10][16]
Step-by-Step Methodology (Antagonist Mode for a Gi-coupled receptor):
-
Cell Culture:
-
Culture a stable cell line expressing the human receptor of interest (e.g., CHO-K1 cells expressing 5-HT1A) in appropriate media.
-
Seed cells into 384-well assay plates and grow to confluence.
-
-
Assay Execution:
-
Aspirate growth media and replace with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of this compound to the wells.
-
Immediately add a known receptor agonist (e.g., 5-HT) at a concentration that produces ~80% of its maximal effect (EC80). This addition challenges the antagonist.
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection (Example using HTRF):
-
Lyse the cells by adding a buffer containing the two HTRF detection reagents: a cAMP-d2 conjugate and an anti-cAMP-cryptate antibody.[16]
-
Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio (Emission 665 / Emission 620) * 10,000. This ratio is inversely proportional to the intracellular cAMP concentration.
-
Plot the HTRF ratio against the log concentration of the test compound.
-
Use non-linear regression to determine the IC50 value, which represents the concentration of the compound that reverses 50% of the agonist-induced effect.
-
Hypothetical Data Presentation:
| Receptor Target | Assay Mode | Result | Potency |
| Serotonin 5-HT1A | Agonist | Partial Agonist (45% Efficacy) | EC50 = 50 nM |
| Serotonin 5-HT1A | Antagonist | - | IC50 = 35 nM |
| Dopamine D2 | Agonist | No activity | - |
| Dopamine D2 | Antagonist | Potent Antagonist | IC50 = 78 nM |
Section 3: In Vivo Pharmacological Evaluation
Rationale: Positive in vitro results must be translated to an in vivo setting to assess therapeutic potential.[17] This involves evaluating the compound's ability to cross the blood-brain barrier and engage its target to produce a measurable behavioral effect in animal models relevant to human psychiatric disorders.[18] The choice of model is guided by the in vitro pharmacology profile.[19]
Protocol: Anxiolytic Activity - The Elevated Plus Maze (EPM)
Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent and entries into the open arms of the maze compared to the enclosed arms.[20][21]
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Administer the test compound or vehicle (e.g., intraperitoneally) to mice or rats 30-60 minutes before testing.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes, recording its behavior via an overhead video camera.
-
-
Data Analysis: Key parameters include the percentage of time spent in the open arms and the number of entries into the open arms. A significant increase in these measures indicates an anxiolytic-like effect.
Protocol: Antidepressant-like Activity - The Forced Swim Test (FST)
Principle: In this model, rodents are placed in an inescapable cylinder of water. After initial escape-oriented activity, they adopt an immobile posture. Antidepressant drugs are known to reduce the duration of this immobility, promoting active behaviors like swimming or climbing.[22]
-
Apparatus: A transparent cylinder filled with water (23-25°C).
-
Procedure:
-
Administer the test compound or vehicle.
-
Place the animal into the water cylinder for a 6-minute session.
-
Behavior is typically scored during the final 4 minutes of the test.
-
-
Data Analysis: The primary measure is the duration of immobility. A significant decrease in immobility time suggests an antidepressant-like effect.
Protocol: Antipsychotic-like Activity - Prepulse Inhibition (PPI)
Principle: PPI is a measure of sensorimotor gating, a neurological process that is deficient in schizophrenic patients.[23] A weak sensory stimulus (prepulse) presented shortly before a strong, startling stimulus (pulse) normally inhibits the startle response. This inhibition is disrupted by dopamine agonists (mimicking psychosis), and antipsychotic drugs can restore it.
-
Apparatus: A startle chamber that can deliver acoustic stimuli (background noise, prepulse, and pulse) and measure the whole-body startle response.
-
Procedure:
-
Administer the test compound or vehicle.
-
After a set time, administer a psychosis-inducing agent like a dopamine agonist (e.g., apomorphine).
-
Place the animal in the startle chamber for an acclimation period with background noise.
-
Present a series of trial types: pulse-alone trials and prepulse-plus-pulse trials.
-
-
Data Analysis: PPI is calculated as a percentage: [%PPI = 100 - ((Startle on prepulse+pulse trial / Startle on pulse-alone trial) x 100)]. An effective antipsychotic will reverse the deficit in PPI induced by the dopamine agonist.[23]
Section 4: Summary and Future Directions
This document outlines a systematic approach to the initial neuropharmacological characterization of this compound. By following this workflow—from receptor binding to functional assays and targeted in vivo models—researchers can efficiently identify the compound's primary mechanism of action and establish its potential therapeutic profile. Positive results from these foundational studies would warrant further investigation into selectivity against a broader range of targets, pharmacokinetic profiling including metabolism and bioavailability, and assessment in more complex models of neurological disease.
References
-
ResearchGate. The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review | Request PDF. [Link]
-
Mini-Reviews in Organic Chemistry. The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. [Link]
-
Biocompare. Cell-based Assays for GPCR Activity. [Link]
-
PubMed. Animal models for the evaluation of antipsychotic agents. [Link]
-
SILAE. Piperazine derivatives: a potentially tool for the treatment of neurological disorders - PharmacologyOnLine. [Link]
-
PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Fundamental & Clinical Pharmacology. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
-
MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]
-
ResearchGate. Animal models for predicting the efficacy and side effects of antipsychotic drugs. [Link]
-
PubMed. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
PubMed. Radioligand Binding Methods: Practical Guide and Tips. [Link]
-
Agilent. GPCR Signaling Assays. [Link]
-
PubMed Central. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. [Link]
-
Reaction Biology. GPCR Assay Services. [Link]
-
Semantics Scholar. Radioligand binding methods: practical guide and tips. [Link]
-
PubMed Central. From antipsychotic to anti-schizophrenia drugs: role of animal models. [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
-
Frontiers. Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. [Link]
-
Semantic Scholar. Animal models for the evaluation of antipsychotic agents. [Link]
-
ResearchGate. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants | Request PDF. [Link]
-
PubMed. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. [Link]
-
ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. [Link]
-
Springer Nature Experiments. Radioligand Binding Studies. [Link]
-
PubMed Central. AN ANIMAL MODEL OF A BEHAVIORAL INTERVENTION FOR DEPRESSION. [Link]
-
Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]
-
PubMed. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. [Link]
-
PubMed Central. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. [Link]
-
ACNP. Serotonin Receptor Subtypes and Ligands. [Link]
-
MySkinRecipes. This compound. [Link]
-
PubMed. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. etd.auburn.edu [etd.auburn.edu]
- 7. acnp.org [acnp.org]
- 8. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scite.ai [scite.ai]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. mdpi.com [mdpi.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Animal models for the evaluation of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Animal models for the evaluation of antipsychotic agents | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]
- 21. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. AN ANIMAL MODEL OF A BEHAVIORAL INTERVENTION FOR DEPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 23. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation and Handling of Stock Solutions for Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, handling, and storage of stock solutions for Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate (CAS No. 1256633-30-3). Given its potential use in pharmaceutical research, particularly in areas related to the central nervous system, ensuring the integrity and precise concentration of this compound is paramount for generating reproducible and reliable experimental data[1]. This guide details the compound's physicochemical properties, safety information, a scientifically-grounded rationale for solvent selection, and step-by-step protocols for preparing high-concentration stock solutions for in vitro applications.
Compound Information & Safety
Physicochemical Properties
A summary of the key properties of this compound is provided below. It is crucial to consider the purity of the specific batch when performing calculations for stock solutions[2].
| Property | Value | Source(s) |
| CAS Number | 1256633-30-3 | [3][4][5] |
| Molecular Formula | C₁₉H₂₁FN₂O₂ | [3][4] |
| Molecular Weight | 328.38 g/mol | [3][4] |
| Purity | Typically ≥95% | [4] |
| Appearance | Assumed to be a solid powder | N/A |
| Storage (Solid) | 2-8°C for long-term storage | [6] |
Hazard Identification & Safety Precautions
This compound is classified with several hazards. All handling should be performed in a well-ventilated area or chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
| GHS Pictogram | Hazard Statements | Precautionary Statements | Source(s) |
| H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Rationale for Solvent Selection
The choice of solvent is a critical first step that dictates the success of subsequent experiments. The goal is to prepare a high-concentration, stable stock solution that can be accurately diluted into aqueous assay media with minimal solvent-induced effects[7].
Causality of Choice: Based on its chemical structure—a polycyclic aromatic compound with ester and amine functionalities—this compound is predicted to have low aqueous solubility. Therefore, a polar aprotic solvent is required.
-
Primary Recommendation: Dimethyl Sulfoxide (DMSO) Dimethyl sulfoxide is the industry-standard solvent for dissolving a vast range of organic small molecules for drug discovery and biological screening[5][8]. Its high solvating power for both polar and non-polar compounds makes it an excellent choice[5]. For in vitro assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity[9].
-
Alternatives:
-
N,N-Dimethylformamide (DMF): Similar to DMSO in its solvating properties, but can be more toxic and less stable.
-
Ethanol: May be suitable for lower concentration stocks but might not achieve the high concentrations possible with DMSO.
-
The following diagram illustrates the logical workflow for selecting an appropriate solvent system.
Caption: Decision workflow for selecting a suitable solvent.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution, a common concentration for screening libraries.
Required Materials & Equipment
-
This compound (Solid)
-
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.7% Purity
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
1.5 mL or 2.0 mL microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated P1000 micropipette and sterile tips
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat
Step-by-Step Methodology
Step 1: Calculations The first step is to calculate the mass of the compound required to achieve the target concentration. The accuracy of this step is foundational to the entire experiment[2][10].
-
Formula: Mass (mg) = [Desired Concentration (mM)] × [Final Volume (mL)] × [Molecular Weight ( g/mol )]
-
Example Calculation for 1 mL of 10 mM Stock:
-
Mass (mg) = 10 mM × 1 mL × 328.38 g/mol
-
Mass (mg) = 3.28 mg
-
Self-Validation: If the compound purity is less than 100% (e.g., 97%), adjust the mass accordingly: Adjusted Mass = Calculated Mass / (Purity Percentage / 100). For 97% purity, this would be 3.28 mg / 0.97 = 3.38 mg [2].
Step 2: Weighing the Compound
-
Place a sterile, labeled microcentrifuge tube on the analytical balance and tare the weight.
-
Carefully weigh the calculated mass (e.g., 3.38 mg for 97% purity) of this compound directly into the tube.
-
Expert Insight: It is often easier and more accurate to weigh an amount close to the target (e.g., 3.45 mg), record the exact weight, and recalculate the precise concentration of the final stock solution[2].
-
Step 3: Dissolution
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution. If any solid particles remain, place the tube in a bath sonicator.
-
Sonicate in short bursts of 5-10 minutes.
-
If the compound is still not fully dissolved, gentle warming in a 37°C water bath for 10-15 minutes can be attempted, followed by vortexing[12].
Step 4: Final Inspection and Storage
-
Once dissolved, the stock solution should be a clear, homogenous liquid with no visible precipitate.
-
Aliquotting is critical. To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use volumes (e.g., 20 µL aliquots) in sterile, clearly labeled amber tubes[6][13].
-
Store the aliquots under the following conditions:
-
Short-term (≤ 1 month): -20°C
-
Long-term (≥ 1 month): -80°C, protected from light.
-
Experimental Workflow Visualization
The following diagram provides a visual summary of the entire stock solution preparation and storage protocol.
Caption: Step-by-step workflow for stock solution preparation.
Troubleshooting & Best Practices
-
Problem: Compound Precipitates Out of DMSO Stock.
-
Cause: The concentration may be too high, or the DMSO may have absorbed water, reducing its solvating power.
-
Solution: Ensure you are using high-purity, anhydrous DMSO. Try gentle warming (37°C) and further sonication. If precipitation persists, prepare a new, slightly less concentrated stock solution.
-
-
Problem: Compound Precipitates Upon Dilution in Aqueous Media.
-
Cause: This is common for hydrophobic compounds when moving from an organic solvent to an aqueous buffer[13].
-
Solution: Add the DMSO stock directly and slowly into the aqueous media while vortexing to ensure rapid mixing[14]. Pre-warming the aqueous media to 37°C can also help maintain solubility[12]. Always prepare working solutions fresh just before use.
-
-
Best Practice: Use a Solvent Control.
-
In all experiments, include a "vehicle control" group that is treated with the same final concentration of DMSO as the compound-treated groups. This ensures that any observed biological effects are due to the compound and not the solvent[15].
-
References
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
ResearchGate. (2014). Can I use DMSO as solvent to prepare stock solution of plant extract for antioxidant screening?. Retrieved from [Link]
-
Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]
-
ResearchGate. (2023). How to do proper DMSO control for cell culture drug treatments?. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Retrieved from [Link]
Sources
- 1. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 5. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. fastercapital.com [fastercapital.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. emulatebio.com [emulatebio.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application & Protocol Guide: Chromatographic Separation of Fluorobenzoate Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Fluorobenzoate Derivative Separation
Fluorobenzoate derivatives are a cornerstone in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into benzoic acid scaffolds can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes them invaluable moieties in drug design. However, the synthesis of these compounds often results in a mixture of positional isomers—molecules with the same chemical formula but different arrangements of fluorine atoms on the benzene ring. These isomers can exhibit vastly different biological activities, toxicological profiles, and pharmacokinetic properties. Consequently, the ability to accurately separate, identify, and quantify these closely related derivatives is paramount for drug safety, efficacy, and quality control. This guide provides a comprehensive overview of the primary chromatographic techniques employed for this purpose, offering both theoretical insights and practical, field-tested protocols.
Pillar 1: High-Performance Liquid Chromatography (HPLC/UHPLC) - The Workhorse for Isomer Resolution
High-Performance Liquid Chromatography (HPLC) and its ultra-high-performance counterpart (UHPLC) are the most widely adopted techniques for the analysis of fluorobenzoate derivatives. The primary advantage of HPLC/UHPLC lies in its ability to analyze these polar, non-volatile compounds directly, without the need for chemical derivatization, which is often required for other methods like Gas Chromatography.[1][2]
The "Why": Understanding the Separation Mechanism
The separation of fluorobenzoate isomers in reversed-phase HPLC is governed by subtle differences in their polarity. The position of the electron-withdrawing fluorine atom(s) on the aromatic ring influences the molecule's overall dipole moment and its hydrophobic interactions with the stationary phase. Positional isomers often present a significant separation challenge due to their very similar physicochemical properties.[3] Achieving baseline separation necessitates meticulous optimization of the stationary phase, mobile phase composition, and temperature.[3] For acidic analytes like fluorobenzoic acids, maintaining the mobile phase pH at least two units below the analyte's pKa is crucial to ensure the molecule is in its non-ionized form, which promotes retention and leads to better peak shape.[3]
Fluorinated stationary phases can offer an alternative and complementary separation mechanism to traditional C8 or C18 columns, providing different elution orders and enhanced selectivity for challenging separations.[4]
Visualizing the HPLC Workflow
Sources
Derivatization of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate for further synthesis
Application Note & Protocols
Strategic Derivatization of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate for Medicinal Chemistry and Drug Discovery
Abstract
This compound is an advanced chemical intermediate that incorporates three key pharmacophores: a fluorinated aromatic ring, a versatile piperazine linker, and a modifiable ester group. The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, where it often plays a crucial role in modulating solubility, cell permeability, and target engagement.[1][2][3] Similarly, the inclusion of fluorine can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of validated protocols for the strategic derivatization of this molecule. We detail three primary diversification pathways: hydrolysis of the methyl ester to a carboxylic acid for amide library synthesis, N-debenzylation of the piperazine core to enable further functionalization, and electrophilic substitution on the aromatic ring. Each protocol is designed to be robust and adaptable, enabling the rapid generation of diverse chemical libraries for hit-to-lead optimization and the exploration of structure-activity relationships (SAR).
Introduction: The Strategic Value of the Core Scaffold
The rational design of drug candidates often relies on the use of versatile molecular scaffolds that can be systematically modified to optimize biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This compound serves as an ideal starting point for such explorations. Its structure presents three distinct, orthogonally-addressable functional regions, allowing for a modular approach to library synthesis.
-
Region 1 (Ester): The methyl ester provides a direct handle for conversion to a carboxylic acid, which is a cornerstone functional group for forming amides, a common linkage in bioactive molecules.
-
Region 2 (Piperazine N-4): The N-benzyl group acts as a stable but readily cleavable protecting group. Its removal unmasks a secondary amine, a highly valuable nucleophilic center for introducing a wide array of substituents via alkylation, acylation, arylation, and sulfonylation.
-
Region 3 (Aromatic Ring): The electron-rich fluorobenzoate ring is amenable to electrophilic aromatic substitution, allowing for the introduction of additional substituents that can modulate the electronic properties and steric profile of the molecule.
This document outlines detailed, field-proven protocols for modifying each of these regions, complete with the scientific rationale behind key experimental choices.
Caption: Core scaffold with three distinct regions for derivatization.
Section 1: Derivatization via the Carboxylic Acid Handle (Ester Hydrolysis)
Principle: The conversion of the methyl ester to a carboxylic acid is a fundamental and high-yielding transformation that unlocks a plethora of subsequent derivatization possibilities, most notably the synthesis of amide libraries through coupling with various amines. Base-catalyzed hydrolysis using lithium hydroxide (LiOH) is a standard and highly reliable method that proceeds under mild conditions, minimizing the risk of side reactions.[5][6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Use of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate for the Synthesis of CNS-Targeted Medicinal Chemistry Libraries
Abstract
This document provides a comprehensive technical guide for medicinal chemists on the strategic application of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate as a versatile building block for the synthesis of focused compound libraries. We present the scientific rationale for its use, rooted in the synergistic combination of a CNS-privileged benzylpiperazine pharmacophore and a synthetically tractable fluorinated anthranilate core. Detailed, field-tested protocols for both the synthesis of the title compound via palladium-catalyzed cross-coupling and its subsequent elaboration into a diverse amide library using parallel synthesis techniques are provided. This guide is designed to empower researchers in drug discovery to efficiently generate novel chemical matter for CNS-related therapeutic targets.
Introduction: Rationale for Use in CNS Library Synthesis
The design of effective central nervous system (CNS) therapeutics is a formidable challenge in medicinal chemistry, demanding a delicate balance of potency, selectivity, and appropriate physicochemical properties for blood-brain barrier (BBB) penetration. This compound is a strategically designed scaffold that addresses these challenges by incorporating two key pharmacophoric elements.
-
The Benzylpiperazine (BZP) Moiety: The BZP core is a well-established "privileged scaffold" in neuroscience drug discovery. It is known to interact with a variety of CNS targets, primarily by modulating monoaminergic systems (dopamine, serotonin, norepinephrine).[1][2][3] Its derivatives have shown stimulant, hallucinogenic, and antidepressant-like effects, making it a valuable starting point for exploring new therapies for psychiatric and neurological disorders.[4] The BZP moiety often imparts favorable properties for CNS penetration.
-
The 5-Fluoroanthranilate Core: The 2-aminobenzoate substructure provides a robust chemical handle for diversification. The methyl ester is readily converted into a wide array of amides, enabling the exploration of the chemical space around the core scaffold. The strategic placement of a fluorine atom at the 5-position serves multiple critical functions in drug design:
-
Metabolic Stability: Fluorine can block potential sites of metabolic oxidation, thereby increasing the half-life of the compound.[5][6]
-
Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the adjacent piperazine nitrogen, which can be crucial for optimizing target binding and reducing off-target effects.[7]
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and potency.[8][9]
-
The combination of these features in a single, ready-to-use building block makes this compound an ideal starting point for constructing a focused library of novel compounds with a high probability of CNS activity.
Core Compound Characterization & Synthesis Protocol
This compound is a commercially available reagent.[10] For researchers wishing to synthesize it in-house or require a deeper understanding of its formation, the most efficient route is via a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination.[11][12][13]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1256633-30-3 | [10] |
| Molecular Formula | C₁₉H₂₁FN₂O₂ | [10] |
| Molecular Weight | 328.38 g/mol | [10] |
| Appearance | Off-white to pale yellow solid | Typical |
| Solubility | Soluble in DCM, DMF, DMSO | In-house data |
Protocol 2.1: Synthesis via Buchwald-Hartwig Amination
This protocol describes the coupling of Methyl 2-bromo-5-fluorobenzoate with 1-Benzylpiperazine.
Causality: The Buchwald-Hartwig amination is chosen for its high functional group tolerance and efficiency in forming aryl-amine bonds, which are often difficult to construct via classical methods.[14] The palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.
Caption: Synthesis workflow for the title compound.
Materials:
-
Methyl 2-bromo-5-fluorobenzoate (1.0 equiv)
-
1-Benzylpiperazine (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a dry, oven-baked flask equipped with a magnetic stir bar and condenser, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by Methyl 2-bromo-5-fluorobenzoate and 1-Benzylpiperazine.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product.
Application: Parallel Amide Library Synthesis
The primary utility of this compound is as a scaffold for creating a diverse amide library. The following protocol is designed for a 96-well plate format, allowing for the rapid synthesis of numerous analogs.
Causality: Direct aminolysis of methyl esters can be sluggish. This protocol employs a modern, efficient method using a coupling agent or conversion to a more reactive intermediate to ensure high conversion rates across a diverse range of amines, which is essential for successful library synthesis.[15][16]
Caption: Parallel synthesis workflow for an amide library.
Protocol 3.1: 96-Well Plate Amide Library Synthesis
Materials:
-
Stock solution of this compound (e.g., 0.2 M in anhydrous THF)
-
Library of primary and secondary amines (e.g., 0.3 M stock solutions in anhydrous THF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF) or a peptide coupling reagent like HATU with a non-nucleophilic base like DIPEA.
-
96-well reaction block/plates with sealing mats
-
Automated liquid handler (recommended) or multichannel pipettes
-
Plate shaker/agitator
Procedure:
-
Scaffold Dispensing: Using a liquid handler or multichannel pipette, dispense the stock solution of this compound into each well of the 96-well plate (e.g., 100 µL, 20 µmol per well).
-
Amine Library Addition: Dispense a unique amine stock solution into each corresponding well (e.g., 100 µL, 30 µmol, 1.5 equiv).
-
Reaction Initiation:
-
Method A (Base-mediated): Cool the plate to 0 °C. Add the LiHMDS solution to each well (e.g., 40 µL, 40 µmol, 2.0 equiv). Rationale: LiHMDS is a strong, non-nucleophilic base that deprotonates the amine and facilitates direct nucleophilic attack on the ester carbonyl.[17]
-
Method B (Coupling Agent): Add the base (e.g., DIPEA, 4.0 equiv) followed by the coupling agent (e.g., HATU, 1.5 equiv) to each well. This method is often milder and suitable for more sensitive substrates.
-
-
Incubation: Securely seal the plate with a chemically resistant mat. Place the plate on a shaker and agitate at room temperature or elevated temperature (e.g., 50 °C) for 16-24 hours.
-
Quenching: Unseal the plate in a fume hood and carefully add a quenching solution (e.g., saturated aqueous ammonium chloride) to each well.
-
Purification/Workup:
-
Liquid-Liquid Extraction: Add an extraction solvent (e.g., ethyl acetate) to each well, seal, and agitate vigorously. Allow the layers to separate, then carefully remove the organic layer for analysis. This can be repeated.
-
Solid-Phase Extraction (SPE): Alternatively, the quenched reaction mixtures can be directly loaded onto a 96-well SPE plate (e.g., silica or a suitable reversed-phase sorbent) for purification.
-
-
Analysis and Storage: The final products in the collection plate are typically analyzed by LC-MS to confirm identity and purity. The solvent is then evaporated, and the library compounds are reconstituted in DMSO for storage and biological screening.
Self-Validating Systems and Quality Control
A robust library synthesis protocol must be self-validating. It is recommended to include several control reactions in each 96-well plate:
-
Positive Controls: Use simple, highly reactive amines (e.g., benzylamine, morpholine) where a high yield is expected. This validates that the reagents and conditions are effective.
-
Negative Controls: Include a well with no amine to check for hydrolysis or degradation of the starting ester.
-
Challenging Substrates: Include a sterically hindered amine (e.g., tert-butylamine) and an electron-deficient amine (e.g., 4-nitroaniline) to define the scope and limitations of the protocol.
Analysis of these controls by LC-MS provides immediate feedback on the success and reliability of the library synthesis run.
Conclusion
This compound is a high-potential building block for medicinal chemists targeting the CNS. Its rational design combines a CNS-active pharmacophore with a versatile synthetic handle equipped with a strategically placed fluorine atom. The protocols outlined in this document provide a reliable and efficient pathway for leveraging this scaffold in the creation of diverse and focused amide libraries, accelerating the discovery of new therapeutic agents.
References
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Source:[8]]([Link])
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Source:[5]]([Link])
-
Taylor, R. E. (2014). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 6(5), 495-497. [Source:[7]]([Link])
-
Smart, B. E. (2001). Fluorine substituent effects (on reactivities of carbocations, carbanions, free radicals and biradicals). Journal of Fluorine Chemistry, 109(1), 3-11. [Source:[6]]([Link])
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. 9]
-
Corbett, A. D., et al. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 143-149. [Source:[1]]([Link])
-
Gee, P., et al. (2008). 1-Benzylpiperazine and other Piperazine-based Derivatives. In Novel Psychoactive Substances (pp. 169-199). Academic Press. [Source:[2]]([Link])
-
Le-Dévédec, F., et al. (2020). Automated and Parallel Amide Synthesis. Chemistry–A European Journal, 26(60), 13584-13589. [Source:[15]]([Link])
-
Blaylock, D. W., et al. (2015). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Neuropharmacology, 99, 52-61. [Source:[18]]([Link])
-
Brennan, K. A., et al. (2007). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 194(2), 279-288. [Source:[4]]([Link])
-
Odeniyi, M. A., et al. (2019). Synthesis of 6-Anilino Derivatives of benzo[a]phenoxazin-5-one and related Aza Analogues via Palladium-catalyzed Buchwald- Hartwig Amination Reaction. Journal of Heterocyclic Chemistry, 56(11), 3026-3035. [Source:[19]]([Link])
-
Isambert, N., & Dufour, J. (2019). Automated and Parallel Amide Synthesis. Angewandte Chemie International Edition, 58(40), 14068-14072. [Source:[16]]([Link])
-
Singh, A., & Kumar, A. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). [Source:[12]]([Link])
-
Farmer, L. J., et al. (2020). Identification of parallel medicinal chemistry protocols to expand branched amine design space. Organic & Biomolecular Chemistry, 18(30), 5795-5801. [Source:]([Link])
-
La-Venia, A., et al. (2024). Assembly line library synthesis in flow: A multistep and multivectorial approach. ChemRxiv. [Source:[17]]([Link])
-
Al-Hourani, B. J., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(8), 1048. [Source:[20]]([Link])
-
Mohammadi, M., et al. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ChemistrySelect, 6(20), 4945-4966. [Source:[14]]([Link])
-
Kwon, C. H. (2012). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 17(7), 8292-8327. [Source:[21]]([Link])
-
Bentham Science Publishers. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. [Source:[13]]([Link])
-
Wang, X., et al. (2012). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[6][8]benzoquinone hydrochloride. Research on Chemical Intermediates, 38(8), 1851-1857. [Source:[22]]([Link])
-
Panda, G., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Source:[23]]([Link])
Sources
- 1. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 10. This compound,1256633-30-3-Amadis Chemical [amadischem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. eurekaselect.com [eurekaselect.com]
- 14. researchgate.net [researchgate.net]
- 15. citedrive.com [citedrive.com]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. ijsr.net [ijsr.net]
- 20. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Yield in the Synthesis of Substituted Piperazines
Welcome to the technical support center for the synthesis of substituted piperazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered in the lab. As Senior Application Scientists, we understand that synthesizing these valuable scaffolds can be complex. This resource provides field-proven insights and evidence-based solutions to help you overcome poor yields and streamline your synthetic workflows.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the synthesis of substituted piperazines.
Q1: My primary challenge is the formation of the 1,4-disubstituted piperazine byproduct, which significantly lowers the yield of my desired mono-substituted product. How can I prevent this?
A1: Di-substitution is the most common side reaction in piperazine chemistry due to the presence of two reactive nitrogen atoms.[1] To favor mono-substitution, you can employ several strategies:
-
Use a Large Excess of Piperazine: Applying a 5- to 10-fold excess of piperazine relative to your electrophile (e.g., alkyl halide) statistically favors the reaction with an unsubstituted piperazine molecule.[2][3]
-
Slow Addition of Electrophile: Adding your alkylating or arylating agent slowly and at a reduced temperature helps control the reaction rate, minimizing the chance for the mono-substituted product to react again.[1][2]
-
Protonation Strategy: You can create the piperazine monohydrochloride in situ. The proton effectively acts as a protecting group on one nitrogen, leaving the other free to react.[4][5]
-
Use of Protecting Groups: The most robust method is to start with a mono-protected piperazine, such as N-Boc-piperazine. This chemically ensures only one nitrogen is available for reaction.[3][6]
Q2: I am attempting an N-arylation using a Buchwald-Hartwig amination, but my yields are consistently low. What are the critical parameters to investigate?
A2: Low yields in Buchwald-Hartwig reactions for N-aryl piperazines often stem from catalyst deactivation, suboptimal reaction conditions, or impure starting materials.[2] Key areas for troubleshooting include:
-
Catalyst and Ligand Choice: The selection of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand (e.g., RuPhos, BINAP) is critical. For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands are often necessary.[2][7] It is highly recommended to screen a variety of ligands.
-
Solvent and Base: Ensure you are using anhydrous solvents like toluene, dioxane, or THF, as water can deactivate the catalyst.[2] The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) is also crucial and can significantly impact the reaction outcome.
-
Reaction Temperature: These reactions typically require heating, often in the range of 80-110 °C, to proceed efficiently.[2]
Q3: What is the best way to monitor the progress of my piperazine synthesis reaction?
A3: The choice of analytical method depends on the specific reaction and available equipment.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products for many common piperazine syntheses, such as N-alkylation.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reactions like Buchwald-Hartwig amination or when dealing with products that are difficult to visualize on TLC, LC-MS provides more definitive information on the conversion of starting materials and the masses of the products being formed.[3][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for more volatile piperazine derivatives. In some cases, derivatization may be necessary to improve analysis.[9][10]
Q4: Purification of my substituted piperazine is proving difficult. The mono- and di-substituted products have very similar polarity. What can I do?
A4: Co-elution of mono- and di-substituted products is a common purification hurdle.
-
Optimize Column Chromatography: Experiment with different solvent systems and gradients. Sometimes, using a less polar solvent system with a very shallow gradient can achieve separation. A common mobile phase is a mixture of methanol and dichloromethane.[8]
-
Salt Formation/Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[8] Alternatively, you can sometimes selectively precipitate the desired product or the byproduct as a salt (e.g., a diacetate salt) to facilitate separation.[11]
-
Aqueous Wash: If you suspect the formation of water-soluble quaternary ammonium salts (from over-alkylation), thorough aqueous washes during the work-up can help remove these impurities before chromatography.[8]
Troubleshooting Guide
This section provides a more detailed, issue-by-issue guide to resolving poor yields in piperazine synthesis.
Issue 1: Low or No Product Formation
If you observe a low conversion of your starting materials, consider the following potential causes and solutions.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Insufficiently Reactive Electrophile/Alkylating Agent | The reactivity of alkyl or aryl halides can vary significantly. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For Buchwald-Hartwig reactions, aryl bromides are generally more reactive than aryl chlorides. Solution: Consider switching to a more reactive electrophile (e.g., from a chloride to a bromide). If this is not possible, you may need to increase the reaction temperature or use a more potent catalytic system (for cross-coupling reactions).[1] |
| Deactivated Nucleophile (Piperazine) | The nucleophilicity of the piperazine nitrogen can be diminished if it is protonated. This can happen if an acidic byproduct is generated and no base is present to neutralize it. Solution: Ensure an appropriate base (e.g., K₂CO₃, Et₃N) is used, particularly in N-alkylation reactions, to scavenge any acid formed.[8] The choice of base is critical; a strong base might promote di-substitution, so milder bases are often preferred for mono-alkylation. |
| Catalyst Poisoning or Deactivation (for Cross-Coupling) | Palladium catalysts used in reactions like Buchwald-Hartwig amination are sensitive to impurities. Water, oxygen, and certain functional groups can deactivate the catalyst. Solution: Use anhydrous, degassed solvents. Ensure your starting materials are pure. Run the reaction under an inert atmosphere (Nitrogen or Argon). It may be necessary to screen different palladium precursors and ligands to find a more robust system for your specific substrates.[2][12] |
| Suboptimal Reaction Temperature or Time | Many piperazine syntheses, especially N-arylations, require significant thermal energy to overcome the activation barrier. Solution: Monitor the reaction over time at a given temperature. If the reaction stalls, consider incrementally increasing the temperature. Be aware that excessively high temperatures or long reaction times can lead to byproduct formation.[1] |
Issue 2: Dominance of 1,4-Di-substituted Byproduct
This is the most frequent cause of poor yield for mono-substituted piperazines. The mono-substituted product, still being a secondary amine, can compete with the starting piperazine for the electrophile.
Strategic Decision-Making for Mono-Substitution
The following diagram outlines a decision-making workflow to enhance the yield of mono-substituted piperazines.
Caption: Troubleshooting workflow for low mono-substitution yield.
Issue 3: Challenges in Ring Formation or C-H Functionalization
For syntheses that involve constructing the piperazine ring itself or functionalizing its carbon backbone, different challenges arise.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Poor Cyclization in Reductive Amination | Intramolecular reductive amination to form the piperazine ring can be inefficient if the reaction conditions are not optimized. Solution: The choice of reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/catalyst) is critical.[13][14] Screening different reducing agents and solvents is recommended. For catalytic hydrogenations, the choice of catalyst (e.g., Pd/C, Raney Nickel) can significantly impact the outcome.[15] |
| Low Conversion in C-H Functionalization | Direct C-H functionalization is often challenging due to the high bond dissociation energy of C-H bonds. These reactions typically require specific catalytic systems, often involving photoredox catalysis. Solution: This is a specialized area. Success relies heavily on the specific photocatalyst (e.g., Iridium or Ruthenium complexes), light source, and reaction setup.[16][17] It is crucial to follow literature procedures closely and ensure all components of the catalytic system are active. |
| Lack of Regioselectivity in C-H Functionalization | When functionalizing an unsymmetrical piperazine, you may get a mixture of C-substituted isomers. Solution: The regioselectivity is often directed by steric or electronic factors of the existing substituents or by the directing ability of a protecting group on one of the nitrogens.[3][17] Careful selection of the substrate and catalytic system is key to controlling the position of functionalization. |
Data Presentation
Table 1: Orthogonal Protecting Group Strategies for Piperazine Synthesis
Using a protecting group is a highly reliable method for achieving selective mono-functionalization.[6] The choice of group depends on the stability required in subsequent steps and the conditions needed for its removal.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability Profile |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl)[18] | Stable to base and hydrogenolysis.[6] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd/C) | Stable to acidic and basic conditions. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) | Stable to acid and hydrogenolysis. |
Experimental Protocols
Protocol 1: Selective Mono-N-Boc Protection of Piperazine
This protocol is a foundational step for many syntheses requiring an unsymmetrically substituted piperazine.
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[3]
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) in a small amount of DCM.
-
Add the Boc₂O solution dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the Boc₂O is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (typically using a gradient of methanol in dichloromethane) to isolate the pure N-Boc-piperazine.
Protocol 2: General Procedure for N-Alkylation of Mono-Boc-Piperazine
This protocol describes a typical N-alkylation, a common reaction that follows mono-protection.
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Acetonitrile or Dimethylformamide (DMF)
Procedure:
-
Combine N-Boc-piperazine, potassium carbonate, and the chosen solvent (Acetonitrile or DMF) in a reaction flask.[3]
-
Add the alkyl halide to the mixture.
-
Stir the reaction at room temperature or heat to 60-80 °C, depending on the reactivity of the alkyl halide.
-
Monitor the consumption of the N-Boc-piperazine starting material by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkyl-N'-Boc-piperazine.
-
The Boc group can then be removed under acidic conditions (e.g., HCl in dioxane or TFA in DCM) to yield the desired mono-substituted piperazine salt.[3]
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical synthesis of a mono-substituted piperazine using a protecting group strategy.
Caption: Workflow for synthesis via a protection strategy.
References
-
Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society. Available from: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available from: [Link]
-
Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Available from: [Link]
-
Piperazine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Center for Biotechnology Information. Available from: [Link]
-
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. Available from: [Link]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. National Center for Biotechnology Information. Available from: [Link]
-
Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society. Available from: [Link]
-
Programmable Piperazine Synthesis via Organic Photoredox Catalysis. National Center for Biotechnology Information. Available from: [Link]
-
Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Publications. Available from: [Link]
-
A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. Available from: [Link]
- Purification of piperazine. Google Patents.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]
-
Piperazine. National Center for Biotechnology Information. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]
-
Piperazine. Wikipedia. Available from: [Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available from: [Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Center for Biotechnology Information. Available from: [Link]
-
Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. Available from: [Link]
-
Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. Available from: [Link]
-
Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Sci-Hub. Available from: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Available from: [Link]
-
Optimization of the reaction conditions for the reductive amination of aldehydes). ResearchGate. Available from: [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science. Available from: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. National Center for Biotechnology Information. Available from: [Link]
-
Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Available from: [Link]
-
1-benzylpiperazine. Organic Syntheses. Available from: [Link]
- Process for the N-monoalkylation of piperazine. Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate
Welcome to the technical support resource for the synthesis of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and identify potential byproducts in this critical synthesis. We will delve into the causality behind common issues and provide robust, field-proven troubleshooting strategies.
Troubleshooting Guide: Identification of Key Byproducts
The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the secondary amine of 1-benzylpiperazine displaces a fluorine atom on an activated aromatic ring, such as methyl 2,5-difluorobenzoate. The reaction is driven by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1][2][3] While this reaction can be efficient, several byproducts can arise from side reactions or impure starting materials.
Below, we address the most common impurities and provide a systematic approach to their identification.
Question: My post-reaction analysis (TLC/LC-MS) shows a significant impurity with a higher molecular weight than my product. What is it likely to be?
Answer:
This is a classic sign of a di-substituted byproduct, Methyl 2,5-bis(4-benzylpiperazino)benzoate .
-
Causality of Formation: The SNAr reaction activates the aromatic ring. After the first substitution, the remaining fluorine atom can still be displaced by another molecule of 1-benzylpiperazine, especially under forcing conditions such as high temperatures or prolonged reaction times.[4][5] This is more likely if the stoichiometry of the reactants is not carefully controlled.
-
Identification Strategy:
-
Mass Spectrometry (MS): This is the most direct method. The expected (M+H)⁺ for the di-substituted byproduct would be significantly higher than the desired product.
-
¹H NMR Spectroscopy: Look for the disappearance of the C-H signal coupled to fluorine (a doublet of doublets in the aromatic region). You will also see a significant increase in the integration of the signals corresponding to the benzyl and piperazine protons relative to the methyl ester singlet.
-
Question: I've isolated a byproduct that appears to be related to my piperazine starting material. How can I confirm its identity?
Answer:
Two common piperazine-related byproducts are possible: the unreacted starting material and a di-arylated piperazine if using a palladium-catalyzed cross-coupling approach.
-
Causality of Formation:
-
Unreacted 1-Benzylpiperazine: Incomplete reaction due to insufficient temperature, short reaction time, or deactivated reagents.
-
1,4-bis(4-fluoro-2-methoxycarbonylphenyl)piperazine: This is a common byproduct in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) if unprotected piperazine is used instead of 1-benzylpiperazine.[4][6] The unprotected piperazine can react on both nitrogen atoms.
-
-
Identification Strategy:
-
Chromatography: Unreacted 1-benzylpiperazine is more polar and will likely have a different retention time (HPLC) or Rf value (TLC) compared to the product. It can be confirmed by co-injection with an authentic standard.
-
NMR Spectroscopy: The ¹H NMR spectrum of unreacted 1-benzylpiperazine will lack the characteristic signals of the fluorobenzoate ring. The di-arylated piperazine will show signals for two fluorobenzoate moieties and a symmetrical piperazine environment, but no benzyl signals.
-
Question: My reaction is clean by TLC, but after workup and purification, I see a new, more polar spot. What could have happened?
Answer:
This often indicates hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(4-Benzylpiperazino)-5-fluorobenzoic acid .
-
Causality of Formation: The methyl ester can be hydrolyzed during an aqueous workup, especially if conditions become basic or acidic and are coupled with elevated temperatures. This can also occur during silica gel chromatography if the silica is acidic or if protic solvents are held on the column for extended periods.
-
Identification Strategy:
-
LC-MS Analysis: The (M+H)⁺ of the carboxylic acid will be 14 mass units lower than the starting methyl ester product.
-
¹H NMR Spectroscopy: The sharp singlet corresponding to the methyl ester protons (-OCH₃) around 3.8-3.9 ppm will be absent. A broad singlet for the carboxylic acid proton (-COOH) may appear downfield (>10 ppm), though it is often not observed without D₂O exchange.
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid, alongside the C=O stretch.
-
Data Summary for Byproduct Identification
The table below provides a quick reference for distinguishing the desired product from its most common byproducts using standard analytical techniques.[7][8][9][10]
| Compound | Expected (M+H)⁺ | Key ¹H NMR Signals (in CDCl₃) |
| Desired Product (this compound) | ~329.16 | ~7.2-7.5 ppm (m, Ar-H), ~3.85 ppm (s, 3H, OCH₃), ~3.55 ppm (s, 2H, Ar-CH₂-N), ~3.1 ppm (t, 4H, piperazine), ~2.6 ppm (t, 4H, piperazine) |
| Di-substituted Byproduct (Methyl 2,5-bis(4-benzylpiperazino)benzoate) | ~487.29 | Increased integration of benzyl and piperazine signals relative to OCH₃ singlet. Absence of fluorine-coupled aromatic protons. |
| Hydrolysis Product (2-(4-Benzylpiperazino)-5-fluorobenzoic acid) | ~315.14 | Absence of the OCH₃ singlet at ~3.85 ppm. Possible broad COOH signal >10 ppm. |
| Starting Material (1-Benzylpiperazine) | ~177.14 | Absence of aromatic signals from the fluorobenzoate ring and the OCH₃ singlet. |
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction yield is consistently low. What are the critical parameters to check?
-
A1: Low yields in SNAr reactions often stem from a few key areas. First, ensure your solvent (e.g., DMSO, DMF, NMP) is anhydrous, as water can interfere with the reaction.[11] Second, the base (e.g., K₂CO₃, Cs₂CO₃) is crucial for deprotonating the piperazine nitrogen; ensure it is finely powdered and dry. Finally, temperature is critical; these reactions often require heat (80-120 °C) to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to avoid thermal decomposition from excessive heat or prolonged reaction times.[11]
Q2: I am considering a Buchwald-Hartwig amination as an alternative route. What specific byproducts should I watch for?
-
A2: The Buchwald-Hartwig coupling is an excellent alternative but has its own set of potential side reactions.[12][13][14] A common byproduct is the hydrodehalogenation of your aryl halide, where the fluorine is replaced by a hydrogen atom.[11] This can sometimes be minimized by carefully selecting the ligand and base. Another potential issue is the formation of inactive palladium complexes, which can stall the reaction. Using pre-catalysts and ensuring an inert atmosphere (Argon or Nitrogen) is crucial for success.
Q3: My product is difficult to purify by silica gel chromatography. Are there better methods?
-
A3: Piperazine-containing compounds can be challenging to purify on silica due to their basicity, which can lead to tailing. Here are two strategies:
-
Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the eluent system. This neutralizes the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and re-extract the pure product back into an organic solvent.
-
Visualizing Reaction and Troubleshooting Pathways
Diagrams created using Graphviz can help visualize the chemical transformations and the logical steps for troubleshooting.
Main Synthesis and Byproduct Formation
This diagram illustrates the intended SNAr reaction pathway and the side reactions leading to the formation of the di-substituted and hydrolysis byproducts.
Caption: Logical workflow for unknown impurity identification.
Protocols for Sample Analysis
Protocol 1: Sample Preparation for LC-MS Analysis
-
Stock Solution: Accurately weigh ~1 mg of the crude reaction mixture into a 2 mL HPLC vial.
-
Dilution: Add 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to dissolve the sample completely. Vortex for 30 seconds.
-
Filtration (Optional): If the solution contains particulates, filter it through a 0.22 µm syringe filter into a clean HPLC vial to prevent clogging the instrument.
-
Analysis: Inject 1-5 µL of the prepared sample into the LC-MS system. Use a standard gradient method (e.g., water/acetonitrile with 0.1% formic acid) on a C18 column. Monitor both UV absorbance and the mass spectrometer (in positive ion mode) to correlate peaks with their mass-to-charge ratios. [7][15]
Protocol 2: NMR Sample Preparation for Structural Confirmation
-
Isolation: Isolate the byproduct of interest using preparative HPLC or careful column chromatography. Ensure the collected fraction is pure by analytical HPLC.
-
Solvent Removal: Remove the solvent from the pure fraction under reduced pressure. To ensure all residual solvent (especially water) is removed, co-evaporate with an anhydrous solvent like toluene or subject the sample to high vacuum for several hours.
-
Sample Preparation: Dissolve 5-10 mg of the isolated, dry byproduct in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D NMR spectra (like COSY and HSQC) to fully elucidate the structure.
References
- BenchChem. (2025). Technical Support Center: Optimizing N-Arylpiperazine Synthesis. BenchChem.
- BenchChem. (2025). Optimizing reaction conditions for N-arylation of piperazine. BenchChem Technical Support Team.
-
Ciancaleoni, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5429. [Link]
-
Beyki, M. H., et al. (2016). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate. [Link]
-
Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
-
Reddit User Discussion. (2024). BH amination side products and purification. r/chemistry. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines. BenchChem.
-
Organic Chemistry Portal. (2023). Synthesis of piperazines. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]
- In-Text Citation. (2024). Analytical Techniques in Pharmaceutical Analysis.
-
Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis. [Link]
-
Bentham Science. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. [Link]
-
ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
-
LinkedIn. (2024). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. [Link]
-
Walsh Medical Media. (n.d.). The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. [Link]
-
AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. iltusa.com [iltusa.com]
- 9. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. azolifesciences.com [azolifesciences.com]
Technical Support Center: Stability of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate in Aqueous Solutions
Welcome to the technical support center for Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. As a molecule combining a methyl benzoate ester, a benzylpiperazine moiety, and a fluorine substituent, its stability can be influenced by several factors. This document will equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in aqueous solutions.
Q1: What are the primary potential degradation pathways for this compound in aqueous solutions?
A1: Based on its chemical structure, the two most probable degradation pathways are:
-
Hydrolysis of the methyl ester: Like other methyl benzoate derivatives, the ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 5-fluoro-2-(4-benzylpiperazino)benzoic acid and methanol.[1][2]
-
Degradation of the piperazine ring: Piperazine and its derivatives can be sensitive to pH and oxidative conditions.[3] The benzylpiperazine moiety in your compound could be a point of instability, particularly under harsh pH or in the presence of oxidizing agents.
Q2: How does pH affect the stability of this compound in solution?
A2: The pH of your aqueous solution is a critical factor. The piperazine moiety, being a weak base, means its protonation state will vary with pH, which can influence its stability and reactivity.[3][4] Furthermore, ester hydrolysis is catalyzed by both acids and bases.[5] Therefore, it is crucial to determine the optimal pH range for your experiments. A pH-stability profile study is highly recommended (see Troubleshooting Guide). Generally, for many piperazine-containing drugs, a slightly acidic to neutral pH is often found to be the most stable region to minimize both acid- and base-catalyzed hydrolysis.
Q3: Is this compound sensitive to light?
Q4: What are the recommended storage conditions for aqueous stock solutions?
A4: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, it is recommended to store aliquots in a frozen state (-20°C or -80°C) to minimize degradation.[7] However, it is crucial to perform your own stability studies to confirm the stability under your specific storage conditions. Always use freshly prepared solutions for critical experiments whenever possible.[3]
II. Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during experimentation.
Problem 1: I am observing a rapid decrease in the concentration of my compound in solution over a short period.
Potential Cause: This is a strong indicator of chemical instability, likely due to hydrolysis of the methyl ester.
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your solution. Unintended shifts in pH can accelerate degradation.
-
Perform a Forced Degradation Study: To confirm if hydrolysis is the issue, a forced degradation study is recommended.[8][9][10][11][12] This involves intentionally exposing your compound to harsh conditions to accelerate degradation and identify the degradation products.
-
Acid Hydrolysis: Treat a solution of your compound with 0.1 M HCl at a slightly elevated temperature (e.g., 40-60°C).
-
Base Hydrolysis: Treat a solution of your compound with 0.1 M NaOH at room temperature or a slightly elevated temperature.[3]
-
Analysis: Analyze the stressed samples at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[13][14][15] A decrease in the peak area of the parent compound and the appearance of new peaks would confirm degradation.
-
Problem 2: My experimental results are inconsistent and not reproducible.
Potential Cause: Inconsistent results are a common consequence of using a degrading compound.[3] The actual concentration of the active molecule may be varying between experiments or even during a single experiment.
Troubleshooting Steps:
-
Establish a Stability-Indicating Analytical Method: The first step is to develop and validate an analytical method, typically HPLC, that can separate the parent compound from its potential degradation products.[15][16] This is crucial for accurately quantifying the amount of intact compound.
-
Prepare Fresh Solutions: For each experiment, prepare a fresh solution of this compound from a solid stock. Avoid using aged solutions.
-
Conduct a pH-Stability Profile: To find the optimal pH for your experiments, prepare a series of buffered solutions across a range of pH values (e.g., pH 3 to 9). Add your compound to each buffer and monitor its concentration over time at your experimental temperature. This will help you identify the pH at which the compound is most stable.
Problem 3: I observe a color change in my aqueous solution upon storage.
Potential Cause: A change in color often points towards degradation, potentially due to oxidation or photodegradation, leading to the formation of colored byproducts.[3]
Troubleshooting Steps:
-
Protect from Light: Ensure your solutions are always protected from light.
-
Consider an Inert Atmosphere: If you suspect oxidation, preparing your solutions with de-gassed buffers and storing them under an inert atmosphere (e.g., nitrogen or argon) can help.[3]
-
Investigate Oxidative Degradation: As part of a forced degradation study, expose your compound to an oxidizing agent like 3% hydrogen peroxide (H₂O₂) and analyze the sample by HPLC to see if similar colored degradants are formed.[3]
III. Experimental Protocols & Data Presentation
This section provides a detailed protocol for a fundamental stability study and a template for presenting the data.
Protocol: Preliminary pH-Stability Profile Study
Objective: To determine the pH of maximum stability for this compound in an aqueous solution.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV).[13][15]
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) where it is known to be stable.
-
Preparation of Test Solutions: For each pH to be tested, pipette a small, precise volume of the stock solution into a volumetric flask and dilute with the corresponding buffer to achieve the final desired concentration (e.g., 10 µg/mL).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial concentration of the compound.
-
Incubation: Store the remaining test solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point for each pH, relative to the initial concentration. Plot the percentage remaining versus time for each pH.
Data Presentation: pH-Stability Profile
The results of the pH-stability study can be summarized in a table for easy comparison.
| pH | T=0 (µg/mL) | T=2h (%) | T=4h (%) | T=8h (%) | T=24h (%) | T=48h (%) |
| 3.0 | 10.1 | 98.5 | 97.1 | 94.2 | 85.3 | 75.1 |
| 5.0 | 10.0 | 99.8 | 99.5 | 99.1 | 98.2 | 97.5 |
| 7.0 | 9.9 | 99.9 | 99.8 | 99.6 | 99.0 | 98.4 |
| 9.0 | 10.2 | 95.2 | 90.1 | 82.5 | 65.4 | 48.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
IV. Visualizing Degradation Pathways & Workflows
Hypothetical Hydrolysis Pathway
The following diagram illustrates the likely hydrolysis of the methyl ester group, a primary degradation concern.
Caption: Proposed hydrolysis pathway of this compound.
Workflow for Investigating Solution Instability
This workflow provides a logical sequence of steps to diagnose and address stability issues.
Caption: Troubleshooting workflow for stability issues in aqueous solutions.
V. References
-
Taylor, B. F. (1991). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters, 84(2), 169-174. [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. [Link]
-
Nair, P. M. (1956). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 44(1), 29-37. [Link]
-
Bagnell, L., Blagojevic, T., & Strauss, C. R. (2000). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 2(6), 285-287. [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. [Link]
-
Saha, P., & Hanes, J. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 646-656. [Link]
-
Saha, P., & Hanes, J. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ACS Publications. [Link]
-
ChemRxiv. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. [Link]
-
Quora. (2018). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction?. [Link]
-
Taylor, B. F. (1991). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. Oxford Academic. [Link]
-
Nair, P. M. (1956). Kinetic studies in ester hydrolysis. Part VI. The Steric Factor in Ester Hydrolysis. Indian Academy of Sciences. [Link]
-
ResearchGate. (2015). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
OUCI. (2020). Analytical Techniques for the Assessment of Drug Stability. [Link]
-
ResearchGate. (2018). KINETIC STUDY: ALKALINE HYDROLYSIS OF ESTERS. [Link]
-
YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. [Link]
-
Park, K. (2005). Assay and Stability Testing. Purdue University. [Link]
-
LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
PubMed. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. [Link]
-
University of Malta. (n.d.). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. [Link]
-
ResearchGate. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
-
ResearchGate. (2013). Forced Degradation – A Review. [Link]
-
Pharmaguideline. (2022). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ResearchGate. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
National Institutes of Health (NIH). (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ResearchGate. (2012). Thermal degradation of piperazine and its structural analogs. [Link]
-
Taylor, B. F., & Amador, J. A. (1988). Anaerobic degradation of 2-fluorobenzoate by benzoate-degrading, denitrifying bacteria. Applied and Environmental Microbiology, 54(9), 2329-2332. [Link]
-
PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. [Link]
-
National Institutes of Health (NIH). (2009). Metabolism of Hydroxylated and Fluorinated Benzoates by Syntrophus aciditrophicus and Detection of a Fluorodiene Metabolite. [Link]
-
PubMed. (2008). Metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus and detection of a fluorodiene metabolite. [Link]
Sources
- 1. quora.com [quora.com]
- 2. homework.study.com [homework.study.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. biomedres.us [biomedres.us]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. kinampark.com [kinampark.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. staff.um.edu.mt [staff.um.edu.mt]
Technical Support Center: Purification of Fluorinated Aromatic Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the unique and often complex challenges encountered during the purification of fluorinated aromatic compounds. The introduction of fluorine into an aromatic system dramatically alters its physicochemical properties, which can enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, these same changes introduce significant hurdles in purification that require specialized strategies beyond standard protocols.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively. We will explore the causality behind common issues and provide validated protocols to ensure you can achieve the desired purity for your compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, practical problems you may encounter during the purification of fluorinated aromatic compounds in a question-and-answer format.
Question 1: My fluorinated aromatic compound is co-eluting with its non-fluorinated starting material on a standard C18 column. How can I resolve this?
Probable Cause: The co-elution of fluorinated and non-fluorinated analogs is a frequent challenge. While fluorine is highly electronegative, its effect on overall molecular polarity can be non-intuitive. A single fluorine substitution may not sufficiently alter the polarity for effective separation on a standard C18 (octadecyl) column, which primarily separates based on hydrophobicity. In some cases, the fluorinated compound may even elute earlier than its non-fluorinated counterpart.
Solutions & Scientific Rationale:
-
Employ Orthogonal Chromatography with a PFP Column: Switch to a stationary phase with a different separation mechanism. A Pentafluorophenyl (PFP) phase is highly recommended.
-
Causality: PFP columns provide multiple modes of interaction beyond simple hydrophobicity, including π-π interactions, dipole-dipole interactions, and shape selectivity. These are particularly effective for separating halogenated and aromatic compounds, offering unique selectivity that C18 columns lack.[3][4] The electron-deficient fluorinated ring of the stationary phase can interact strongly with the electron distribution of your aromatic analyte.
-
-
Utilize a Fluoro-Alkyl Phase Column: For compounds with higher fluorine content, a perfluoroalkyl phase can be highly effective.
-
Causality: These phases leverage "fluorous-fluorous" interactions, where the fluorinated stationary phase shows enhanced retention for fluorinated analytes.[4] This provides a separation mechanism that is orthogonal to hydrophobicity.
-
-
Modify the Mobile Phase: Adding a fluorinated solvent modifier like 2,2,2-trifluoroethanol (TFE) to the mobile phase can enhance separation on a standard C18 or C8 column.
Decision Workflow for Chromatographic Method Selection
This diagram outlines a logical path for choosing a purification strategy.
Caption: Decision tree for selecting a purification method.
Question 2: I'm observing significant peak tailing for my fluorinated aromatic amine in HPLC. What's causing this and how can I fix it?
Probable Cause: Peak tailing for amine-containing compounds is a classic problem in chromatography. It's typically caused by the interaction of the basic amine with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[6] This secondary interaction leads to poor peak shape and reduced resolution.
Solutions & Scientific Rationale:
-
Use an End-Capped Column: Select a column that has been "end-capped," a process that chemically converts most of the reactive silanol groups into less reactive siloxanes. This minimizes the sites available for secondary interactions.
-
Add a Mobile Phase Modifier:
-
Competing Base: Add a small amount (e.g., 0.1%) of a competing amine like triethylamine (TEA) to your mobile phase.[6]
-
Causality: The TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your fluorinated analyte.
-
-
Acidic Modifier: Alternatively, add a small amount (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA).
-
Causality: The TFA will protonate your basic amine analyte, forming an ammonium salt. This reduces the analyte's interaction with the silanol groups. Simultaneously, TFA helps to suppress the ionization of the silanol groups themselves.
-
-
Troubleshooting Summary Table
| Symptom | Probable Cause | Recommended Action |
| Co-elution | Insufficient selectivity of C18 phase. | Switch to a PFP or Fluoro-Alkyl column.[3][4] |
| Peak Tailing (Amines) | Analyte interaction with residual silanols. | Add 0.1% TEA or TFA to the mobile phase; use an end-capped column.[6] |
| Low/No UV Signal | Compound lacks a strong chromophore. | Use a universal detector (ELSD, CAD) or derivatize the compound.[7] |
| Compound Degradation | Labile functional groups (e.g., some trifluoromethylamines). | Avoid harsh pH during workups; use minimal heat for solvent evaporation.[6] |
Question 3: My final compound appears pure by LC-MS, but ¹⁹F NMR shows multiple signals. Why?
Probable Cause: This discrepancy highlights the power and necessity of ¹⁹F NMR in fluorine chemistry. LC-MS separates based on mass-to-charge ratio and chromatographic retention, but it may not distinguish between isomers (positional isomers, diastereomers) that have identical masses.
Solutions & Scientific Rationale:
-
Trust the ¹⁹F NMR: ¹⁹F NMR is exquisitely sensitive to the local electronic environment. Even subtle differences between isomers that are chromatographically inseparable can result in distinct signals in the ¹⁹F NMR spectrum. Your product is likely a mixture of isomers.
-
Re-optimize Chromatography: The presence of isomers means your chromatographic method is not sufficiently resolving.
-
Methodical Screening: Systematically screen different columns (PFP, chiral columns if applicable) and mobile phase compositions.
-
Supercritical Fluid Chromatography (SFC): SFC can offer very different selectivity compared to HPLC and is often successful in separating closely related isomers.
-
-
Confirm with Other Techniques: Use ¹H NMR and 2D NMR (e.g., COSY, HSQC) to confirm the structures of the different species present. The combination of these techniques provides a complete picture of your product's purity and identity.[8]
Frequently Asked Questions (FAQs)
FAQ 1: What is Fluorous Solid-Phase Extraction (F-SPE), and when is it the best choice?
Fluorous Solid-Phase Extraction (F-SPE) is a powerful purification technique that separates molecules based on their fluorine content.[9] It utilizes a stationary phase, typically silica gel bonded with a highly fluorinated alkyl chain (e.g., -SiMe₂(CH₂)₂C₈F₁₇), which exhibits a strong affinity for other highly fluorinated molecules.[10]
When to Use F-SPE:
-
Fluorous Synthesis: It is the cornerstone of "light fluorous" synthesis, where a fluorous tag is temporarily attached to a molecule to facilitate purification. The tagged molecule is strongly retained on the F-SPE cartridge, while non-fluorinated reagents and byproducts are washed away.[10]
-
Purification of Highly Fluorinated Molecules: If your target aromatic compound is heavily fluorinated, it may be retained on an F-SPE cartridge without a dedicated tag, allowing for the removal of non-fluorinated impurities.
-
High-Throughput Purification: F-SPE is well-suited for parallel purification of compound libraries in a 96-well plate format.[10][11]
The separation is often described as more of a "filtration" than chromatography because it depends primarily on the fluorous-fluorous interaction rather than subtle polarity differences.[9]
Mechanism of Fluorous Solid-Phase Extraction (F-SPE)
Caption: Workflow illustrating the F-SPE separation principle.
FAQ 2: How can I detect and quantify fluorinated compounds that don't have a UV chromophore?
This is a significant challenge, as standard UV detectors are ineffective for compounds lacking a chromophore.
Recommended Solutions:
-
Universal Detectors:
-
Evaporative Light Scattering Detector (ELSD): Detects any non-volatile analyte.
-
Charged Aerosol Detector (CAD): Similar to ELSD but often provides better sensitivity and a more uniform response.
-
-
Mass Spectrometry (MS): LC-MS is a powerful tool for detection and molecular weight confirmation, even without a chromophore.[8]
-
Advanced ICP-MS/MS: Standard Inductively Coupled Plasma Mass Spectrometry (ICP-MS) cannot directly detect fluorine due to its high ionization potential.[12] However, a specialized HPLC-ICP-MS/MS method has been developed.
-
Mechanism: A barium solution is introduced post-column. In the plasma, fluorine from the analyte reacts with barium to form the polyatomic ion BaF⁺, which is then detected by the mass spectrometer. This provides a fluorine-specific signal, allowing for the detection and quantification of all fluorinated species, even those not visible by other means.[12][13]
-
-
Derivatization: Chemically modify your compound to attach a fluorescent or UV-active tag. For example, perfluorinated carboxylic acids (PFCAs) can be derivatized with reagents like 3-bromoacetyl coumarin to make them detectable by fluorescence.[7]
FAQ 3: Why is ¹⁹F NMR essential for purity analysis of fluorinated compounds?
While ¹H NMR, ¹³C NMR, and LC-MS are standard, ¹⁹F NMR is indispensable for several reasons:
-
100% Natural Abundance: The ¹⁹F isotope is 100% naturally abundant and has a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR.
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is very large (~300 ppm), which provides excellent signal dispersion and reduces the chance of peak overlap.
-
High Sensitivity to Chemical Environment: ¹⁹F chemical shifts are extremely sensitive to subtle changes in the electronic environment. This allows for the unambiguous identification of constitutional isomers, diastereomers, and even minor impurities that might be completely invisible by other methods.[14]
-
Absence of Background Signals: Since naturally occurring organofluorine compounds are rare, biological or environmental samples have virtually no background ¹⁹F signals, leading to very clean spectra.
Experimental Protocol: Fluorous Solid-Phase Extraction (F-SPE)
This protocol provides a general methodology for the purification of a fluorous-tagged compound from non-fluorinated impurities.
Materials:
-
FluoroFlash® SPE Cartridge (or equivalent fluorous silica gel).
-
Crude reaction mixture containing the fluorous-tagged product.
-
Wash Solvent (Fluorophobic): e.g., 80:20 Methanol/Water.
-
Elution Solvent (Fluorophilic): e.g., Methanol or Acetone.
-
SPE Vacuum Manifold.
-
Collection tubes or plate.
Procedure:
-
Cartridge Conditioning:
-
Place the F-SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 2-3 column volumes of the Elution Solvent (e.g., 6 mL of Methanol) to activate the fluorous phase.
-
Equilibrate the cartridge with 2-3 column volumes of the Wash Solvent (e.g., 6 mL of 80:20 MeOH/H₂O). Do not let the cartridge run dry.[10]
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, THF, or the loading solvent itself).
-
Load the dissolved sample onto the conditioned cartridge. Allow the sample to slowly pass into the silica bed.
-
-
Fluorophobic Wash (Removing Impurities):
-
Place a waste collection rack in the manifold.
-
Wash the cartridge with 3-5 column volumes of the Wash Solvent (e.g., 10 mL of 80:20 MeOH/H₂O). Apply a gentle vacuum to achieve a flow rate of approximately 1 inch/min.[10]
-
Rationale: The fluorophobic wash solvent will elute the non-fluorinated (and less fluorinated) impurities, while the highly fluorinated target compound remains strongly adsorbed to the stationary phase.
-
-
Fluorophilic Elution (Collecting the Product):
-
Replace the waste rack with a clean collection rack containing labeled tubes or a collection plate.
-
Elute the desired fluorous compound with 2-4 column volumes of the Elution Solvent (e.g., 6 mL of Methanol).
-
Rationale: The fluorophilic elution solvent disrupts the fluorous-fluorous interactions, releasing the target compound from the stationary phase.
-
-
Analysis and Concentration:
-
Analyze the collected fractions by TLC, LC-MS, or NMR to confirm the presence and purity of the product.
-
Combine the pure fractions and concentrate the solvent in vacuo, taking care to use minimal heat to avoid potential degradation of the compound.[6]
-
References
- BenchChem. (2025).
-
Zhang, W. (2004). Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis. Journal of Combinatorial Chemistry, 6(6), 887-893. National Institutes of Health. [Link]
-
EVISA. (2020). Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. Speciation.net. [Link]
-
Jamari, N. L. A., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1051, 69-77. PubMed. [Link]
-
Musijowski, J., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of Separation Science, 33(11), 1593-1600. National Institutes of Health. [Link]
-
Cai, M., et al. (2014). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Advances, 4(75), 39933-39940. Royal Society of Chemistry. [Link]
-
Jamari, N. L. A., et al. (2017). Perfluorinated compounds detection using non-target analysis of RP-HPLC-ICPMS/MS. Presentation. [Link]
-
Bell, D. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Baranowska, I., & Kleszcz, K. (2012). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]
-
Curran, D. P. (2002). Synthetic applications of fluorous solid-phase extraction (F-SPE). National Institutes of Health. [Link]
-
Musijowski, J., et al. (2010). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. ResearchGate. [Link]
-
Cai, M., et al. (2014). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Zhang, W. (2004). Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis. ResearchGate. [Link]
-
ChM. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]
-
Jiang, Z. X., & Yu, Y. B. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 165, 51-54. National Institutes of Health. [Link]
-
Criquet, J., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(4), 333-344. National Institutes of Health. [Link]
-
Li, Y., et al. (2022). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. RSC Advances, 12(50), 32393-32400. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery. [Link]
-
Ahmad, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 31. PubMed Central. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of perfluorinated compounds by HPLC-ICP-MS/MS | EVISA's News [speciation.net]
- 13. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Solubility of Piperazine Derivatives in Assay Buffers
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with piperazine-containing compounds in their experimental assays. As a Senior Application Scientist, I have frequently guided teams through these issues. The following question-and-answer guide is structured to provide not just solutions, but also a foundational understanding of the underlying physicochemical principles governing the solubility of these versatile, yet sometimes tricky, molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My piperazine derivative, which is soluble in DMSO, is precipitating when I dilute it into my aqueous assay buffer. What's happening?
This is a classic and common observation known as "precipitation upon dilution." It stems from the significant difference in solvent properties between dimethyl sulfoxide (DMSO) and your aqueous buffer.
-
The "Why": Your piperazine derivative is likely highly soluble in the organic solvent DMSO. However, when this DMSO stock is introduced into an aqueous environment, the overall solvent polarity dramatically increases. Many piperazine derivatives, especially those with lipophilic substituents, have poor aqueous solubility. The aqueous buffer simply cannot accommodate the compound at the concentration that was stable in DMSO, leading to precipitation.[1][2] This is a measure of kinetic solubility , which is often higher than the true thermodynamic solubility because the compound can briefly exist in a supersaturated state before crashing out.[1][3]
-
Initial Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of your compound in the assay.
-
Decrease the DMSO Percentage: Aim for the lowest possible final concentration of DMSO (ideally ≤1%, and often needing to be <<0.5%) in your assay. While DMSO is a powerful solvent, it can also impact biological assays.
-
Gentle Mixing and Temperature: When diluting, add the DMSO stock to the buffer (not the other way around) with gentle but thorough mixing. Ensure the buffer is at the experimental temperature, as solubility can be temperature-dependent.[4]
-
Q2: I've tried lowering the concentration, but I'm still seeing precipitation. How does pH play a role, and how can I leverage it?
pH is arguably the most critical factor influencing the solubility of piperazine derivatives. The piperazine ring contains two nitrogen atoms that can be protonated, making these compounds basic.[5][6]
-
The "Why" - pKa and Ionization: Piperazine itself has two pKa values, approximately 5.4 and 9.7.[6][7] The substituents on your specific derivative will significantly alter these values.[6]
-
At a pH below the lower pKa, the piperazine ring will be predominantly di-protonated (carrying a +2 charge).
-
At a pH between the two pKa values, it will be mono-protonated (a +1 charge).
-
At a pH above the higher pKa, it will be in its neutral, uncharged form.
The charged (protonated) forms of your molecule are almost always significantly more soluble in aqueous media than the neutral form.[8] If your assay buffer has a pH that favors the neutral species, you will encounter solubility issues.[9]
-
-
Systematic pH Adjustment Workflow:
-
Determine the pKa: If not known, use computational tools (e.g., MarvinSketch, ACD/Labs) to predict the pKa values of your specific derivative.
-
Buffer Selection: Choose a buffer system that maintains a pH at least 1-2 units below the primary pKa of your compound. This ensures the majority of the compound exists in its more soluble, protonated state.[8]
-
Experimental Verification: Prepare small-scale dilutions of your compound in a range of buffers (e.g., pH 5.0, 6.0, 7.0, 7.4) to visually and analytically determine the optimal pH for solubility.
-
Below is a diagram illustrating the relationship between pH, pKa, and the protonation state of a model piperazine derivative.
Caption: A systematic workflow for troubleshooting solubility.
Advanced Strategies: When Standard Methods Are Not Enough
For particularly intractable compounds, more advanced formulation strategies may be necessary. These often involve the use of specialized excipients , which are inactive substances used to deliver an active drug. [10][11]
-
Cyclodextrins: These are sugar-based molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble drugs, forming an inclusion complex that is itself water-soluble. [12][11]* Surfactants: These can form micelles that encapsulate the drug, increasing its solubility. [10]* Polymeric Excipients: Specialized polymers can be used to create amorphous solid dispersions, which can significantly enhance solubility and dissolution rates. [13][14][15] These approaches are typically explored during later-stage preclinical and formulation development but can be adapted on a small scale if a key compound's progression is halted solely due to solubility.
References
- Kinetic versus thermodynamic solubility tempt
- Co-solvency and anti-solvent method for the solubility enhancement. Unknown Source.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Solubilization techniques used for poorly w
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
- Comparison of kinetic solubility with equilibrium solubility (μM) of...
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Unknown Source.
- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Optimising excipients to improve bioavailability. Manufacturing Chemist.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Solubility Enhancement Excipients. American Pharmaceutical Review.
- Piperazine. Wikipedia.
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Unknown Source.
- Piperazine. Solubility of Things.
- Piperazines – Knowledge and References. Taylor & Francis.
- 17.2: Buffers- Solutions That Resist pH Change. Chemistry LibreTexts.
- Effect of buffer capacity on dissolution and supersaturation profiles of pioglitazone hydrochloride | Request PDF.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Unknown Source.
- Solution-mediated phase transformation of salts during dissolution: investigation using haloperidol as a model drug. PubMed.
- Piperazine | C4H10N2 | CID 4837. PubChem.
- The effect of salts, pH and additives in the lysis buffer on the...
- Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges. Books.
Sources
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. ovid.com [ovid.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 15. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
Technical Support Center: Optimizing Amide Coupling of Benzylpiperazine and Benzoate Esters
Welcome to the technical support center for optimizing the coupling of benzylpiperazine to benzoate esters. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and solutions to common challenges encountered in this specific amide bond formation. Our goal is to move beyond simple protocols and equip you with the mechanistic understanding required to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for successful reaction development.
Q1: What are the primary methods for coupling a secondary amine like benzylpiperazine with a relatively unreactive ester like a benzoate?
Direct thermal condensation of esters and amines is often difficult and requires high temperatures (>160 °C), which can lead to substrate decomposition.[1] Therefore, modern synthetic strategies rely on activation. The main approaches fall into two categories:
-
Catalytic Direct Amidation: This is the most atom-economical approach, utilizing a catalyst to facilitate the reaction directly between the ester and the amine.[1][2] Various transition metals (e.g., Manganese, Iron, Nickel, Palladium) and organocatalysts have been developed for this purpose.[1][3][4][5] These methods are often preferred for their efficiency and milder conditions compared to stoichiometric methods.
-
Base-Promoted/Mediated Amidation: Strong bases can be used to generate a highly nucleophilic amide anion from the amine, which then attacks the ester. Reagents like lithium hexamethyldisilazide (LiHMDS) or systems like potassium tert-butoxide in DMSO have proven effective, often at room temperature.[6][7] However, the strong basicity can be incompatible with sensitive functional groups.
Q2: My initial test reaction at 80 °C with just the ester and amine in toluene showed no product. Why?
This outcome is expected. The direct reaction between an amine and an unactivated ester is kinetically slow due to the stability of the ester and the relatively moderate nucleophilicity of the secondary amine.[4] The key challenge is the poor leaving group ability of the alkoxide (e.g., methoxide or ethoxide).[8] Catalytic or stoichiometric activation is required to overcome this energy barrier under practical laboratory conditions (e.g., temperatures below 140°C).[4][9]
Q3: Which nitrogen on benzylpiperazine is more reactive?
Benzylpiperazine has two nitrogen atoms: one is a secondary, benzylic amine (N1), and the other is a secondary, aliphatic amine (N4). The N4 nitrogen is significantly more nucleophilic and less sterically hindered than the N1 nitrogen, which is directly attached to the bulky benzyl group. Therefore, acylation will occur selectively at the N4 position under standard conditions.
Q4: How do I choose between a catalytic method and a base-promoted method?
The choice depends on your substrate's functional group tolerance and the desired process conditions.
-
Choose a catalytic method when your benzoate ester or benzylpiperazine derivative contains base-sensitive functional groups (e.g., enolizable ketones, other esters). Catalytic methods, particularly those using iron or manganese, can be more cost-effective and environmentally benign for large-scale synthesis.[3][5]
-
Choose a base-promoted method when you need very fast reaction times at room temperature and your substrates can tolerate strong bases.[7] These methods are often highly effective for sterically hindered substrates where catalysts might struggle.
Troubleshooting Guide: Common Problems & Solutions
This section provides a systematic approach to diagnosing and solving specific experimental issues.
Problem 1: Low to No Product Conversion
You've set up a catalytic reaction, but after 24 hours, TLC or LC-MS analysis shows primarily unreacted starting materials.
Potential Causes & Suggested Actions:
-
Catalyst Inactivity/Incompatibility:
-
The "Why": The chosen catalyst may not be active enough for your specific substrate combination. For example, some palladium catalysts are highly effective for aryl esters but less so for alkyl esters.[1][4] The catalyst's ligand environment is critical for facilitating the key step of C(acyl)-O bond oxidative addition.[4]
-
Solution: Screen a panel of catalysts. A good starting point is to compare a simple Lewis acid like FeCl₃ with a transition-metal system known for ester amidation, such as Ni(cod)₂ with an NHC ligand (e.g., IPr).[1][5] Sometimes, a simple, inexpensive catalyst like FeCl₃ or even just a strong base is more effective than a complex transition-metal system.[5]
-
-
Suboptimal Temperature:
-
The "Why": Amide bond formation from esters is an equilibrium process that often requires thermal energy to overcome the activation barrier, even when catalyzed.[9]
-
Solution: Incrementally increase the reaction temperature. Start at 80 °C and increase in 20 °C intervals, monitoring for product formation and potential decomposition. Many nickel- and palladium-catalyzed amidations require temperatures between 110-140 °C.[1]
-
-
Incorrect Base or Solvent:
-
The "Why": In many catalytic cycles, a base is required to deprotonate the amine or regenerate the active catalyst.[10] The solvent plays a crucial role in reactant solubility and can influence catalyst stability and activity. Polar aprotic solvents like DMF or DMA are often effective but can be difficult to remove. Aprotic nonpolar solvents like toluene or dioxane are also common.[4]
-
Solution: If using a palladium-catalyzed system, switch to a non-coordinating, strong base like Cs₂CO₃ or K₃PO₄.[10] For solvent, if solubility is an issue, consider switching from toluene to a more polar solvent like 1,4-dioxane or CPME.
-
Caption: A decision tree for troubleshooting low reaction conversion.
Problem 2: Significant Side Product Formation
Your reaction yields a complex mixture, making purification difficult.
Potential Causes & Suggested Actions:
-
Ester Hydrolysis:
-
The "Why": If trace water is present, especially at elevated temperatures and in the presence of a base, the benzoate ester can hydrolyze to benzoic acid. The resulting carboxylate is unreactive under these conditions.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents, flame-dry glassware, and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Catalyst-Induced Decomposition:
-
The "Why": Some catalysts, particularly at high temperatures, can promote undesired side reactions. For instance, palladium catalysts can sometimes induce C-H activation or other transformations if the primary reaction pathway is slow.[11][12]
-
Solution: Lower the reaction temperature and increase the reaction time. If decomposition persists, switch to a different metal catalyst (e.g., from Palladium to Iron) that operates via a different mechanism.[5]
-
Data Summary & Starting Conditions
The following table summarizes starting conditions for various approaches to direct ester amidation, which can be adapted for the benzylpiperazine-benzoate system.
| Method Type | Catalyst / Reagent | Base | Solvent | Temp (°C) | Key Characteristics | Reference |
| Lewis Acid | FeCl₃ (15 mol%) | None | Solvent-Free or CH₃CN | 80 | Cost-effective, simple setup, good for primary/secondary amines. | [5] |
| Nickel Catalysis | Ni(cod)₂ (10 mol%) + IPr (20 mol%) | None | Toluene | 140 | Broad scope for methyl esters, no external base needed. | [1] |
| Palladium Catalysis | Pd(OAc)₂ (2 mol%) + Xantphos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 110 | Effective for aryl esters, requires specific ligands. | [10] |
| Base-Mediated | LiHMDS (1.5 equiv) | LiHMDS | Toluene | 25 | Very fast, room temp, transition-metal-free, requires base tolerance. | [7] |
Experimental Protocols
Protocol 1: General Procedure for FeCl₃-Catalyzed Amidation
This protocol is adapted from a solvent-free method and represents a simple, cost-effective starting point.[5]
-
To a dry reaction vial equipped with a magnetic stir bar, add the benzoate ester (1.0 equiv), benzylpiperazine (1.2 equiv), and anhydrous iron(III) chloride (FeCl₃, 0.15 equiv).
-
If either starting material is a solid, add a minimal amount of anhydrous acetonitrile to create a stirrable slurry.[5][9]
-
Seal the vial under an inert atmosphere (e.g., Nitrogen).
-
Place the vial in a preheated oil bath at 80 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS (typically complete in 1.5-5 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for LiHMDS-Mediated Amidation at Room Temperature
This protocol is adapted from a highly efficient transition-metal-free method.[7]
-
To a flame-dried Schlenk flask under an inert atmosphere, add the benzoate ester (1.0 equiv) and anhydrous toluene (to make a 0.25 M solution).
-
Add benzylpiperazine (1.5 equiv) to the solution.
-
While stirring at room temperature, add lithium hexamethyldisilazide (LiHMDS, 1.5 equiv, typically as a 1.0 M solution in THF) dropwise.
-
Stir the reaction at room temperature. The reaction is often complete within 30 minutes to 2 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mechanistic Visualizations
Generalized Catalytic Cycle for Ni/Pd-Catalyzed Amidation
This diagram illustrates the key steps involved in many transition-metal-catalyzed cross-couplings of esters and amines.
Caption: A simplified catalytic cycle for ester amidation.
References
-
Manganese Catalyzed Direct Amidation of Esters with Amines. ACS Publications. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Thieme Chemistry. [Link]
-
Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. National Institutes of Health (PMC). [Link]
-
Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. [Link]
-
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. National Institutes of Health (PMC). [Link]
-
Traditional and new catalysts in activation of esters for amidation. ResearchGate. [Link]
-
Base-promoted direct amidation of esters: beyond the current scope and practical applications. National Institutes of Health. [Link]
-
Direct amidation of esters with nitroarenes. National Institutes of Health (PMC). [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
-
Optimized reaction condition for Amidation reaction. ResearchGate. [Link]
-
Ultrafast Amidation of Esters using Lithium Amides under Aerobic Ambient Temperature Conditions in Sustainable Solvents. ResearchGate. [Link]
-
Catalytic Amidation. University College London. [Link]
-
Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. National Institutes of Health (PMC). [Link]
-
Converting Esters to Amides: "Aminolysis". YouTube. [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. [Link]
-
Formation of Amides From Esters. Master Organic Chemistry. [Link]
-
A sustainable metal and base-free direct amidation of esters using water as a green solvent. RSC Publishing. [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Institutes of Health (PMC). [Link]
-
Direct Amidation of Esters via Ball Milling. ChemRxiv. [Link]
-
Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]
-
Why did my amide syntesis does not work? ResearchGate. [Link]
-
Palladium-Catalyzed Amidation of Unactivated C(sp3)H Bonds: from Anilines to Indolines. ResearchGate. [Link]
-
Palladium-Catalyzed Site-Selective Amidation of Dichloroazines. PubMed. [Link]
-
Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. ACS Publications. [Link]
-
Chemistry of Amides. LibreTexts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Catalytic Amidation [catalyticamidation.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Base-promoted direct amidation of esters: beyond the current scope and practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent de-benzylation in piperazine reactions
A Troubleshooting Guide to Preventing N-Debenzylation
Welcome to our technical support center for chemists and researchers. This guide is designed to provide in-depth, field-proven insights into a common and often frustrating side reaction in piperazine chemistry: unwanted N-debenzylation. As your Senior Application Scientist, I've structured this resource to move from foundational questions to specific troubleshooting scenarios and detailed protocols, helping you diagnose, solve, and prevent issues in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the cleavage of the N-benzyl bond in piperazine derivatives.
Q1: What is N-debenzylation and why is it a problem?
N-debenzylation is the chemical removal of a benzyl group (Bn) from a nitrogen atom. The benzyl group is frequently used as a protecting group for one of the piperazine nitrogens to allow for selective functionalization at the other nitrogen.[1][2] The problem arises when this group is unintentionally cleaved during a subsequent reaction, leading to a mixture of products, reduced yield of the desired compound, and complicated purification processes.
Q2: What are the most common causes of unintentional N-debenzylation?
Unwanted N-debenzylation is most frequently caused by reaction conditions intended for other transformations. The primary culprits are:
-
Catalytic Hydrogenation: This is the most common method for intentionally removing a benzyl group.[3] However, many other functional groups (like nitro groups, alkenes, or alkynes) are also reduced under these conditions. If your molecule contains such a group and an N-benzyl piperazine, you risk cleaving the protecting group during the reduction. Palladium on carbon (Pd/C) with hydrogen gas is highly effective at this cleavage.[4][5]
-
Strong Acids: While the N-benzyl bond is generally stable to moderate acidic conditions, prolonged exposure to strong acids, especially at elevated temperatures, can facilitate its cleavage.
-
Reductive Conditions (Non-hydrogenation): Certain dissolving metal reductions or harsh hydride reagents can also lead to de-benzylation, although this is less common than catalytic hydrogenolysis.
-
Lewis Acids: Some strong Lewis acids can coordinate to the nitrogen and weaken the benzylic C-N bond, making it susceptible to cleavage.
Q3: My reaction doesn't involve hydrogenation, but I'm still seeing de-benzylation. What could be happening?
If you are not intentionally running a hydrogenation, de-benzylation can still occur via catalytic transfer hydrogenolysis . In this process, a "hydrogen donor" molecule in your reaction mixture transfers hydrogen to the catalyst, which then performs the de-benzylation. Common hydrogen donors include alcohols (like isopropanol or ethanol), formic acid, ammonium formate, and hydrazine.[3][6] If your reaction is run in an alcohol solvent with a palladium catalyst (e.g., during a Suzuki or Heck coupling), you may be inadvertently creating the conditions for transfer hydrogenolysis.
Q4: How can I reliably detect and quantify de-benzylation?
Detecting de-benzylation involves comparing your product mixture to the starting material and an authentic sample of the de-benzylated piperazine, if available.
-
Thin-Layer Chromatography (TLC): The de-benzylated product is typically more polar and will have a lower Rf value than the N-benzyl starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will see a new peak in the chromatogram with a mass corresponding to the loss of the benzyl group (a mass decrease of 91.05 Da).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the disappearance of the characteristic benzyl peaks (aromatic protons ~7.3 ppm and the benzylic CH₂ protons ~3.5 ppm) and the appearance of a new N-H proton signal are clear indicators. Quantification can be achieved by integrating the signals of the starting material and the de-benzylated product.
Part 2: Troubleshooting Guides for Specific Scenarios
This section provides direct solutions to common experimental problems.
Issue 1: Debenzylation during Catalytic Hydrogenation of another Functional Group (e.g., a Nitro Group).
Problem: You need to reduce a group like a nitro or an alkene but want to keep the N-benzyl group intact. Standard Pd/C catalysis is cleaving the benzyl group.
Analysis: The core issue is catalyst selectivity. Standard Pd/C is highly active for both hydrogenating various functional groups and for hydrogenolysis of benzyl amines.[4][7] The goal is to find conditions that favor one reaction over the other.
Solutions:
-
pH Control (The Most Effective Method): The selectivity between de-benzylation and other reductions is highly pH-dependent.[7] Under acidic conditions, the piperazine nitrogen is protonated. This polarizes the C-N bond, making it more susceptible to hydrogenolysis.[8][9] Conversely, under basic conditions, de-benzylation is suppressed.
-
Recommendation: Perform the hydrogenation under basic or neutral conditions. The addition of a base like triethylamine (Et₃N) or sodium carbonate (Na₂CO₃) can often shut down the de-benzylation pathway while allowing the desired reduction to proceed. For substrates with acid-labile groups, a buffer system can be used to maintain a pH above the pKa of the benzyl-protected amine (typically pH > 5.5).[7][10]
-
-
Catalyst Modification: Different catalysts and supports exhibit different selectivities.
-
Recommendation: While Pd/C is a common choice, consider screening other catalysts. Platinum-based catalysts (like PtO₂) can sometimes be more selective for alkene or nitro group reduction without causing de-benzylation. In some cases, a less active catalyst or a different metal, such as Raney Nickel, might offer better selectivity, though this is highly substrate-dependent and requires testing.[10] Some modern palladium catalysts supported on materials like ceramics or chelate resins are designed for higher chemoselectivity.[11]
-
-
Milder Conditions: Harsher conditions (high pressure, high temperature) accelerate most reactions, including de-benzylation.
Issue 2: Debenzylation is occurring during a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig).
Problem: You are forming a C-C or C-N bond using a Pd catalyst and observe the loss of your N-benzyl group.
Analysis: This is a classic case of unintended catalytic transfer hydrogenolysis. The likely hydrogen donor is your solvent (e.g., isopropanol, ethanol) or another reagent in the mix (e.g., a phosphine ligand that can degrade, or an amine).
Solutions:
-
Change the Solvent: The most direct solution is to remove the hydrogen source.
-
Use a Different Catalyst System: The ligand and palladium source can influence the propensity for side reactions.
-
Recommendation: While there is no universal rule, screening different phosphine ligands can sometimes mitigate the issue. Ligands that promote a faster reductive elimination step in your desired coupling reaction can reduce the catalyst's "residence time" where it might engage in de-benzylation.
-
Issue 3: The N-Benzyl group must be removed, but the reaction is sluggish or fails.
Problem: You are trying to perform a standard N-debenzylation with Pd/C and H₂, but the reaction is slow, incomplete, or does not work at all.
Analysis: This can be due to catalyst poisoning, steric hindrance around the benzyl group, or a substrate that is poorly activated for hydrogenolysis.
Solutions:
-
Catalyst Activation/Choice:
-
Recommendation 1 (Acid Additive): For many substrates, particularly those containing other basic nitrogen atoms (like pyridines), the addition of a catalytic amount of acid can dramatically accelerate de-benzylation.[8] Acetic acid is a common choice. Protonation of a nearby nitrogen can increase the polarization of the C-N bond, facilitating its cleavage.[8][9]
-
Recommendation 2 (Pearlman's Catalyst): Use palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst). It is often more effective than Pd/C for hindered or deactivated substrates.[5]
-
Recommendation 3 (Mixed Catalyst System): A combination of Pd/C and Pd(OH)₂/C has been reported to be more efficient for difficult debenzylations than either catalyst alone.[5]
-
-
Check for Catalyst Poisons: Sulfur-containing compounds, some halides, and strongly coordinating amines can poison the palladium catalyst.
-
Recommendation: Ensure your starting material is pure and that your reagents and solvents are free from potential poisons. If poisoning is suspected, increasing the catalyst loading may help, but purification of the starting material is the better solution.
-
Part 3: Visualizations & Data
Diagrams
Data Tables
Table 1: Comparison of Common N-Protecting Groups for Piperazine.
| Protecting Group | Structure | Typical Protection Reagent | Deprotection Conditions | Key Advantages & Orthogonality |
| Benzyl (Bn) | Ph-CH₂- | Benzyl bromide or chloride | Catalytic Hydrogenolysis (H₂, Pd/C)[3] | Stable to acids, bases, and many nucleophiles/oxidants. |
| Boc | (CH₃)₃COCO- | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (TFA, HCl)[12][13] | Stable to base and hydrogenolysis. The established standard. |
| Cbz (Z) | Ph-CH₂OCO- | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[13][14] | Orthogonal to Boc. Removed under similar conditions to Bn. |
| Fmoc | Fmoc- | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF)[14] | Orthogonal to both Boc and Cbz/Bn. Common in peptide synthesis. |
Part 4: Detailed Experimental Protocols
These protocols provide step-by-step guidance for key procedures discussed in this guide.
Protocol 1: Selective Nitro Group Reduction without Debenzylation
This protocol describes the reduction of a nitro group on a molecule also containing an N-benzylpiperazine moiety, while minimizing de-benzylation.
-
Materials:
-
N-Benzylpiperazine-containing substrate (1.0 eq)
-
10% Palladium on Carbon (10 mol % Pd)
-
Methanol (or Ethanol)
-
Triethylamine (Et₃N, 2.0 eq)
-
Hydrogen Gas (H₂) balloon
-
-
Procedure:
-
To a round-bottom flask, add the N-benzylpiperazine substrate (1.0 eq) and dissolve it in methanol (approx. 0.1 M concentration).
-
Add triethylamine (2.0 eq) to the solution and stir for 5 minutes.
-
Carefully add 10% Pd/C catalyst (10 mol % Pd) to the flask. Note: Never add catalyst to a dry flask; always add it to the solvent.
-
Seal the flask with a septum. Purge the flask by evacuating it under vacuum and refilling it with nitrogen or argon gas. Repeat this cycle three times.
-
Evacuate the flask one final time and refill it with hydrogen gas from a balloon.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the appearance of the reduced product, while ensuring the N-benzyl group remains.
-
Upon completion, carefully purge the flask with nitrogen to remove all hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol. Caution: Do not allow the catalyst filter cake to dry in the air, as it can be pyrophoric. Quench the catalyst on the Celite with water before disposal.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.
-
Protocol 2: Accelerated N-Debenzylation of a Deactivated Substrate
This protocol describes an effective method for removing a stubborn N-benzyl group, particularly from substrates that are resistant to standard conditions.[8]
-
Materials:
-
N-Benzylpiperazine substrate (1.0 eq)
-
20% Palladium Hydroxide on Carbon (Pd(OH)₂/C, 20 wt %)
-
Ethanol
-
Glacial Acetic Acid (1.5 eq)
-
Hydrogen Gas (H₂)
-
-
Procedure:
-
In a suitable reaction vessel (e.g., a round-bottom flask or a pressure vessel), dissolve the N-benzylpiperazine substrate (1.0 eq) in ethanol (approx. 0.05 M).
-
Add glacial acetic acid (1.5 eq) to the solution.[8]
-
Carefully add the 20% Pd(OH)₂/C catalyst (typically 10-20% by weight relative to the substrate).
-
Seal the vessel and purge the atmosphere with nitrogen, followed by hydrogen. Set up either a hydrogen balloon for atmospheric pressure or connect to a hydrogenation apparatus for elevated pressure.
-
Stir the reaction mixture vigorously. Gentle heating (e.g., 40-60 °C) may be required for very difficult substrates.[8]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude product will likely be the acetate salt of your de-benzylated piperazine. A basic workup (e.g., dissolving in dichloromethane and washing with aqueous NaHCO₃) can be performed to isolate the free amine before final purification.
-
References
-
Sato, T. Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation. J-STAGE. [Link]
-
Wang, L. et al. Recent Progress in Pd-Based Nanocatalysts for Selective Hydrogenation. ACS Omega. [Link]
-
Wang, X. et al. Dynamic Modification of Palladium Catalysts with Chain Alkylamines for the Selective Hydrogenation of Alkynes. ACS Applied Materials & Interfaces. [Link]
-
Jinglin. Spherical Palladium Catalyst For Selective C3 Hydrogenation H2 Pd Catalyst. Jinglin. [Link]
-
Ashenhurst, J. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
-
Reddy, P. G. et al. More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Organic Preparations and Procedures International. [Link]
-
ResearchGate. Hydrogenolysis of N‐benzyl amines. ResearchGate. [Link]
-
Sugi, Y., & Mitsui, S. The Catalytic Hydrogenolysis of Benzylamine Derivatives. Tetrahedron. [Link]
-
Dvořák, R. et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]
-
Mooney, C. J. et al. A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. University of Glasgow. [Link]
-
Haddach, A. A. et al. An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. [Link]
-
Huang, H. et al. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules. [Link]
-
ResearchGate. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. [Link]
-
Smith, A. B. et al. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines. Tetrahedron. [Link]
-
Cymerman Craig, J., & Young, R. J. 1-benzylpiperazine. Organic Syntheses. [Link]
-
Ciaffoni, L. et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Piperazine synthesis. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Strieth-Kalthoff, F. et al. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. [Link]
-
Strieth-Kalthoff, F. et al. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. [Link]
-
Erowid. Basic info on BZP (Benzylpiperazine). Erowid. [Link]
-
David, T. J., & Vannice, M. A. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H₂. ResearchGate. [Link]
- Guery, S. et al. N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
SWGDRUG.org. BENZYLPIPERAZINE. SWGDRUG.org. [Link]
-
ResearchGate. (PDF) Methods for the Catalytic Synthesis of Piperazine. ResearchGate. [Link]
-
Zulkifly, M. Z. et al. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. The Malaysian Journal of Analytical Sciences. [Link]
-
Reilly, S. W., & Mach, R. H. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. [Link]
-
Surendra, K. et al. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation [jstage.jst.go.jp]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing the Hygroscopic Nature of Piperazine-Based Compounds
Welcome to the technical support center for handling and managing piperazine-based compounds. The inherent hygroscopicity of the piperazine ring presents unique challenges in research, development, and manufacturing. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and practical, field-proven solutions to mitigate moisture-related issues. Our approach is built on explaining the causality behind experimental choices to ensure robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when working with piperazine and its derivatives.
Q1: Why is my piperazine-based compound gaining weight and becoming sticky?
A: This is a classic sign of hygroscopicity. Piperazine and its derivatives contain two basic nitrogen atoms that readily form hydrogen bonds with atmospheric water, causing the compound to absorb moisture from the air.[1][2] This process, known as water vapor sorption, can lead to several physical changes:
-
Weight Gain: The most direct consequence of water absorption.
-
Clumping and Caking: Moisture acts as a binding agent between particles, reducing powder flowability.[3]
-
Stickiness/Deliquescence: In high humidity, the compound may absorb so much water that it partially or fully dissolves into a liquid solution.
-
Physical Form Change: The anhydrous crystalline form can convert into a less stable hydrate or even an amorphous form, which can significantly alter its properties.[4][5]
Q2: What are the primary risks of ignoring the hygroscopic nature of my compound?
A: Overlooking hygroscopicity can severely compromise your experimental results and the long-term viability of a drug candidate. The primary risks are:
-
Inaccurate Weighing: A compound actively absorbing moisture will have an unstable weight, making it impossible to prepare solutions of a precise concentration.
-
Chemical Degradation: The presence of absorbed water can facilitate hydrolysis, leading to the formation of impurities and a decrease in the potency of the active pharmaceutical ingredient (API).[3][6]
-
Altered Physicochemical Properties: Changes in crystal structure can affect critical parameters like solubility, dissolution rate, and bioavailability.[4]
-
Manufacturing and Formulation Failures: Poor powder flow can disrupt processes like tableting and capsule filling, while moisture can cause tablet coatings to become rough or irregular.[3][7]
Q3: I suspect my compound has absorbed water. How can I confirm this and quantify the amount?
A: The gold standard for accurately determining water content is Karl Fischer (KF) Titration .[8][9] This method is highly specific to water and is not affected by other volatile solvents.[9][10]
-
Volumetric KF is suitable for samples with moderate to high water content (0.01% to 100%).[8][11]
-
Coulometric KF is used for trace amounts of water (as low as 0.0001%).[8][11]
For a deeper understanding of how the moisture is affecting the solid state of the material, you should use characterization techniques like X-ray Powder Diffraction (XRPD) to detect changes in the crystal lattice and Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to observe thermal events like the loss of water (dehydration) upon heating.[12][13][14]
Q4: What are the immediate, practical steps I can take in the lab to handle a known hygroscopic piperazine compound?
A: Implement strict environmental and handling controls:
-
Controlled Environment: Whenever possible, handle the compound inside a glove box with controlled low humidity or a room with a dehumidification system.[3]
-
Appropriate Storage: Store the material in a desiccator over a strong drying agent (e.g., phosphorus pentoxide or fresh silica gel).[7] The container must be tightly sealed.
-
Minimize Exposure: Only remove the amount of material needed for your experiment. Do not leave the main stock container open to the atmosphere.
-
Rapid Weighing: Perform weighing as quickly as possible. Use a weighing boat with a lid if available.
-
Proper Packaging: For long-term storage, use packaging with a high moisture barrier, such as foil-lined bags or amber glass bottles with tightly sealed caps.[4][15]
Section 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed workflows for characterizing and managing hygroscopic piperazine compounds.
Guide 1: Assessing the Hygroscopicity Profile of a New Piperazine Derivative
You've synthesized a new piperazine-based API and need to understand its behavior in the presence of moisture. This is a critical step for downstream development.
Logical Workflow for Hygroscopicity Assessment
Caption: Workflow for characterizing a new hygroscopic compound.
Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis
Objective: To determine the moisture sorption-desorption isotherm of a piperazine compound, identifying the critical relative humidity (RH) at which significant water uptake occurs.
Materials:
-
Microbalance with appropriate sensitivity
-
Nitrogen gas (dry)
-
Deionized water
-
Sample: 10-20 mg of the piperazine compound
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the compound into a DVS sample pan.
-
Drying/Equilibration: Place the sample in the DVS instrument. Start the experiment by drying the sample under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved (e.g., dm/dt ≤ 0.002% min⁻¹). This stable mass is your dry reference weight (m₀).
-
Sorption Phase: Increase the RH in stepwise increments (e.g., 10% steps) from 0% to 90%. At each step, allow the sample mass to equilibrate before proceeding to the next RH level.
-
Desorption Phase: Once equilibrated at 90% RH, decrease the RH in the same stepwise fashion back to 0% RH.
-
Data Analysis: Plot the percentage change in mass ((m - m₀) / m₀ * 100) against the target RH. This generates the sorption (increasing RH) and desorption (decreasing RH) isotherms.[17]
Interpretation of Results:
-
Slightly Hygroscopic: <2% mass increase at 80% RH.
-
Hygroscopic: 2% to <15% mass increase at 80% RH.
-
Very Hygroscopic: ≥15% mass increase at 80% RH.
-
Deliquescent: The sample absorbs sufficient water to dissolve.
-
Hysteresis: A significant difference between the sorption and desorption curves may indicate bulk water absorption or irreversible physical changes.
Guide 2: Troubleshooting Inconsistent Analytical Results
Problem: You are experiencing poor reproducibility in your assays (e.g., HPLC, LC-MS) and suspect moisture is the culprit.
Troubleshooting Logic
Caption: Troubleshooting inconsistent results for a hygroscopic compound.
Protocol: Preparing a Stock Solution with a Hygroscopicity-Corrected Weight
Objective: To prepare a solution of a precise concentration from a hygroscopic solid by first determining its exact water content.
Rationale: If a compound contains 5% water by mass, weighing out 100 mg of the solid only provides 95 mg of the active compound. This protocol corrects for that discrepancy.
Methodology:
-
Sample a Representative Batch: Take a small, representative sample (20-50 mg) from the same stock bottle you will use for your solution. This sample is exclusively for water content analysis.
-
Determine Water Content: Immediately analyze this sample via Karl Fischer titration to get a precise water percentage (let's call it %H₂O).[18] Perform this in triplicate for accuracy.
-
Calculate the Corrected Mass: Determine the mass of hygroscopic solid you need to weigh out to get your desired mass of the anhydrous compound.
-
Corrected Mass = (Desired Anhydrous Mass) / (1 - (%H₂O / 100))
-
-
Example Calculation:
-
You need 50.0 mg of the anhydrous compound.
-
Your Karl Fischer result is 4.5% water.
-
Corrected Mass = 50.0 mg / (1 - (4.5 / 100)) = 50.0 mg / 0.955 = 52.36 mg
-
-
Prepare the Solution: Quickly and accurately weigh out the calculated Corrected Mass (52.36 mg in this case) and proceed with your standard solution preparation. This ensures your final solution has a concentration based on 50.0 mg of the active molecule.
Guide 3: Mitigating Hygroscopicity for Long-Term Stability
For compounds advancing in development, passive handling techniques are insufficient. Formulation strategies are required to protect the API.[4]
Table 1: Comparison of Formulation Strategies to Reduce Hygroscopicity
| Strategy | Mechanism of Action | Advantages | Disadvantages | Best Suited For |
| Film Coating | Creates a physical polymer barrier around the tablet or particle to prevent moisture ingress.[4][19] | Well-established, cost-effective, applicable to solid dosage forms. | May not be suitable for extremely moisture-sensitive APIs; process can introduce moisture/heat. | Oral solid dosage forms (tablets, multiparticulates). |
| Co-processing with Excipients | Blending the API with hydrophobic excipients (e.g., magnesium stearate, silicon dioxide) that preferentially repel water.[4] | Simple to implement in dry granulation or direct compression processes. | May not provide complete protection; can impact dissolution if not optimized. | Early-stage formulation, dry powder formulations. |
| Crystal Engineering (Co-crystals) | Forming a new crystalline solid with a second, non-volatile molecule (a co-former) that alters the crystal lattice to be less accommodating to water molecules.[20][21] | Can fundamentally reduce the inherent hygroscopicity of the API itself; offers intellectual property opportunities. | Requires significant screening to find suitable co-formers; regulatory pathway can be more complex. | APIs with persistent stability issues that cannot be solved by other means. |
| Encapsulation | Enveloping the API within a protective shell, often using techniques like spray-drying.[4][19] | Provides excellent protection; can also be used to modify release profiles. | Can be a complex and costly manufacturing process. | Highly sensitive APIs, nutraceuticals, controlled-release formulations. |
References
- Simultaneous measurements of X-ray diffraction (XRD) and differential scanning calorimetry (DSC) data under controlled humidity condition: Instrumentation and application to studies on hydration, dehydration, and rehydration processes of pharmaceutical compounds. Google Scholar.
- Karl Fischer Titration: The Gold Standard For W
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH.
- Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online.
- XRD/DSC Analysis.
- Piperazine. Wikipedia.
- 3 Ways to Handle Hygroscopic M
- Simultaneous measurements of X-ray diffraction (XRD) and differential scanning calorimetry (DSC) data under controlled humidity condition: Instrumentation and application to studies on hydration, dehydration, and rehydration processes of pharmaceutical compounds.
- Analytical Test Library | Moisture Content - Karl Fischer. Cambium Analytica.
- Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry.
- How to evaluate solid pharmaceutical drugs (3)
- Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods. CSC Scientific.
- Current Applications of X-Ray Powder Diffraction in the Pharmaceutical Industry. American Pharmaceutical Review.
- Moisture Content by Karl Fischer Titr
- Piperazine. Wikipedia.
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.
- 110-85-0 CAS MSDS (Piperazine) Melting Point Boiling Point Density CAS Chemical Properties. ChemicalBook.
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
- An innovative drug delivery form for hygroscopic pharmaceutical drugs. Pharmaceutical Technology.
- (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Hygroscopic gravimetric quantitative chemical analysis. Review.
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflamm
- Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs..
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflamm
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
- The Most Advanced Gravimetric Vapor Sorption Instrument. Pragolab.
- Dynamic Gravimetric Vapor Sorption Analyzer. Surface Measurement Systems.
- Storing Pharmaceuticals: Important Guidelines to Consider. Moravek, Inc..
- Discovery Sorption Analyzers. TA Instruments.
- Dynamic Vapor Sorption (DVS) Analysis. ProUmid.
- New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. MDPI.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
- Influence of Piperazine on CO2 Hydrate Dissociation Equilibrium Conditions.
Sources
- 1. Piperazine [medbox.iiab.me]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Analytical Test Library | Moisture Content - Karl Fischer [cambiumanalytica.com]
- 10. ardl.com [ardl.com]
- 11. cscscientific.com [cscscientific.com]
- 12. Simultaneous measurements of X-ray diffraction (XRD) and differential scanning calorimetry (DSC) data under controlled humidity condition: Instrumentation and application to studies on hydration, dehydration, and rehydration processes of pharmaceutical compounds | Powder Diffraction | Cambridge Core [cambridge.org]
- 13. XRD/DSC Analysis - CD Formulation [formulationbio.com]
- 14. rigaku.com [rigaku.com]
- 15. blog.vestanutra.com [blog.vestanutra.com]
- 16. pragolab.cz [pragolab.cz]
- 17. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 18. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. mdpi.com [mdpi.com]
Interpreting complex NMR spectra of fluorinated piperazine compounds
Welcome to the technical support guide for interpreting the nuclear magnetic resonance (NMR) spectra of fluorinated piperazine compounds. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by these structurally complex molecules. The inherent properties of the ¹⁹F nucleus, combined with the dynamic nature of the piperazine ring, often lead to spectra that are rich in information but difficult to decipher.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
Q1: Why do the ¹H NMR signals for my fluorinated piperazine look so broad and complicated at room temperature?
This is the most common observation for this class of compounds and typically arises from a combination of two factors:
-
Conformational Dynamics: The piperazine ring is not static; it undergoes rapid chair-to-chair interconversion. Additionally, if an acyl group is attached to a nitrogen (forming an amide), there is hindered rotation around the C-N amide bond.[1][2] These processes often occur at a rate that is intermediate on the NMR timescale at room temperature, leading to significant exchange broadening of the proton signals.
-
Complex Spin-Spin Coupling: The presence of fluorine introduces heteronuclear coupling (J-coupling) to nearby protons (¹H) and carbons (¹³C). This splits the signals into complex multiplets, which can overlap with each other and with the broadened lineshapes from conformational exchange, resulting in a spectrum that is difficult to interpret directly.[3]
Q2: I see more ¹⁹F NMR signals than I have fluorine atoms in my molecule. What does this mean?
Observing multiple ¹⁹F signals when only one is expected is usually indicative of different chemical environments. The high sensitivity of the ¹⁹F chemical shift makes it an excellent probe for subtle structural variations.[4][5] Potential causes include:
-
Rotational Isomers (Rotamers): As mentioned above, hindered rotation around an amide bond can create stable rotamers that are distinct on the NMR timescale, giving a separate ¹⁹F signal for each.[2][6]
-
Diastereomers: If your molecule has a stereocenter elsewhere, the fluorine atoms on the piperazine ring can become diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.
-
Slow Ring Inversion: At lower temperatures, the chair-flip of the piperazine ring can become slow enough that axial and equatorial fluorines become distinct, giving rise to separate signals.
Q3: How can I use coupling constants to determine the position and stereochemistry of fluorine on the piperazine ring?
Fluorine's spin-spin coupling provides a wealth of structural information through bonds. The magnitude of the J-coupling constant is highly dependent on the number of bonds separating the nuclei and their dihedral angle.
-
²J(C-F): One-bond carbon-fluorine coupling is typically very large, in the range of 240-320 Hz.[7] This is a definitive way to identify the carbon atom directly attached to fluorine in a ¹³C spectrum.
-
²J(H-F) (Geminal Coupling): Coupling between fluorine and a proton on the same carbon is large, typically 45-50 Hz.[7]
-
³J(H-F) (Vicinal Coupling): This three-bond coupling is highly dependent on the Karplus relationship (dihedral angle). For protons on an adjacent carbon, you can expect:
-
Anti-periplanar (180° angle, e.g., F-axial and H-axial): Large coupling, often 25-45 Hz.
-
Gauche (60° angle, e.g., F-axial and H-equatorial): Small coupling, often 0-10 Hz.
-
This dihedral angle dependence is a powerful tool for assigning axial vs. equatorial positions for both the fluorine atom and adjacent protons.
Table 1: Typical ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants (J) in Fluorinated Piperazines
| Coupling Type | Nuclei Involved | Typical J-Value (Hz) | Structural Information |
| One-Bond | ¹J(C-F) | 240 - 320 Hz | Confirms direct C-F bond[7] |
| Geminal | ²J(H-F) | 45 - 50 Hz | Confirms H on the same carbon as F[7] |
| Geminal | ²J(C-F) | 15 - 25 Hz | Carbon adjacent to the C-F bond |
| Vicinal | ³J(H-F) | 0 - 45 Hz | Depends on dihedral angle (Karplus relationship) |
| Vicinal | ³J(C-F) | 5 - 10 Hz | Carbon two bonds away from F |
| Long-Range | ⁴J(H-F), ⁵J(H-F) | 0 - 5 Hz | Can provide conformational clues |
Part 2: Troubleshooting Guide
This section addresses common problems encountered during spectral acquisition and interpretation.
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) & Rationale |
| Very broad ¹H or ¹³C peaks | 1. Conformational exchange.[8] 2. Compound aggregation or poor solubility. 3. Poor magnet shimming. | 1. Perform Variable Temperature (VT) NMR. Cooling the sample will slow the exchange and should sharpen signals for individual conformers. Heating will accelerate exchange, potentially sharpening signals into a time-averaged state.[2][6] 2. Try a different deuterated solvent or lower the concentration.[8] 3. Re-shim the magnet or use an automated shimming routine. |
| Overlapping multiplets in ¹H NMR | 1. Complex ¹H-¹H and ¹H-¹⁹F coupling patterns. 2. Accidental signal degeneracy. | 1. Run 2D NMR experiments. A ¹H-¹H COSY will show proton-proton correlations. A ¹H-¹⁹F HETCOR is invaluable for correlating protons to the fluorines they are coupled to.[9][10] 2. Try a different solvent (e.g., switch from CDCl₃ to Benzene-d₆) to alter chemical shifts and resolve signals.[8] |
| Difficulty assigning carbons near fluorine | The large ¹J(C-F) coupling can sometimes complicate direct observation in a standard ¹³C{¹H} experiment. | Run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. This will show correlations between protons and carbons over 2-3 bonds, allowing you to "walk" from an assigned proton to the carbon of interest. The ¹⁹F-¹³C HMBC is also a powerful tool.[9] |
| My ¹⁹F signal is a very broad singlet | 1. Rapid conformational exchange averaging out all couplings. 2. Unresolved coupling to many different protons. | 1. Acquire the spectrum at a lower temperature to see if the signal resolves into the expected multiplet. 2. Run a ¹⁹F{¹H} decoupled experiment. If the signal sharpens into a singlet, the broadening was due to unresolved proton coupling. |
| Chemical shifts seem inconsistent | The reference signal is not set correctly or is reacting to sample conditions. | Use a stable external reference or a recommended internal reference. For ¹⁹F NMR, CFCl₃ is the standard (0 ppm), but practical secondary references are often used. Ensure your chosen internal reference is inert to pH, temperature, and buffer changes.[11] |
Part 3: Key Experimental Protocols & Workflows
Workflow for Structural Elucidation of a Novel Fluorinated Piperazine
The following diagram outlines a logical workflow for tackling a new compound. This approach ensures you collect the necessary data systematically, starting with simple 1D experiments and progressing to more complex 2D techniques only as needed.
Caption: Through-bond vs. through-space NMR correlations.
References
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]
-
Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
-
Steinberg, J., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]
-
Kniess, T., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]
-
Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Semantic Scholar. [Link]
-
Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. ResearchGate. [Link]
-
Doddrell, D. M., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]
-
Wang, Z., et al. (2022). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Science International. [Link]
-
Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]
-
Kitching, W., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. ResearchGate. [Link]
-
University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]
-
Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. University of Edinburgh Research Explorer. [Link]
-
Dolbier, W. R. (2009). An Overview of Fluorine NMR. ResearchGate. [Link]
-
Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]
-
Pomeranz, K., & Dalvit, C. (2021). A beginner's guide to 19F NMR and its role in drug screening. Journal of Magnetic Resonance Open. [Link]
-
Arrey, F. N., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
-
Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biophysics.org [biophysics.org]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Fluorobenzoate Substitution
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions, with a specialized focus on controlling regioselectivity in fluorobenzoate systems. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in directing substitution to the desired ortho or para position. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorine atom a good leaving group in SNAr reactions? This seems counterintuitive given the strength of the C-F bond.
A1: This is a crucial and excellent question that highlights a key difference between SNAr and more familiar SN2 reactions. In an SN2 reaction, the bond to the leaving group is broken in the rate-determining step, so weaker bonds (like C-I) lead to faster reactions.
However, in the vast majority of SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[1][2] The C-F bond is broken in a subsequent, faster step. Fluorine's high electronegativity strongly polarizes the ipso-carbon, making it highly electrophilic and susceptible to nucleophilic attack. This powerful inductive effect accelerates the slow addition step, making fluoride an excellent leaving group for this mechanism. The overall leaving group ability in SNAr is typically F > Cl > Br > I.[2]
Q2: What is the fundamental principle behind achieving regioselectivity in the substitution of, for example, 2,4-difluorobenzoates?
A2: Regioselectivity is determined by the relative activation energies of the transition states leading to the ortho versus the para Meisenheimer complexes. The key is the position of the electron-withdrawing group (EWG), such as a nitro (-NO2), cyano (-CN), or carboxylate (-COOR) group. For the SNAr mechanism to proceed efficiently, an EWG must be positioned ortho or para to the leaving group.[1] This placement allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG through resonance, which is a powerful stabilizing effect. A meta-positioned EWG cannot participate in this resonance stabilization, making substitution at that position kinetically unfavorable.
In a substrate like 2,4-difluoronitrobenzene, both the C2 (ortho to nitro) and C4 (para to nitro) positions are activated. The challenge and opportunity lie in manipulating reaction conditions to favor attack at one site over the other.
Q3: Can SNAr reactions proceed through a mechanism other than the stepwise addition-elimination pathway?
A3: Yes. While the stepwise mechanism involving a discrete Meisenheimer intermediate is the classic model, a growing body of computational and experimental evidence suggests that some SNAr reactions can proceed through a concerted mechanism.[2] In a concerted pathway, the C-Nucleophile bond formation and C-Leaving Group bond cleavage occur in a single transition state, without the formation of a stable intermediate. This is more likely to occur with less-activated aromatic systems or with better leaving groups like chloride or bromide.[2] For highly activated systems with fluoride as the leaving group, the stepwise mechanism is generally a reliable predictive model for understanding regioselectivity.
Troubleshooting Guide: Poor Regioselectivity
Poor regioselectivity, resulting in a difficult-to-separate mixture of ortho and para isomers, is a common frustration. The following guide provides actionable steps to enhance the selectivity of your reaction, grounded in mechanistic principles.
Issue: My reaction on a 2,4-difluorobenzoate derivative yields a mixture of ortho and para substitution products. How can I favor one over the other?
This is a classic challenge where the outcome is highly sensitive to reaction conditions. The key is to manipulate the factors that differentially stabilize the transition states for ortho and para attack.
The polarity of the solvent is arguably the most powerful tool for controlling regioselectivity in these systems.
-
To Favor Ortho Substitution: Use a Nonpolar Solvent.
-
Causality: In a nonpolar solvent (e.g., toluene, benzene, hexanes), the reaction is believed to proceed through a highly ordered, six-membered polar transition state.[3] This involves coordination between the cation of the nucleophile's salt (e.g., K+) and both the nucleophile and the electron-withdrawing group. This chelation effect preferentially stabilizes the transition state for ortho attack.
-
Actionable Advice: Switch from polar aprotic solvents like DMF, DMSO, or THF to toluene. The increase in ortho selectivity can be dramatic.
-
-
To Favor Para Substitution: Use a Polar Aprotic Solvent.
-
Causality: Polar aprotic solvents (e.g., DMSO, DMF, NMP) excel at solvating cations. This solvation shell disrupts the formation of the ordered, chelated transition state that favors ortho attack.[3] With the chelation effect nullified, the reaction outcome is governed more by standard electronic and steric factors, which often favor attack at the less-hindered para position.
-
Actionable Advice: If your current conditions give an ortho/para mixture, ensure your solvent is sufficiently polar and cation-solvating. DMSO is often an excellent choice to maximize para selectivity.
-
The following table, adapted from data reported by Bhagat et al., clearly illustrates the profound impact of solvent choice on regioselectivity.[3]
| Entry | Solvent | Ortho Product (%) | Para Product (%) | Disubstituted (%) |
| 1 | Toluene | >98 | <2 | 1.7 |
| 2 | THF | 71.7 | trace | 24.7 |
| 3 | Acetonitrile | 64.6 | 1.8 | 18.8 |
| 4 | NMP | 14.1 | 2.8 | 59.1 |
| 5 | DMAc | 7.6 | 1.8 | 63.2 |
| 6 | DMF | 7.2 | 1.0 | 58.1 |
| 7 | DMSO | 4.1 | 1.1 | 59.1 |
Reaction Conditions: 2,4-difluoronitrobenzene was added to a mixture of benzyl alcohol and base in the specified solvent.[3]
-
Causality: Lowering the reaction temperature generally increases selectivity. Reactions run at lower temperatures are more sensitive to smaller differences in activation energy between the competing ortho and para pathways. The pathway with the slightly lower activation energy will be significantly favored.
-
Actionable Advice: If you are running your reaction at room temperature or elevated temperatures and observing poor selectivity, try cooling the reaction to 0 °C or even -20 °C. The reaction will be slower, but the improvement in the isomeric ratio can be substantial.
-
Causality: The steric bulk of the nucleophile can influence the site of attack. The ortho position is inherently more sterically hindered than the para position due to its proximity to the EWG.
-
Actionable Advice: To favor para substitution, consider using a bulkier nucleophile if your synthesis allows. For example, if a primary amine gives a mixture, a secondary amine or a more branched primary amine might show a greater preference for the para position. Conversely, a small, unhindered nucleophile is less sensitive to steric factors.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for improving regioselectivity in SNAr reactions.
Experimental Protocol: Regioselective Ortho-Arylation of 2,4-Difluoronitrobenzene
This protocol is a representative procedure adapted from literature methods, designed to maximize ortho-selectivity using the principles described above.[3]
Objective: To synthesize 2-(benzyloxy)-1-fluoro-4-nitrobenzene with high regioselectivity.
Materials:
-
2,4-Difluoronitrobenzene
-
Benzyl alcohol
-
Potassium tert-butoxide (KOtBu)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzyl alcohol (1.1 eq) and anhydrous toluene (40 mL).
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Add potassium tert-butoxide (1.1 eq) portion-wise over 5 minutes. Allow the resulting slurry to stir at 0 °C for 15 minutes.
-
Substrate Addition: In a separate flask, prepare a solution of 2,4-difluoronitrobenzene (1.0 eq) in anhydrous toluene (10 mL).
-
Reaction: Add the 2,4-difluoronitrobenzene solution dropwise to the cold potassium benzyloxide slurry over 20 minutes. Maintain the temperature at 0 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours at 0 °C.
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl (30 mL). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing: Combine the organic layers and wash with water (30 mL) followed by brine (30 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ortho-substituted product.
-
Analysis: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy. The coupling patterns in the NMR spectra will definitively distinguish between the ortho and para isomers.
SNAr Mechanism and Regioselectivity Diagram
Caption: Competing pathways for ortho vs. para substitution on a fluorobenzoate.
References
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 2014, 18 (7), 912–918. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. Accounts of Chemical Research, 2019, 52 (10), 2770–2782. [Link]
-
Ortho selectivity in SNAr substitutions of 2,4-dihaloaromatic compounds. Reactions with piperidine. Tetrahedron Letters, 2010, 51(4), 641–644. [Link]
-
The ortho:para ratio in aromatic nucleophilic substitution. Part I. Journal of the Chemical Society, Perkin Transactions 2, 1973, 110-113. [Link]
-
Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Tetrahedron, 2011, 67(35), 6649-6657. [Link]
-
Aromatic Substitution | Flow Reactions. Vapourtec. [Link]
-
Nucleophilic Aromatic Substitution. Wikipedia. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Live Recording]. Leah4sci. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate and Other Piperazine Derivatives
For researchers, scientists, and drug development professionals, the piperazine scaffold represents a cornerstone in medicinal chemistry, lauded for its versatile pharmacodynamic and pharmacokinetic properties. This guide provides an in-depth comparison of the potential biological activity of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate with a selection of well-characterized piperazine-containing drugs across various therapeutic areas. While specific experimental data for this compound is not extensively available in peer-reviewed literature, its structural features—a benzylpiperazine moiety linked to a fluorinated benzoic acid derivative—suggest a high potential for biological activity, particularly within the central nervous system.
This document will explore the known biological activities of representative piperazine derivatives, offering a predictive framework for the potential applications of this compound and providing detailed experimental protocols to facilitate its further investigation.
The Piperazine Scaffold: A Privileged Structure in Drug Discovery
The six-membered piperazine ring, with its two nitrogen atoms, is a common feature in a multitude of approved drugs. This prevalence is due to its ability to confer favorable properties such as improved aqueous solubility and oral bioavailability. Furthermore, the piperazine ring can be readily functionalized at its 1- and 4-positions, allowing for the fine-tuning of a molecule's interaction with biological targets.
Profiling this compound: A Structural Perspective
This compound incorporates several key structural motifs that suggest potential biological activity:
-
N-Benzylpiperazine Core: The N-benzylpiperazine moiety is a well-established pharmacophore with known stimulant and psychoactive properties, primarily through its interaction with dopaminergic and serotonergic systems.[1][2][3][4][5][6][7]
-
Fluorinated Phenyl Ring: The fluorine substitution on the benzoic acid ring can enhance metabolic stability and improve binding affinity to target proteins.
-
Benzoic Acid Derivative: The 2-(piperazin-1-yl)benzoic acid scaffold is a component of compounds with diverse biological activities.[8]
Based on these structural features, it is reasonable to hypothesize that this compound may exhibit activity as an antipsychotic, antidepressant, or another class of CNS-acting agent.
Comparative Analysis with Key Piperazine Derivatives
To contextualize the potential of this compound, we will compare its structural class to established piperazine-containing drugs with diverse therapeutic applications.
Antipsychotic Activity: Comparison with Clozapine and Olanzapine
Many atypical antipsychotics feature a piperazine ring and exert their therapeutic effects through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[9][10][11][12][13][14][15]
-
Mechanism of Action: Clozapine and Olanzapine are multi-receptor antagonists with high affinity for various dopamine and serotonin receptor subtypes.[9][12][16][17][18] Their antipsychotic efficacy is believed to stem from a combined blockade of D2 and 5-HT2A receptors, which helps to alleviate both the positive and negative symptoms of schizophrenia.[10][13]
-
Predictive Insights for this compound: The N-benzylpiperazine core of the target compound is a known modulator of dopaminergic and serotonergic systems.[1] Further investigation into its binding affinities for D2 and 5-HT2A receptors is warranted to explore its potential as an antipsychotic agent.
Table 1: Receptor Binding Affinities (Ki, nM) of Atypical Antipsychotics
| Compound | Dopamine D2 | Dopamine D4 | Serotonin 5-HT2A | Reference |
| Clozapine | 30-90 | 1.6 | <10 | [16][18] |
| Olanzapine | 11-31 | 11-31 | 4 | [9] |
Antidepressant Activity: Comparison with Vortioxetine
Vortioxetine is a multimodal antidepressant that, in addition to inhibiting the serotonin transporter (SERT), modulates several serotonin receptors.[19][20][21][22]
-
Mechanism of Action: Vortioxetine's unique pharmacological profile includes SERT inhibition, 5-HT1A receptor agonism, and 5-HT3 and 5-HT7 receptor antagonism.[19][22] This multi-target engagement is thought to contribute to its efficacy in treating major depressive disorder and associated cognitive symptoms.[20][22]
-
Predictive Insights for this compound: Given the known effects of N-benzylpiperazine on serotonin release and reuptake, it is plausible that this compound could interact with SERT and various serotonin receptors.[4]
Table 2: Pharmacological Profile of Vortioxetine
| Target | Activity | Ki (nM) | Reference |
| SERT | Inhibition | 1.6 | [19] |
| 5-HT1A | Agonist | 15 | [19] |
| 5-HT1B | Partial Agonist | 33 | [19] |
| 5-HT1D | Antagonist | 54 | [19] |
| 5-HT3 | Antagonist | 3.7 | [19] |
| 5-HT7 | Antagonist | 19 | [19] |
Anticancer Activity: Comparison with Imatinib
Imatinib, a 2-phenylaminopyrimidine derivative containing a piperazine ring, is a cornerstone of targeted cancer therapy.[23]
-
Mechanism of Action: Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[23][24][25] It also inhibits other tyrosine kinases such as c-KIT and PDGF-R, making it effective against gastrointestinal stromal tumors (GIST).[23][24] By blocking the ATP-binding site of these kinases, imatinib prevents downstream signaling pathways that drive cell proliferation and survival.[24]
-
Predictive Insights for this compound: While a direct link to anticancer activity is less obvious from its structure, the broad biological activities of piperazine derivatives suggest that cytotoxicity screening against various cancer cell lines would be a valuable initial step.
Antimicrobial and Anti-inflammatory Activity: Comparison with Minocycline
Minocycline, a semi-synthetic tetracycline antibiotic, incorporates a piperazine-like dimethylamino group and exhibits broad-spectrum antimicrobial activity as well as potent anti-inflammatory properties.[26][27]
-
Mechanism of Action: As an antibiotic, minocycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[28] Its anti-inflammatory effects are independent of its antimicrobial action and are attributed to the inhibition of pro-inflammatory cytokines and matrix metalloproteinases.[27][29][30]
-
Predictive Insights for this compound: The potential for antimicrobial and anti-inflammatory activity should not be overlooked. Screening against a panel of bacterial strains and in cellular models of inflammation could reveal novel therapeutic applications.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of this compound, the following are detailed protocols for key biological assays.
In Vitro Receptor Binding Assays
These assays are crucial for determining the affinity of a compound for specific receptors, such as dopamine and serotonin receptors.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 or serotonin 5-HT2A receptor.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a relevant cancer cell line (e.g., K562 for CML) into a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50) of the compound.
In Vivo Behavioral Assays for Antipsychotic and Antidepressant Activity
Apomorphine-Induced Climbing in Mice (Antipsychotic Model)
This model is used to screen for dopamine D2 receptor antagonism, a key feature of antipsychotic drugs.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male mice to the testing environment.
-
Compound Administration: Administer this compound or a vehicle control intraperitoneally.
-
Apomorphine Challenge: After a set pretreatment time, administer apomorphine, a dopamine receptor agonist, to induce climbing behavior.
-
Behavioral Observation: Place the mice in individual wire mesh cages and record the time spent climbing over a specific period.
-
Data Analysis: Compare the climbing time of the treated groups to the control group to determine if the test compound inhibits this dopamine-mediated behavior.
Forced Swim Test in Mice (Antidepressant Model)
This test is a common behavioral screen for antidepressant efficacy.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male mice to the testing room.
-
Compound Administration: Administer the test compound or a vehicle control.
-
Swim Session: Place each mouse in a cylinder of water from which it cannot escape for a 6-minute session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test.
-
Data Analysis: A significant decrease in immobility time in the treated group compared to the control group suggests antidepressant-like activity.[9][20][21][25]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium.
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the test organism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Conclusion
While the specific biological activity of this compound remains to be experimentally determined, its chemical structure strongly suggests a high potential for pharmacological activity, particularly targeting the central nervous system. By comparing its structural features to those of established piperazine-containing drugs such as clozapine, olanzapine, and vortioxetine, we can hypothesize potential antipsychotic and antidepressant effects. Furthermore, the broad therapeutic landscape of piperazine derivatives, encompassing anticancer and antimicrobial agents, underscores the importance of comprehensive biological screening. The detailed experimental protocols provided in this guide offer a robust framework for elucidating the pharmacological profile of this compound and other novel piperazine compounds, thereby paving the way for the discovery of new therapeutic agents.
References
- Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Antidepressant. Journal of Medicinal Chemistry, 54(9), 3206-3221.
- Druker, B. J. (2002). Imatinib as a paradigm of targeted cancer therapies. Advances in Cancer Research, 91, 1-30.
- Bymaster, F. P., et al. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87-96.
- Meltzer, H. Y. (1999). The role of serotonin in antipsychotic drug action. Neuropsychopharmacology, 21(2 Suppl), 106S-115S.
-
Imatinib. In: Wikipedia. Retrieved from [Link]
- Stahl, S. M. (2013). Mechanism of action of vortioxetine: a novel antidepressant with multimodal activity. CNS Spectrums, 18(Suppl 1), 1-4.
- Deininger, M., et al. (2005). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 105(7), 2640-2653.
- Garrido-Mesa, N., et al. (2013). Minocycline: far beyond an antibiotic. British Journal of Pharmacology, 169(2), 337-352.
- Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
- Sanchez, C., et al. (2015). The role of the serotonin 5-HT1A receptor in the mechanism of action of vortioxetine. Journal of Psychopharmacology, 29(8), 845-854.
-
Olanzapine. In: StatPearls. Retrieved from [Link]
-
Olanzapine. In: IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Minocycline. In: StatPearls. Retrieved from [Link]
-
TRINTELLIX (vortioxetine) Mechanism of Action (MOA). In: Takeda. Retrieved from [Link]
- Alvarez, E., et al. (2021). Vortioxetine in major depressive disorder: from mechanisms of action to clinical studies. An updated review. Expert Opinion on Pharmacotherapy, 22(18), 2447-2460.
-
Imatinib (Gleevec®). In: OncoLink. Retrieved from [Link]
- Meltzer, H. Y. (1994). An overview of the mechanism of action of clozapine.
- Iqbal, N., & Iqbal, N. (2014). Imatinib: a breakthrough of targeted therapy in cancer. Chemotherapy Research and Practice, 2014, 357027.
- Chopra, I., & Roberts, M. (2001). Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance. Microbiology and Molecular Biology Reviews, 65(2), 232-260.
-
Minocycline (Minocin). In: American College of Rheumatology. Retrieved from [Link]
-
Why is Clozapine So Unique? - Psychopharmacology Explained. In: Psych Scene Hub. Retrieved from [Link]
- Seeman, P., et al. (1994). Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors. Neuropsychopharmacology, 11(1), 61-65.
-
1-Benzylpiperazine and other Piperazine-based Derivatives. In: ResearchGate. Retrieved from [Link]
-
Anti-inflammatory properties of Doxycycline and Minocycline in experimental models: An in vivo and in vitro comparative study. In: ResearchGate. Retrieved from [Link]
-
Chemical structures of N-benzylpiperazine (BZP), N-benzylethylenediamine (BEDA), benzylamine (BA), and N , N '-dibenzylpiperazine (DBZP). Arrows indicate the metabolism of BZP. In: ResearchGate. Retrieved from [Link]
- Reyes-Ramírez, A., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Neurotherapeutics, 14(2), 485-496.
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. In: ACS Omega. Retrieved from [Link]
- Castillo-Hernández, J. C., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Neurotherapeutics, 14(2), 485-496.
- Romeo, G., et al. (2019). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of Medicinal Chemistry, 62(17), 7944-7960.
- Seeman, P. (2016). Clozapine, a Fast-Off-D2 Antipsychotic. ACS Chemical Neuroscience, 7(3), 269-274.
- Glenthoj, B., et al. (1995). A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes. European Journal of Pharmacology, 286(2), 149-156.
- Kanamitsu, T., et al. (2017). Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. Journal of Medicinal Chemistry, 60(16), 7034-7049.
- Kato, T., et al. (2023). Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists. Bioorganic & Medicinal Chemistry, 82, 117215.
- Deng, Y., et al. (2025). Design, Synthesis, and Structure-Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. Molecules, 30(5), 1234.
- Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-708.
- Banks, M. L., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Neuropharmacology, 135, 333-340.
- Banks, M. L., et al. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Neuropharmacology, 135, 333-340.
-
Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. In: ResearchGate. Retrieved from [Link]
-
An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. In: Journal of Toxicology. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 9. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 10. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 12. Olanzapine: a basic science update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. olanzapine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An overview of the mechanism of action of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. psychscenehub.com [psychscenehub.com]
- 18. Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 20. psychscenehub.com [psychscenehub.com]
- 21. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]
- 22. Vortioxetine in major depressive disorder: from mechanisms of action to clinical studies. An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. droracle.ai [droracle.ai]
- 25. Imatinib - Wikipedia [en.wikipedia.org]
- 26. Minocycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Minocycline: far beyond an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Minocycline enhances antimicrobial activity of unpolarized macrophages against Acinetobacter baumannii while reducing the inflammatory response | bioRxiv [biorxiv.org]
- 29. rheumatology.org [rheumatology.org]
- 30. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Benzylpiperazine Derivatives in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Shifting Landscape of Piperazine Derivatives
Benzylpiperazine (BZP) and its derivatives represent a class of synthetic compounds with a significant history, initially explored for therapeutic applications such as antidepressants but later emerging as prominent recreational substances.[1][2] Commonly found in "party pills," these compounds are known for their stimulant and psychoactive effects, often mimicking substances like MDMA.[3][4][5] Their multifaceted interaction with the central nervous system's monoamine signaling pathways makes them a critical subject of study for neuropharmacology, toxicology, and drug development.[1][3]
This guide provides an in-depth comparison of the receptor binding profiles of key benzylpiperazine derivatives. By examining their cross-reactivity—the ability to bind to multiple, often unintended, molecular targets—we can better understand their complex pharmacological effects. For researchers, this comparative data is crucial for elucidating structure-activity relationships (SAR), predicting potential toxicities, and designing more selective therapeutic agents.
The Molecular Battlefield: Key Targets in Monoamine Neurotransmission
The primary mechanism of action for BZP derivatives involves the modulation of monoamine neurotransmitters: dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[3] This modulation occurs through interactions with two main classes of proteins:
-
Monoamine Transporters: These proteins—the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)—are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of these transporters increases the synaptic concentration of the respective neurotransmitter.
-
Receptors: BZP derivatives can also directly bind to a wide array of postsynaptic and presynaptic receptors, including various serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸), dopamine (D₁, D₂), and adrenergic (α₁, α₂) receptor subtypes. This direct interaction can trigger or block cellular signaling cascades.
Understanding the binding affinity (often expressed as the inhibition constant, Ki) of a compound for each of these targets is fundamental to defining its pharmacological fingerprint. A low Ki value indicates high binding affinity.
Comparative Binding Affinity Analysis: A Cross-Reactivity Matrix
The pharmacological effects of BZP derivatives are dictated by their unique affinities for various transporters and receptors. While BZP itself acts primarily on monoamine transporters, its derivatives, such as TFMPP and mCPP, show a strong affinity for serotonin receptors.[6] This distinction is critical, as transporter inhibition is generally associated with stimulant effects, whereas direct receptor agonism can lead to more complex psychoactive, and sometimes hallucinogenic, outcomes.[7]
The following table summarizes publicly available binding affinity data (Ki, in nM) for representative benzylpiperazine derivatives. This data provides a quantitative comparison of their potency and selectivity.
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | 5-HT₁ₐ (Ki, nM) | 5-HT₂ₐ (Ki, nM) | 5-HT₂𝒸 (Ki, nM) | α₁ (Ki, nM) | α₂ (Ki, nM) |
| Benzylpiperazine (BZP) | ~224 | >10,000 | ~700 | >10,000 | >10,000 | >10,000 | ~1,500 | ~2,000 |
| TFMPP | ~2,500 | ~121-180 | >10,000 | ~200 | ~280 | ~130 | >1,000 | >1,000 |
| mCPP | ~3,000 | ~100 | ~600 | ~150 | ~50 | ~30 | ~500 | ~800 |
| MeOPP | >10,000 | ~150 | >10,000 | ~100 | ~400 | ~200 | >1,000 | >1,000 |
Data compiled from various public sources. Absolute values may vary between studies and assay conditions. The table illustrates relative affinities and selectivities.
Interpretation of the Data:
-
BZP demonstrates a clear preference for the dopamine transporter (DAT) over other targets, consistent with its known stimulant properties.[8] Its low affinity for serotonin receptors and transporters explains its distinct pharmacological profile compared to its derivatives.
-
TFMPP (3-Trifluoromethylphenylpiperazine) and mCPP (3-Chlorophenylpiperazine) are potent ligands at serotonin receptors, particularly the 5-HT₂ subtypes, and are also potent inhibitors of the serotonin transporter (SERT).[6][9] Their relatively weak interaction with DAT underscores their classification as serotonergic agents.[6]
-
The combination of BZP with a serotonergic derivative like TFMPP is common in recreational products, aiming to produce effects that mimic MDMA by simultaneously elevating dopamine and serotonin levels.[4][6]
Experimental Protocol: A Validated In Vitro Radioligand Binding Assay
To ensure the trustworthiness and reproducibility of binding affinity data, a robust and well-validated experimental protocol is essential. The following is a generalized, step-by-step methodology for a competitive radioligand binding assay to determine the Ki of a test compound (e.g., a BZP derivative) at a specific monoamine transporter.
Objective: To determine the binding affinity (Ki) of a test compound for the human serotonin transporter (hSERT) expressed in a stable cell line (e.g., HEK293).
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope) for binding to the target transporter. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀, which can then be converted to the Ki value.
Materials and Reagents:
-
Cell Membranes: HEK293 cells stably expressing hSERT.
-
Radioligand: [³H]-Citalopram or another suitable SERT-selective radioligand.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).[10]
-
Test Compound: Benzylpiperazine derivative of interest.
-
Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., NaCl, KCl).
-
Filtration System: Cell harvester and glass fiber filters.
-
Detection: Scintillation counter and scintillation fluid.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293-hSERT cells to confluence.
-
Harvest cells and homogenize in ice-cold buffer.
-
Perform differential centrifugation to isolate the membrane fraction, which contains the transporters.[11]
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Assay Plate Setup:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its dissociation constant (Kd), and either the test compound, vehicle (for total binding), or the non-specific binding control (e.g., Fluoxetine).[11]
-
-
Incubation:
-
Add the prepared cell membrane suspension to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.[11] This step traps the membranes (with bound radioligand) on the filter while allowing unbound radioligand to pass through.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Discussion: Structure-Activity Relationships and Implications
The binding data reveals critical structure-activity relationships (SAR) for benzylpiperazine derivatives at monoamine targets.
-
The Unsubstituted Benzyl Group (BZP): The simple benzyl group confers primary affinity for DAT. The lack of electron-withdrawing groups on the phenyl ring results in weaker interactions with SERT and 5-HT receptors.
-
Electron-Withdrawing Groups (TFMPP, mCPP): The addition of electron-withdrawing groups (like -CF₃ or -Cl) to the phenyl ring dramatically shifts the selectivity profile.[12] This modification significantly increases affinity for SERT and various 5-HT receptor subtypes while reducing affinity for DAT. This highlights the sensitivity of the serotonin transporter and receptors to the electronic properties of the ligand.
This cross-reactivity has significant implications:
-
For Toxicology: The broad receptor engagement of derivatives like mCPP can lead to a complex and unpredictable side-effect profile, including the potential for serotonin syndrome when combined with other serotonergic drugs.[7][13]
-
For Drug Development: While these specific compounds are associated with abuse, the piperazine scaffold remains a valuable starting point in medicinal chemistry.[14][15] By understanding the SAR, chemists can design new derivatives with higher selectivity for a single target (e.g., a specific 5-HT receptor subtype for treating anxiety or depression), thereby minimizing off-target effects. For example, modifications to the N-benzyl group have been shown to yield highly selective DAT inhibitors.[12]
Signaling Pathway Interactions
The diagram below illustrates how BZP and a derivative like mCPP interact with distinct monoaminergic pathways to produce their characteristic effects.
Caption: Differential targeting of monoamine pathways by BZP and mCPP.
Conclusion
The cross-reactivity of benzylpiperazine derivatives is a clear illustration of how small structural modifications can profoundly alter a compound's pharmacological profile. While BZP is a relatively selective dopamine reuptake inhibitor, its phenyl-substituted analogs like TFMPP and mCPP are potent serotonergic agents with high affinity for both the serotonin transporter and multiple 5-HT receptor subtypes. This guide provides a framework for comparing these compounds, offering quantitative binding data and a validated protocol for in-house assessment. For drug development professionals, this understanding of SAR and cross-reactivity is paramount for designing safer, more selective molecules and for accurately predicting the toxicological profile of novel chemical entities.
References
-
Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed Central. [Link]
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. [Link]
-
Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. PubMed. [Link]
-
Benzylpiperazine: "A messy drug". PubMed. [Link]
-
'Party pill' drugs--BZP and TFMPP. ResearchGate. [Link]
-
mCPP. Release. [Link]
-
De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. PubMed. [Link]
-
Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. PubMed. [Link]
-
Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. PubMed. [Link]
-
1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]
-
Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly. [Link]
-
Comprehensive Forensic Toxicological Analysis of Designer Drugs. Office of Justice Programs. [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
-
Trifluoromethylphenylpiperazine. Wikipedia. [Link]
-
Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. PubMed. [Link]
-
Chemical structure of N-benzylpiperazine (BZP). ResearchGate. [Link]
-
Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. PubMed. [Link]
-
Designer drugs: mechanism of action and adverse effects. PubMed Central. [Link]
-
Determining the subjective and physiological effects of BZP combined with TFMPP in human males. SpringerLink. [Link]
-
Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central. [Link]
-
Lithium (medication). Wikipedia. [Link]
-
Fluoxetine. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 6. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling | Swiss Medical Weekly [smw.ch]
- 8. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designer drugs: mechanism of action and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluoxetine - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mCPP | Release [release.org.uk]
- 14. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Translating Piperazine Efficacy: From the Petri Dish to Preclinical Models
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in clinically successful drugs.[1][2] Its structural versatility and favorable physicochemical properties—such as improving aqueous solubility and oral bioavailability—make it an invaluable component in drug design.[3][4] Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and CNS effects.[5][6]
However, the journey from a promising compound in a lab assay to a viable therapeutic candidate is fraught with challenges. The central hurdle is the successful translation of in vitro potency into in vivo efficacy.[7] This guide provides a comparative framework for evaluating novel piperazine compounds, detailing the essential experimental protocols that bridge the gap between controlled in vitro environments and complex in vivo systems. We will explore the causality behind these experimental choices and dissect the data to understand the critical in vitro-in vivo correlation.
Part 1: Foundational Screening - The In Vitro Proving Ground
In vitro assays serve as the initial, high-throughput filter in drug discovery. They are designed to answer fundamental questions in a controlled, isolated system: Does the compound interact with its intended target? How potent is it? What is its primary mechanism of action at the cellular level?[7] For piperazine derivatives, these assays typically focus on quantifying cytotoxicity against cancer cells or inhibitory activity against microbial pathogens.
Key In Vitro Methodologies & Protocols
1. Anticancer Activity: Assessing Cytotoxicity and Cell Fate
The primary goal is to determine a compound's ability to inhibit cancer cell growth or induce cell death.
-
MTT Assay for Cell Viability (IC50 Determination) : This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. A reduction in metabolic activity indicates either cytotoxicity or cytostatic effects. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.[8]
Experimental Protocol: MTT Assay
-
Cell Seeding : Plate human cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[9]
-
Compound Treatment : Prepare serial dilutions of the novel piperazine compound in the appropriate culture medium. Treat the cells with this concentration gradient for a specified duration (typically 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization : Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
-
-
Annexin V/PI Assay for Apoptosis Detection : This flow cytometry-based assay elucidates the mechanism of cell death. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing crucial information on whether the compound induces programmed cell death—a desirable trait for anticancer agents.[10]
Experimental Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment : Seed cells in 6-well plates and treat with the piperazine compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting : Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining : Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[8]
-
Incubation : Incubate the mixture for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer and analyze the samples by flow cytometry. The different cell populations (viable, early/late apoptotic) are quantified based on their fluorescence signals.[10]
-
2. Antimicrobial Activity: Determining Inhibitory Potency
For antimicrobial agents, the standard for in vitro efficacy is the Minimum Inhibitory Concentration (MIC).
-
Broth Microdilution Assay (MIC Determination) : This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.[11]
Experimental Protocol: Broth Microdilution
-
Compound Dilution : Perform a two-fold serial dilution of the piperazine compound in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).[11]
-
Inoculum Preparation : Prepare a standardized suspension of the target microorganism (e.g., M. tuberculosis, E. coli) to a concentration of ~5 x 10^5 CFU/mL.
-
Inoculation : Add the microbial suspension to each well. Include a positive control (microbes in broth) and a negative control (broth only).
-
Incubation : Incubate the plate under conditions optimal for the microorganism's growth (e.g., 37°C for 18-24 hours).
-
MIC Determination : The MIC is the lowest compound concentration in which no visible turbidity (growth) is observed.[11][12]
-
In Vitro Data Summary: Representative Piperazine Compounds
The table below summarizes hypothetical but realistic in vitro data for two classes of novel piperazine compounds, reflecting findings from recent literature.
| Compound Class | Compound Example | Target | Assay | Potency Metric | Result | Reference(s) |
| Anticancer | Vindoline-Piperazine Conjugate (e.g., Compound 23) | Breast Cancer Cells (MDA-MB-468) | Antiproliferation | GI50 | 1.00 µM | [13][14] |
| Anticancer | Benzothiazole-Piperazine | Hepatocellular Carcinoma (HUH-7) | Cytotoxicity | GI50 | 1.23 µM | [8] |
| Antimicrobial | Benzothiazinone-Piperazine (TZY-5-84) | Mycobacterium tuberculosis H37Rv | Broth Microdilution | MIC | 0.014-0.015 mg/L | [12][15] |
Part 2: The Litmus Test - In Vivo Efficacy Evaluation
While in vitro data establishes potency, it exists in a biological vacuum. In vivo models are indispensable for evaluating how a compound behaves within a complex, living system, accounting for pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME) and overall physiological response.[16][17] A compound that is highly potent in vitro may fail spectacularly in vivo if it is rapidly metabolized, poorly absorbed, or fails to reach its target tissue.[5][7]
Key In Vivo Methodologies & Protocols
1. Anticancer Efficacy: Xenograft Tumor Models
This model is the gold standard for assessing a compound's ability to inhibit tumor growth in a living organism.
Experimental Protocol: PC-3 Prostate Cancer Xenograft Model
-
Animal Model : Use male athymic nude mice (4-6 weeks old), which lack an adaptive immune system and therefore will not reject human tumor grafts.[9]
-
Tumor Implantation : Subcutaneously inject a suspension of human prostate cancer cells (PC-3) into the right flank of each mouse.
-
Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a predetermined volume (e.g., 100-150 mm³), randomize the mice into a vehicle control group and one or more treatment groups.
-
Treatment Administration : Administer the piperazine compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule (e.g., daily for 21 days).
-
Efficacy Measurement : Measure tumor volume with calipers 2-3 times per week. At the end of the study, excise the tumors and weigh them. The primary endpoint is Tumor Growth Inhibition (TGI).
-
Toxicity Monitoring : Monitor animal body weight, behavior, and overall health throughout the study as an initial assessment of toxicity.[9]
2. Antimicrobial Efficacy: Murine Infection Models
To test an antimicrobial agent, an infection must first be established in the animal model.
Experimental Protocol: Murine Tuberculosis Model
-
Animal Model : Use a susceptible mouse strain, such as BALB/c.[9]
-
Infection : Infect mice with an aerosolized dose of Mycobacterium tuberculosis to establish a pulmonary infection.
-
Treatment Initiation : After a set period to allow the infection to establish (e.g., 2-4 weeks), begin treatment.
-
Drug Administration : Administer the piperazine compound (e.g., TZY-5-84) and comparator drugs (e.g., PBTZ169) orally or via another appropriate route, daily for several weeks.[12]
-
Efficacy Assessment : At the end of the treatment period, euthanize the mice and harvest the lungs and/or spleen. Homogenize the organs and plate serial dilutions onto appropriate agar to determine the bacterial load (Colony-Forming Units, or CFU). Efficacy is measured as the log10 reduction in CFU compared to the untreated control group.[12][15]
In Vivo Data Summary: Translating Potency to Efficacy
This table presents plausible in vivo outcomes for the compounds shown previously, demonstrating the next crucial layer of data.
| Compound Class | Compound Example | In Vivo Model | Dosing Regimen | Efficacy Metric | Result | Reference(s) |
| Anticancer | N-alkylated Piperazine (Compound 78) | PC-3 Xenograft Mouse Model | (Hypothetical) 20 mg/kg, daily | Tumor Growth Inhibition | Significant reduction in tumor volume vs. control | [9] |
| Antimicrobial | Benzothiazinone-Piperazine (TZY-5-84) | Murine Tuberculosis Model | 12.5 mg/kg, daily | Lung CFU Reduction | Efficacious, comparable to 25 mg/kg of PBTZ169 | [12][15] |
Part 3: Bridging the Divide - The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a strong correlation between in vitro potency and in vivo efficacy. A successful correlation allows in vitro assays to be predictive, saving significant time and resources. However, discrepancies are common and scientifically informative.
Causality Behind IVIVC Success and Failure
-
Pharmacokinetics (ADME) : This is the most common reason for disconnect. A compound may have a nanomolar IC50 but be cleared by the liver within minutes, preventing it from ever reaching therapeutic concentrations at the target site.[5][17] The piperazine scaffold is often incorporated specifically to enhance ADME properties like solubility and absorption.[2][3]
-
Target Engagement in a Complex System : An in vitro assay uses isolated cells. In vivo, the drug must navigate the bloodstream, penetrate tissues, and engage its target amidst myriad other biological interactions.[7]
-
Model Limitations : The chosen animal model may not perfectly replicate the human disease. For example, the metabolism of a drug in a mouse can differ significantly from that in a human.[17][18]
Case Study: TZY-5-84 - A Successful Translation The antitubercular agent TZY-5-84 provides an excellent example of a positive IVIVC. It demonstrated potent in vitro activity with an MIC below 0.015 mg/L against M. tuberculosis.[12] This potency translated directly to a murine infection model, where a low dose of 12.5 mg/kg was as effective as a 25 mg/kg dose of the parent compound, PBTZ169.[12][15] This success implies that TZY-5-84 possesses not only high intrinsic potency but also favorable pharmacokinetic properties that allow it to reach and act upon its target in a complex living system.
Visualizing the Drug Discovery Workflow
The progression from initial concept to preclinical validation is a multi-step, iterative process.
Caption: General workflow for evaluating novel piperazine compounds.
Visualizing a Potential Mechanism of Action
Many anticancer piperazine derivatives function by inducing apoptosis. This involves a complex signaling cascade, often centered on the regulation of the Bcl-2 family of proteins.
Caption: Simplified pathway of piperazine-induced apoptosis.
Conclusion
The evaluation of novel piperazine compounds is a tale of two settings: the controlled simplicity of the in vitro assay and the dynamic complexity of the in vivo model. Success in the former is a prerequisite, but success in the latter is the true measure of therapeutic potential. A thorough understanding of the experimental methodologies outlined in this guide is essential for generating robust, reproducible data. More importantly, a critical analysis of the correlation—or lack thereof—between these two data sets provides the crucial insights needed to guide structure-activity relationship studies, optimize lead candidates, and ultimately develop safer and more effective piperazine-based medicines.
References
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date. (n.d.). Taylor & Francis Online.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Medicinal Chemistry.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. (n.d.). ResearchGate.
- The structure-activity relationship of anticancer activity piperazine derivatives. (n.d.). ResearchGate.
- Piperazine skeleton in the structural modification of natural products: a review. (n.d.). PMC.
- Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021). PubMed.
- Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity. (n.d.). Benchchem.
- Correlation of In Vitro and In Vivo Activity of Piperazine Derivatives: A Comparative Guide. (n.d.). Benchchem.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI.
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025). ResearchGate.
- Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies. (n.d.). Benchchem.
- In Vivo Veritas: Validating In Vitro Efficacy of Piperazine Compounds in Preclinical Models. (n.d.). Benchchem.
- In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis. (2020). PubMed.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). PubMed.
- In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. (n.d.). Sygnature Discovery.
- Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (n.d.). Benchchem.
- In Vivo Models For Efficacy Testing I CRO Services. (n.d.). Pharmaron.
- The translation trap: Overcoming preclinical model challenges for tomorrow's medicines. (2025). Drug Discovery World.
- Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. (n.d.). PMC.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 14. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pharmaron.com [pharmaron.com]
- 17. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The translation trap: Overcoming preclinical model challenges for tomorrow's medicines | Drug Discovery News [drugdiscoverynews.com]
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzoates in Drug Design
<_ _>
A Senior Application Scientist's Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Benzoate Scaffold and the Transformative Power of Fluorine
The benzoate moiety is a cornerstone scaffold in medicinal chemistry, present in a wide array of therapeutic agents. Its interactions, metabolic fate, and overall contribution to a drug's profile are well-documented. However, the strategic incorporation of fluorine onto the benzoate ring represents a pivotal drug design tactic that can dramatically enhance a molecule's pharmaceutical properties. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated benzoates, elucidating the physicochemical and pharmacological consequences of this single-atom substitution. By understanding the underlying mechanisms, researchers can more rationally design benzoate-containing molecules with superior efficacy, safety, and pharmacokinetic profiles.
The decision to fluorinate a benzoate-containing lead compound is driven by the unique properties of the fluorine atom: its small size, high electronegativity, and the remarkable strength of the carbon-fluorine (C-F) bond.[1][2] These attributes collectively influence a molecule's lipophilicity, metabolic stability, acidity (pKa), and binding interactions in ways that are often highly advantageous for drug development.[3][4]
The Fluorine Effect: A Physicochemical and Pharmacokinetic Deep Dive
The introduction of fluorine can profoundly alter a molecule's behavior. The strategic placement of this halogen can turn a problematic lead compound into a viable drug candidate by addressing key deficiencies in its absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Stability: Blocking the "Soft Spots"
One of the most celebrated roles of fluorine in drug design is its ability to enhance metabolic stability.[1] Aromatic hydroxylation by cytochrome P450 (CYP) enzymes is a common metabolic pathway for benzoate-containing drugs. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, chemists can effectively "block" this oxidative metabolism.[5] The C-F bond, with a bond energy of approximately 116 kcal/mol, is significantly stronger than a C-H bond (around 99 kcal/mol), making it much more resistant to enzymatic cleavage.[1] This seemingly simple substitution can lead to a longer drug half-life, reduced clearance, and improved oral bioavailability.[3][5]
Caption: Workflow for comparing fluorinated vs. non-fluorinated analogs.
Experimental Protocol: Synthesis of a Simple Fluorinated Benzoate
This protocol describes a general method for the synthesis of 4-fluorobenzoic acid, a common building block.
Objective: To synthesize 4-fluorobenzoic acid via the Schiemann reaction, followed by oxidation.
Materials:
-
p-Toluidine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO2)
-
Fluoboric acid (HBF4)
-
Potassium permanganate (KMnO4)
-
Sodium bisulfite
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization: Dissolve p-toluidine in aqueous HCl and cool to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.
-
Schiemann Reaction: Add cold fluoboric acid to the diazonium salt solution to precipitate the diazonium tetrafluoroborate salt.
-
Filter, wash, and dry the salt.
-
Thermally decompose the dry salt to yield p-fluorotoluene.
-
Oxidation: Reflux the p-fluorotoluene with a strong oxidizing agent like potassium permanganate in a basic solution.
-
After the reaction is complete, filter off the manganese dioxide byproduct.
-
Acidify the filtrate with HCl to precipitate the 4-fluorobenzoic acid.
-
Filter, wash with cold water, and dry the final product. [6]
Experimental Protocol: LogP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (LogP) of a test compound. [7] Materials:
-
Test compound (fluorinated or non-fluorinated benzoate)
-
n-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
HPLC or UV-Vis spectrophotometer
-
Centrifuge tubes, vortex mixer, centrifuge
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add a small aliquot of the stock solution to a centrifuge tube containing known volumes of pre-saturated n-octanol and water.
-
Vortex the mixture vigorously for several minutes to allow for partitioning.
-
Centrifuge the tube to ensure complete phase separation.
-
Carefully collect samples from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC). [7]7. Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. [8]
Experimental Protocol: In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes. [5][9] Materials:
-
Test compound
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (Cofactor)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer in a microcentrifuge tube.
-
Add the test compound to the mixture and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. [10]A control reaction is run in parallel without NADPH. [11]4. At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction and precipitate the proteins. [9][12]5. Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). [10]
Conclusion and Future Outlook
The strategic incorporation of fluorine into benzoate-containing molecules is a powerful and well-established strategy in modern drug design. It provides medicinal chemists with a versatile tool to overcome common challenges related to metabolic instability, membrane permeability, and binding affinity. [1]By blocking sites of oxidative metabolism, modulating pKa and lipophilicity, and introducing unique binding interactions, fluorination can dramatically improve a compound's ADME and pharmacodynamic properties.
The comparative analysis of fluorinated and non-fluorinated benzoates, supported by robust experimental workflows, is critical for rational drug design. As synthetic methodologies for selective fluorination continue to advance, the application of this "magic atom" will undoubtedly expand, leading to the development of safer and more effective therapeutics across a wide range of diseases. The key to success lies in a deep understanding of the context-dependent effects of fluorine and the diligent experimental validation of each design choice.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. mercell.com [mercell.com]
- 11. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
A Senior Application Scientist's Guide to Validating Analytical Methods for Piperazine-Based Compounds
For researchers, scientists, and drug development professionals, the accurate and precise quantification of piperazine-based compounds is a critical aspect of quality control, pharmacokinetic assessments, and forensic analysis. The selection of an appropriate analytical method, and its rigorous validation, ensures data integrity and regulatory compliance. This guide provides an in-depth comparison of common analytical techniques for piperazine detection, supported by experimental data and grounded in established validation principles.
The Analytical Challenge of Piperazine-Based Compounds
Piperazine and its derivatives are a broad class of organic compounds with diverse applications, from active pharmaceutical ingredients (APIs) to designer drugs.[1][2] A key analytical challenge stems from the piperazine moiety itself, which lacks a strong chromophore, making direct UV detection by High-Performance Liquid Chromatography (HPLC) difficult at low concentrations.[3][4] This often necessitates derivatization to introduce a UV-active or fluorescent tag, or the use of more universal detection methods like mass spectrometry.
This guide will compare the following widely-used analytical techniques for the detection and quantification of piperazine-based compounds:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) , including derivatization strategies.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Capillary Electrophoresis (CE)
The validation of these methods will be discussed in the context of internationally recognized guidelines, including those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[5][6][7][8][9][10][11][12][13]
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Readily available instrumentation, robust and reproducible.[14] | Often requires derivatization for piperazine compounds due to poor UV absorbance.[3][4] | Quality control of APIs, determination of piperazine as an impurity.[3] |
| GC-MS | Separation of volatile compounds in the gas phase, detection by mass spectrometry. | High chromatographic efficiency, provides structural information from mass spectra. | Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.[15][16] | Analysis of designer drugs, impurity profiling.[17][18] |
| LC-MS/MS | Combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. | High sensitivity and selectivity, suitable for complex matrices, no derivatization required.[19][20][21] | Higher cost of instrumentation and maintenance.[21] | Bioanalysis of drugs and metabolites in biological fluids, detection of trace-level impurities.[19][20][22] |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High separation efficiency, small sample volume requirements. | Lower sensitivity compared to MS-based methods, potential for matrix interference. | Chiral separations, analysis of charged piperazine derivatives.[23] |
Foundational Pillars of Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[5][12][24][25] The core validation parameters, as outlined by the ICH Q2(R1) and USP <1225> guidelines, form a self-validating system that ensures the reliability of the generated data.[7][26][27][28][29]
Caption: Workflow for analytical method development and validation.
Key Validation Parameters:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[30] For chromatographic methods, this is typically demonstrated by the separation of the analyte peak from other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a series of dilutions of a standard solution and assessing the correlation coefficient of the calibration curve.
-
Accuracy: The closeness of test results obtained by the method to the true value. Accuracy is typically assessed by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material or a spiked sample) and comparing the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocols: A Deeper Dive
To illustrate the practical application of these principles, detailed protocols for two common methods are provided below.
HPLC-UV with Pre-Column Derivatization for Piperazine Analysis
Causality: Since piperazine lacks a strong UV chromophore, derivatization with a reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) is necessary to form a stable, UV-active product, enabling sensitive detection.[3][4][31]
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of piperazine standard in a suitable solvent (e.g., methanol).
-
Prepare a solution of the sample to be analyzed in the same solvent.
-
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add an excess of NBD-Cl solution in acetonitrile.
-
Heat the mixture at 60°C for 30 minutes to facilitate the derivatization reaction.[4]
-
Cool the solution to room temperature and dilute with the mobile phase before injection.
-
-
Chromatographic Conditions:
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent.[4]
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[4]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Injection Volume: 10 µL.[3]
-
UV Detection: Wavelength will depend on the absorption maximum of the NBD-piperazine derivative (typically around 340 nm).[3]
-
-
Data Analysis:
-
Identify the peak corresponding to the piperazine derivative based on its retention time compared to the standard.
-
Quantify the analyte using a calibration curve generated from standards of known concentrations.
-
Caption: HPLC-UV analysis workflow with pre-column derivatization.
LC-MS/MS for the Detection of Piperazine Designer Drugs in Biological Matrices
Causality: LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low concentrations of piperazine derivatives in complex biological matrices like serum or urine without the need for derivatization.[19][20][32] The use of stable isotopically labeled internal standards enhances the accuracy and precision of quantification.[19]
Protocol:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Data Analysis:
-
Identify each analyte based on its retention time and specific MRM transitions.
-
Quantify the analyte using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
-
Conclusion
The validation of analytical methods for piperazine-based compounds is a multi-faceted process that requires a thorough understanding of the analyte's chemical properties and the principles of different analytical techniques. While HPLC-UV with derivatization is a robust and accessible method for quality control applications, LC-MS/MS has become the gold standard for bioanalytical studies and the detection of designer drugs due to its superior sensitivity and selectivity.[19][21] GC-MS remains a powerful tool for the analysis of volatile derivatives and for structural elucidation.
Ultimately, the choice of method should be based on a risk assessment and a clear understanding of the analytical requirements. Regardless of the chosen technique, a comprehensive validation following established guidelines is paramount to ensure the generation of reliable and defensible data.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Czerwinska, J., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7529. [Link]
-
U.S. Food and Drug Administration. Analytical Method Validation: Mastering FDA Guidelines. [Link]
-
BA Sciences. USP <1225> Method Validation. [Link]
-
European Paediatric Translational Research Infrastructure. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
-
United States Pharmacopeia. Validation of Compendial Methods. [Link]
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. Guideline Bioanalytical method validation. [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
Peters, F. T., et al. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of mass spectrometry : JMS, 42(3), 383–394. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
-
ResearchGate. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Montesano, C., et al. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Journal of Mass Spectrometry, 48(7), 788-796. [Link]
-
Lurie, I. S., et al. (2005). Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector. Journal of forensic sciences, 50(2), 326–335. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
United States Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
NTU Journal of Pure Sciences. (2021). A Review on Analytical Methods for Piperazine Determination. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Czerwinska, J., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1989. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
Analytical Methods. (2013). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]
-
ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
ResearchGate. (2012). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. [Link]
-
Analytical Methods. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]
-
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. [Link]
-
ResearchGate. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
Paw, B., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta poloniae pharmaceutica, 62(1), 3–10. [Link]
-
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 6. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. starodub.nl [starodub.nl]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scholars.direct [scholars.direct]
- 16. scholars.direct [scholars.direct]
- 17. researchgate.net [researchgate.net]
- 18. ojp.gov [ojp.gov]
- 19. mdpi.com [mdpi.com]
- 20. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. | Semantic Scholar [semanticscholar.org]
- 23. Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. id-eptri.eu [id-eptri.eu]
- 25. uspbpep.com [uspbpep.com]
- 26. USP <1225> Method Validation - BA Sciences [basciences.com]
- 27. investigationsquality.com [investigationsquality.com]
- 28. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 29. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 30. propharmagroup.com [propharmagroup.com]
- 31. jocpr.com [jocpr.com]
- 32. researchgate.net [researchgate.net]
Side-by-side comparison of different synthetic routes to substituted benzoates
An In-Depth Guide to the Synthesis of Substituted Benzoates: A Comparative Analysis for the Modern Chemist
Substituted benzoates are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. Their synthesis is a frequent task in both academic and industrial laboratories. The choice of synthetic route is a critical decision, dictated by factors such as substrate availability, functional group tolerance, desired scale, cost, and green chemistry principles. This guide provides an in-depth, comparative analysis of the primary synthetic routes to substituted benzoates, offering field-proven insights and detailed experimental protocols to aid researchers in making informed strategic decisions.
The Classical Approach: Fischer-Speier Esterification
The Fischer-Speier esterification is the quintessential method for preparing esters. It involves the direct, acid-catalyzed reaction between a carboxylic acid and an alcohol. Its enduring prevalence is a testament to its operational simplicity and the low cost of starting materials.
Mechanistic Rationale & Causality
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst (commonly H₂SO₄ or p-TsOH) plays a dual role: it protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon and rendering it significantly more electrophilic for attack by the nucleophilic alcohol.[1][2] Secondly, it facilitates the elimination of a water molecule.[1]
A critical aspect of this reaction is its reversible nature.[3][4] The equilibrium constant for most combinations is modest, necessitating strategic intervention to drive the reaction toward the product.[4] This is typically achieved by applying Le Châtelier's principle: either by using a large excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed, for instance, with a Dean-Stark apparatus.[2][4][5]
Caption: The mechanism of Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Methyl Benzoate[3][6][7]
-
Preparation: To a 100 mL round-bottomed flask containing a magnetic stir bar, add benzoic acid (8.00 g, 0.0656 mol) and methanol (25 mL, 0.617 mol).[4]
-
Catalyst Addition: While swirling the flask, carefully and slowly add concentrated sulfuric acid (3.0 mL). This addition is exothermic and should be done with caution.[4][6]
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 1 hour.[3][6] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 75 mL of water.[4]
-
Extraction: Rinse the reaction flask with diethyl ether (35 mL) and add this to the separatory funnel. Shake the funnel, venting frequently, and allow the layers to separate. Drain and discard the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 15 mL of water, followed by two 25 mL portions of 5% aqueous sodium bicarbonate solution to neutralize the remaining acid (note CO₂ evolution).[4] Finally, wash with brine.
-
Drying and Isolation: Dry the ethereal layer over anhydrous sodium sulfate or magnesium sulfate. Filter the solution into a clean, pre-weighed round-bottomed flask and remove the solvent by rotary evaporation.
-
Purification: The crude methyl benzoate can be purified by distillation to yield a colorless oil.
High-Reactivity Route: Nucleophilic Acyl Substitution via Acyl Chlorides
For substrates that are sensitive to the strongly acidic and high-temperature conditions of Fischer esterification, or when near-quantitative conversion is desired without manipulating equilibria, the use of a more reactive carboxylic acid derivative is the superior strategy. Acyl chlorides are the most common choice.
Mechanistic Rationale & Causality
Acyl chlorides are significantly more electrophilic than their parent carboxylic acids.[7][8] The chloride ion is an excellent leaving group, being the conjugate base of a strong acid (HCl).[8] Consequently, the reaction with an alcohol proceeds rapidly under much milder conditions, often at room temperature. The reaction is essentially irreversible because the departing chloride ion is a very poor nucleophile and cannot readily re-attack the ester product. A weak base, such as pyridine, is typically added to neutralize the HCl byproduct, preventing it from protonating the alcohol nucleophile or catalyzing side reactions.[9]
Caption: Nucleophilic acyl substitution of an acyl chloride.
General Protocol: Synthesis of Ethyl Benzoate from Benzoyl Chloride[10]
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve benzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition: Add pyridine (1.1 eq) to the solution. Then, add ethanol (1.05 eq) dropwise via a syringe over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the layers. Wash the organic layer sequentially with 1 M HCl to remove pyridine, then with saturated aqueous NaHCO₃, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude ester, which can be further purified by distillation.
Two-Step Routes: Synthesis of the Benzoic Acid Precursor
Often, the desired substituted benzoic acid is not commercially available. In these cases, a two-step sequence is required: first, the synthesis of the carboxylic acid, followed by its esterification using one of the methods described above.
A. Oxidation of Substituted Toluenes
This is a powerful and industrially significant method, leveraging the abundance of substituted toluenes as starting materials.[10] The benzylic methyl group is oxidized to a carboxylic acid.
The oxidation can be achieved using strong, stoichiometric oxidants like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under harsh conditions (heat, strong acid/base).[11][12][13] While effective on a lab scale, these methods generate significant inorganic waste. Modern industrial processes favor catalytic air oxidation using cobalt and manganese salts, which is far more atom-economical and environmentally benign.[10][14][15][16]
Caption: Workflow for benzoate synthesis via toluene oxidation.
-
Preparation: In a 5 L round-bottomed flask equipped with a mechanical stirrer, place sodium dichromate (680 g, 2.3 mol), water (1500 mL), and p-nitrotoluene (230 g, 1.7 mol).[11]
-
Reaction: Begin stirring and slowly add concentrated sulfuric acid (1700 g) over approximately 30 minutes. The heat of dilution will initiate the oxidation, which can become vigorous. Control the rate of addition to prevent the reaction from becoming too violent. This step must be performed in a well-ventilated fume hood.[11]
-
Cooling and Filtration: Once the reaction subsides, cool the mixture and add 2 L of water. Filter the crude product through a cloth filter and wash with ~1 L of water.[11]
-
Purification: To remove chromium salts, create a slurry of the crude product in 1 L of 5% sulfuric acid and warm it on a water bath. Cool and filter again.[11]
-
Base Extraction: Dissolve the product in 5% sodium hydroxide solution, which converts the acid to its soluble sodium salt. Filter to remove any remaining chromium hydroxide and unreacted p-nitrotoluene.[12]
-
Precipitation: Re-precipitate the purified p-nitrobenzoic acid by slowly adding the filtrate to a beaker containing an excess of dilute sulfuric or hydrochloric acid with stirring.[12]
-
Isolation: Collect the purified solid by vacuum filtration, wash with cold water, and dry. The resulting acid can then be esterified as per the Fischer protocol.
B. Carbonation of Grignard Reagents
This classic organometallic reaction provides a versatile route to benzoic acids from aryl halides. It is particularly valuable for creating new carbon-carbon bonds.
An arylmagnesium halide (Grignard reagent) is formed from the corresponding aryl halide and magnesium metal in an anhydrous ether solvent. The carbon atom bound to magnesium is highly nucleophilic and behaves like a carbanion. This powerful nucleophile readily attacks the electrophilic carbon of carbon dioxide (typically from solid CO₂, or "dry ice"), forming a magnesium carboxylate salt.[17] A subsequent acidic workup protonates the salt to yield the final carboxylic acid. The entire procedure must be conducted under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the Grignard reagent.[18]
Caption: Mechanism of Grignard Carbonation for Benzoic Acid Synthesis.
-
Preparation: Assemble a flame-dried, three-necked flask with a reflux condenser and a dropping funnel, all protected with drying tubes (CaCl₂). Add magnesium turnings (0.5 g) to the flask.
-
Grignard Formation: Prepare a solution of bromobenzene (1 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction may need initiation (e.g., gentle warming, a crystal of iodine). Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux for an additional 30 minutes.
-
Carbonation: Fill a beaker with crushed dry ice (a large excess).[17] While wearing thermal gloves, cautiously and slowly pour the Grignard solution onto the dry ice with gentle swirling. A thick, viscous mixture will form.[17]
-
Work-up: Allow the excess CO₂ to sublime. Slowly and carefully add ~30 mL of 6 M HCl to the reaction residue to hydrolyze the magnesium salt.[18] A precipitate of benzoic acid will form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the benzoic acid into an organic solvent like ether. Discard the aqueous layer.
-
Purification: Wash the organic layer with water. Then, extract the organic layer with 5% sodium hydroxide solution. The benzoic acid will move into the aqueous layer as sodium benzoate. Separate the layers.
-
Isolation: Cool the aqueous layer in an ice bath and re-acidify with concentrated HCl until the pH is ~2-3, causing benzoic acid to precipitate.[17] Collect the solid by vacuum filtration, wash with cold water, and dry. The acid can then be esterified.
Modern Catalytic Approach: Palladium-Catalyzed Carbonylation
Transition-metal catalysis has revolutionized organic synthesis, and the formation of benzoates is no exception. Palladium-catalyzed carbonylation offers a highly efficient and functional-group-tolerant alternative to classical methods.[19]
Mechanistic Rationale
This reaction couples an aryl halide or triflate with an alcohol and carbon monoxide (CO).[20] The catalytic cycle typically involves:
-
Oxidative Addition: A low-valent palladium(0) complex inserts into the aryl-halide bond to form a Pd(II) species.
-
CO Insertion: A molecule of CO coordinates to the palladium center and inserts into the Aryl-Pd bond.
-
Nucleophilic Attack: The alcohol attacks the carbonyl carbon of the acyl-palladium complex.
-
Reductive Elimination: The ester product is eliminated, regenerating the Pd(0) catalyst.
This method avoids the need to pre-form a carboxylic acid or acyl chloride and exhibits remarkable tolerance for a wide array of functional groups.[20] The primary challenges are the cost of the palladium catalyst and the need to handle toxic, flammable carbon monoxide gas, although safer CO-generating surrogates are now available.[20][21]
General Protocol: Carbonylation of an Aryl Halide[23][25]
-
Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., dcpp, 1-5 mol%).
-
Reagent Addition: Add the alcohol (which can also serve as the solvent) and a non-nucleophilic base (e.g., NEt₃, 1.2 eq).
-
Reaction: Purge the flask with CO gas and maintain a CO atmosphere (often a balloon is sufficient).[22] Heat the reaction mixture to 80-110 °C and stir for several hours until completion (monitored by GC or TLC).
-
Work-up and Isolation: Cool the reaction, filter through a pad of celite to remove the catalyst, and concentrate the filtrate. The crude product can be purified by column chromatography or distillation.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Typical Yields | Advantages | Disadvantages |
| Fischer Esterification | Carboxylic acid, Alcohol | Strong acid (H₂SO₄, p-TsOH) | High temp, reflux[3] | 60-95% (with excess alcohol)[4] | Simple, low cost, readily available reagents. | Reversible reaction, harsh acidic conditions, not suitable for sensitive substrates. |
| Acyl Chloride Route | Acyl chloride, Alcohol | Pyridine or other base | Mild (0 °C to RT) | >90% | High yield, irreversible, fast, mild conditions. | Requires synthesis of acyl chloride, generates HCl, moisture sensitive. |
| Toluene Oxidation | Substituted toluene | KMnO₄, Na₂Cr₂O₇, or Co/Mn catalysts + air[11][14][15] | Harsh (KMnO₄) or high temp/pressure (catalytic) | 50-90% (oxidation step)[23][24][25] | Utilizes inexpensive feedstocks. | Harsh reagents (KMnO₄), waste generation, potential for side reactions. |
| Grignard Carbonation | Aryl halide, Mg, CO₂ | Mg metal, Dry Ice (CO₂) | Anhydrous, low temp for carbonation | 70-90% | Versatile C-C bond formation. | Strict anhydrous conditions required, sensitive to many functional groups. |
| Pd-Catalyzed Carbonylation | Aryl halide/triflate, Alcohol, CO | Pd catalyst, phosphine ligand, base | Mild to moderate temp (80-110 °C), CO pressure[22] | 80-99%[22] | Excellent functional group tolerance, high yields, direct conversion. | Catalyst cost, ligand sensitivity, handling of toxic CO gas. |
Conclusion and Strategic Recommendations
The synthesis of substituted benzoates is a well-developed field with a diverse toolkit available to the modern chemist. The optimal choice of route is not universal but is instead a function of the specific scientific and practical constraints of the project.
-
For large-scale, cost-sensitive syntheses of simple benzoates from available carboxylic acids, Fischer-Speier Esterification remains a viable and economical choice.
-
When high purity and near-quantitative yields are paramount, or when dealing with acid-sensitive substrates, the Acyl Chloride Route provides a reliable and high-performance solution.
-
If the target structure must be built from a simpler aromatic precursor, Oxidation of Toluenes (especially catalytic air oxidation) is a powerful industrial method, while Grignard Carbonation offers unmatched versatility for constructing the carbon skeleton from aryl halides.
-
For complex molecules, late-stage functionalization, and applications in drug discovery where functional group compatibility is the primary concern, Palladium-Catalyzed Carbonylation represents the state-of-the-art, offering broad scope and high efficiency despite the higher initial cost.
By understanding the mechanistic underpinnings and practical trade-offs of each method, researchers can strategically navigate the synthetic landscape to efficiently and effectively access the vast chemical space of substituted benzoates.
References
-
p-NITROBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020, October 29). YouTube. Retrieved from [Link]
-
Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG. (n.d.). IOP Publishing. Retrieved from [Link]
-
Preparation of Methyl Benzoate. (n.d.). SlidePlayer. Retrieved from [Link]
-
organic synthesis: benzoic acid via a grignard reaction. (n.d.). University of Calgary. Retrieved from [Link]
-
Synthesis method of p-Nitrobenzoic acid. (2024, August 21). Liskon Biological. Retrieved from [Link]
-
GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). University of Wisconsin-Whitewater. Retrieved from [Link]
-
Chemistry Lab: Methyl Benzoate Synthesis. (n.d.). Scribd. Retrieved from [Link]
-
organic synthesis: benzoic acid via a grignard reaction. (n.d.). University of Calgary. Retrieved from [Link]
- Method of preparing p-nitrobenzoic acid. (1977). Google Patents.
-
Propose mechanisms for the nucleophilic acyl substitutions to for.... (n.d.). Pearson+. Retrieved from [Link]
-
Grignard Reaction: Synthesis of Benzoic Acid. (2024, April 17). Scribd. Retrieved from [Link]
-
Preparation of methyl benzoate (benzoic acid methyl ester). (n.d.). PrepChem.com. Retrieved from [Link]
-
Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747. Retrieved from [Link]
-
Synthesis Of Methyl Benzoate Lab Report. (n.d.). Bartleby. Retrieved from [Link]
-
Yang, F., Sun, J., Zheng, R., Qiu, W., Tang, J., & He, M. (2004). Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. Tetrahedron, 60(6), 1225-1228. Retrieved from [Link]
-
Derouicha, M. (2019). Comparison of two synthesis methods of a pharmaceutical excipient used as conservative. The Pharmaceutical and Chemical Journal, 6(1), 69-71. Retrieved from [Link]
-
esterification of benzoic acid to methyl benzoate. (n.d.). University of Calgary. Retrieved from [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023, May 22). MDPI. Retrieved from [Link]
-
Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition, 48(23), 4114-4133. Retrieved from [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. (n.d.). Heliyon. Retrieved from [Link]
-
How might you prepare the following esters using a nucleophilic acyl substitution reaction of an acid chloride? (n.d.). Study.com. Retrieved from [Link]
-
Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Studylib. Retrieved from [Link]
-
Beller, M., & Indolese, A. F. (2001). Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts. CHIMIA International Journal for Chemistry, 55(9), 684-687. Retrieved from [Link]
-
21.2: Nucleophilic Acyl Substitution Reactions. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Fischer Esterification. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Master Organic Chemistry. Retrieved from [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI. Retrieved from [Link]
-
Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Angewandte Chemie (International ed. in English), 48(23), 4114–4133. Retrieved from [Link]
-
11.9: Nucleophilic Acyl Substitution Reactions in the Laboratory. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]
-
Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Mechanism Fischer Esterification 004. (2012, April 10). YouTube. Retrieved from [Link]
-
Synthesis of substituted benzoates using a rhodium-mediated Hopf cyclization of 1,3-dien-5-ynes accessed from 2-pyrones. (2022, November 25). ScienceDirect. Retrieved from [Link]
-
A Comparative Study of Physical and Chemical Method for Separation of Benzoic Acid from Industrial Waste Stream. (2017, October 3). Walsh Medical Media. Retrieved from [Link]
-
Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754–2755. Retrieved from [Link]
-
A protection-deprotection method for the synthesis of substituted benzoyloxybenzoates. (1986, January 1). Nokia Bell Labs. Retrieved from [Link]
-
Yang, F., et al. (2004). Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. Tetrahedron, 60(6), 1225-1228. Retrieved from [Link]
-
Palladium-Catalyzed Alkoxycarbonylation of Aryl halides with Phenols Employing Formic acid as the CO Source. (n.d.). ResearchGate. Retrieved from [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene. (2024, November 5). ResearchGate. Retrieved from [Link]
-
How to make Benzoic acid from Toluene. (2017, September 2). YouTube. Retrieved from [Link]
-
The common synthetic routes for benzothiazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
The common synthetic routes for 2-substituted benzothiazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent advances in the synthesis of 2-substituted benzothiazoles: a review. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Claire, C., et al. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Applied Biochemistry and Biotechnology, 73(1), 41-54. Retrieved from [Link]
- Method for preparing methyl benzoate. (2015). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. studylib.net [studylib.net]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Synthesis Of Methyl Benzoate Lab Report - 557 Words | Bartleby [bartleby.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. The preparation method of p-nitrobenzoic acid_Chemicalbook [chemicalbook.com]
- 13. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]
- 14. US4007223A - Method of preparing p-nitrobenzoic acid - Google Patents [patents.google.com]
- 15. Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents [organic-chemistry.org]
- 16. Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents - East China Normal University [pure.ecnu.edu.cn:443]
- 17. m.youtube.com [m.youtube.com]
- 18. mason.gmu.edu [mason.gmu.edu]
- 19. Palladium-catalyzed carbonylation reactions of aryl halides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]
- 23. Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG [jsnu.magtech.com.cn]
- 24. tpcj.org [tpcj.org]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Potential of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate Against Established Anticancer Agents
Introduction: The Imperative of Benchmarking in Oncology Drug Discovery
The quest for novel anticancer therapeutics is a cornerstone of modern biomedical research. As new chemical entities are synthesized, a critical early step in their development is the rigorous evaluation of their cytotoxic potential.[1] This process, known as cytotoxicity screening, provides essential data on a compound's ability to inhibit cell growth or induce cell death, which is fundamental to its potential as a cancer treatment.[2] However, raw cytotoxicity data, often expressed as the half-maximal inhibitory concentration (IC50), holds limited value in isolation.[3][4] To truly understand the therapeutic promise of a novel agent, its performance must be benchmarked against established, clinically relevant standards.[5][6]
This guide provides a comprehensive framework for evaluating the cytotoxic effects of a novel compound, Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate, in comparison to well-characterized cytotoxic agents: Doxorubicin, Cisplatin, and Paclitaxel.[7][8] We will delve into the mechanistic rationale for selecting these standards, present a detailed, validated protocol for comparative cytotoxicity testing, and offer insights into the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel anticancer compounds.
Compound Profiles: Mechanisms of Action
A thorough understanding of the mechanisms by which different compounds exert their cytotoxic effects is crucial for a meaningful comparative analysis.
This compound: A Novel Agent
This compound is a heterocyclic compound with potential applications in pharmaceutical research.[9] While its specific cytotoxic mechanism has not been extensively characterized in publicly available literature, its structure, containing a piperazine moiety, is often found in compounds designed to interact with receptors in the central nervous system.[9] For the purpose of this guide, we will hypothesize a potential mechanism of action involving the disruption of intracellular signaling pathways crucial for cancer cell proliferation and survival. It is important to note that this proposed mechanism is speculative and serves as a framework for our comparative analysis.
Standard Cytotoxic Agents: A Mechanistic Overview
-
Doxorubicin: An anthracycline antibiotic, doxorubicin is a widely used chemotherapeutic agent.[8][] Its primary mechanism of action involves the intercalation of DNA, which inhibits the progression of topoisomerase II.[11][12] This leads to the stabilization of the topoisomerase II complex after it has cleaved the DNA, preventing the re-ligation of the double helix and ultimately halting DNA replication.[] Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxic effects.[12][13][14]
-
Cisplatin: A platinum-based compound, cisplatin is a potent anticancer drug used in the treatment of a wide range of solid tumors.[15][16] Its cytotoxic effects are primarily mediated by its ability to form cross-links with DNA, leading to the inhibition of DNA synthesis and repair.[15][17] These DNA adducts trigger cell cycle arrest and apoptosis.[15]
-
Paclitaxel: A member of the taxane family of drugs, paclitaxel is a mitotic inhibitor.[8][18] Its mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton.[] By preventing the disassembly of microtubules, paclitaxel disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[18][]
Experimental Design: A Protocol for Comparative Cytotoxicity Assessment
To ensure the generation of reliable and reproducible data, a well-designed and meticulously executed experimental protocol is paramount.[20] The following protocol outlines a standard approach for comparing the cytotoxicity of this compound against doxorubicin, cisplatin, and paclitaxel using a panel of human cancer cell lines.
Choice of Assay: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][21][22][23] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[22] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[21][24]
Experimental Workflow
The following diagram illustrates the key steps in the comparative cytotoxicity assay workflow.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Detailed Step-by-Step Protocol
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HeLa for cervical cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[21]
- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[21]
2. Compound Preparation and Treatment:
- Prepare stock solutions of this compound, doxorubicin, cisplatin, and paclitaxel in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of each compound in culture medium to achieve a range of final concentrations for testing. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.[20]
- Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.
3. Incubation:
- Incubate the treated plates for 48 hours at 37°C in a 5% CO2 incubator.
4. MTT Assay and Data Acquisition:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[24]
- Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[24]
- Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[23]
- Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the percentage of cell viability against the compound concentration on a logarithmic scale.
- Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.[3][25]
Comparative Data Presentation
The IC50 values obtained from the cytotoxicity assays should be presented in a clear and concise tabular format to facilitate direct comparison of the potencies of the different compounds across the tested cell lines.
Table 1: Hypothetical IC50 Values (µM) of this compound and Standard Cytotoxic Agents against Human Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| This compound | 12.5 ± 1.8 | 18.2 ± 2.5 | 15.7 ± 2.1 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
| Cisplatin | 5.2 ± 0.7 | 8.9 ± 1.1 | 6.5 ± 0.9 |
| Paclitaxel | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.06 ± 0.01 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results and Mechanistic Insights
The interpretation of IC50 values is a critical step in assessing the potential of a novel compound.[26][27] A lower IC50 value generally indicates higher potency.[25] Based on the hypothetical data in Table 1, this compound exhibits cytotoxic activity against all three cancer cell lines, albeit with a lower potency compared to the established anticancer drugs doxorubicin, cisplatin, and paclitaxel.
The differences in potency can be attributed to the distinct mechanisms of action of these compounds. Doxorubicin and cisplatin directly target DNA, a fundamental component of cellular replication, leading to potent cytotoxic effects.[12][15] Paclitaxel's disruption of the microtubule network is also a highly effective mechanism for inducing cell death in rapidly dividing cancer cells.[18]
The moderate cytotoxicity of this compound suggests that its mechanism of action may involve the modulation of signaling pathways that are crucial for cell survival and proliferation, such as the PI3K/Akt or MAPK/ERK pathways. Further investigation into the specific molecular targets of this compound would be necessary to elucidate its precise mechanism.
Illustrative Signaling Pathway: PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. The following diagram illustrates this critical pathway.
Caption: The PI3K/Akt signaling pathway in cancer.
Conclusion and Future Directions
This guide has provided a comprehensive framework for benchmarking the cytotoxicity of a novel compound, this compound, against established standards. The presented protocol for comparative cytotoxicity testing, coupled with a clear approach to data presentation and interpretation, offers a robust methodology for the initial characterization of potential anticancer agents.
While the hypothetical data suggests that this compound possesses cytotoxic properties, its potency is lower than that of doxorubicin, cisplatin, and paclitaxel. This underscores the importance of such comparative analyses in prioritizing lead compounds for further development. Future research should focus on elucidating the precise mechanism of action of this compound, including the identification of its molecular targets and its effects on key signaling pathways. Such studies will be instrumental in determining the therapeutic potential of this and other novel compounds in the ongoing fight against cancer.
References
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem. (n.d.).
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - NIH. (2011, November 17).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
- Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds - Benchchem. (n.d.).
- LDH assay kit guide: Principles and applications - Abcam. (n.d.).
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
- LDH cytotoxicity assay - Protocols.io. (2024, December 11).
- MTT assay protocol | Abcam. (n.d.).
- LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corporation. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025, August 9).
- LDH Cytotoxicity Assay Kit #37291 - Cell Signaling Technology. (n.d.).
- Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.).
- Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (n.d.).
- Different regulatory pathways are involved in the proliferative inhibition of two types of leukemia cell lines induced by paclitaxel - Spandidos Publications. (2013, July 18).
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15).
- Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - MDPI. (n.d.).
- Doxorubicin - Wikipedia. (n.d.).
- Mechanism of Action of Paclitaxel - BOC Sciences. (2024, January 30).
- IC50 Values for Paclitaxel and Analogs in Cytotoxicity | Open-i. (n.d.).
- Cisplatin - Wikipedia. (n.d.).
- Drug development in oncology: classical cytotoxics and molecularly targeted agents - PMC. (n.d.).
- Conventional cytotoxic agents: Significance and symbolism. (2025, June 22).
- Technical Support Center: Interpreting IC50 Values in Different Cell Types - Benchchem. (n.d.).
- IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with... - ResearchGate. (n.d.).
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH. (n.d.).
- Doxorubicin pathways: pharmacodynamics and adverse effects - PMC - NIH. (n.d.).
- The half maximal inhibitory concentration (IC50) value of paclitaxel... - ResearchGate. (n.d.).
- List of chemotherapeutic agents - Wikipedia. (n.d.).
- An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC - NIH. (n.d.).
- The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PubMed Central. (n.d.).
- Summary of IC 50 values for cisplatin-treated human cells. Non-linear... - ResearchGate. (n.d.).
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI. (n.d.).
- About Cytotoxic Agents: Uses, How They Help, & Limitations - Healthline. (2021, October 22).
- Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy - PMC - NIH. (n.d.).
- Cytotoxic Agents| ADC Cytotoxin - BOC Sciences. (n.d.).
- Can someone advise me how to interpret my results of cytotoxicity using MTT assay? (2014, November 23).
- Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - NIH. (n.d.).
- How to comment after finding IC50 according to MTT results? - ResearchGate. (2021, September 24).
- Cytotoxicity elicited by N-benzylpiperazine (BZP) (a) and... | Download Scientific Diagram - ResearchGate. (n.d.).
- This compound - MySkinRecipes. (n.d.).
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. clyte.tech [clyte.tech]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug development in oncology: classical cytotoxics and molecularly targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conventional cytotoxic agents: Significance and symbolism [wisdomlib.org]
- 7. List of chemotherapeutic agents - Wikipedia [en.wikipedia.org]
- 8. About Cytotoxic Agents: Uses, How They Help, & Limitations [healthline.com]
- 9. This compound [myskinrecipes.com]
- 11. Doxorubicin - Wikipedia [en.wikipedia.org]
- 12. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Cisplatin - Wikipedia [en.wikipedia.org]
- 17. Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. clyte.tech [clyte.tech]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Technical Guide to the Structure-Activity Relationships of Benzylpiperazino Benzoates as Dopamine D4 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the dopamine D4 receptor has emerged as a compelling target for therapeutic intervention in a range of neuropsychiatric disorders. Among the diverse chemical scaffolds investigated, benzylpiperazino benzoates represent a promising class of molecules demonstrating notable affinity and selectivity for this receptor. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the interaction of these compounds with the dopamine D4 receptor. By dissecting the influence of structural modifications across the benzyl, piperazine, and benzoate moieties, we aim to furnish researchers with the insights necessary to guide the rational design of novel and more potent D4 receptor ligands.
The Benzylpiperazino Benzoate Scaffold: A Privileged Motif for D4 Receptor Affinity
The benzylpiperazino benzoate core structure consists of three key components: a benzyl group, a piperazine ring, and a benzoate ester. The inherent flexibility of this scaffold, coupled with the numerous sites available for chemical modification, has made it an attractive starting point for medicinal chemists. The piperazine moiety, a common pharmacophore in central nervous system (CNS) active compounds, often serves as a central scaffold to orient the other functional groups for optimal receptor interaction.
Deconstructing the SAR: A Tale of Three Moieties
The biological activity of benzylpiperazino benzoates is a finely tuned interplay of the electronic and steric properties of substituents on each of its three core components. Understanding these relationships is paramount for optimizing ligand potency and selectivity.
The Benzyl Group: Steering Potency and Selectivity
The benzyl moiety plays a crucial role in anchoring the ligand within the receptor binding pocket. Modifications to the phenyl ring of the benzyl group have a profound impact on affinity and selectivity.
-
Substitution Pattern: The position of substituents on the phenyl ring is critical. Generally, substitution at the para position is well-tolerated and can enhance potency.
-
Electronic Effects: Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), at the para position of the benzyl ring have been shown to increase affinity for the D4 receptor. For instance, a 4-chlorobenzyl substituent often leads to high D4 affinity and selectivity.[1]
-
Steric Bulk: While some steric bulk is tolerated, excessively large substituents can be detrimental to binding.
The Piperazine Ring and its Analogs: The Central Hub
The piperazine ring acts as a central linker and its nitrogen atoms are key interaction points. While the unsubstituted piperazine is a common starting point, modifications can influence the overall conformation and basicity of the molecule. Replacing the piperazine with structurally related motifs, such as piperidine, can also significantly alter the pharmacological profile. In some cases, replacing the piperazine ring with piperidine has been shown to be a key structural element for dual histamine H3 and sigma-1 receptor affinities.[2]
The Benzoate Moiety: Modulating Activity through Ester Substitution
Systematic SAR studies focusing specifically on the benzoate portion of benzylpiperazino benzoates are less prevalent in publicly available literature. However, by drawing parallels from related benzoyl-piperazine structures and fundamental medicinal chemistry principles, we can infer potential relationships.
-
Electronic Nature of Substituents: The electronic properties of substituents on the benzoate phenyl ring can influence the reactivity of the ester carbonyl and its ability to form hydrogen bonds. Electron-withdrawing groups may enhance interactions with electron-rich pockets in the receptor, while electron-donating groups could have the opposite effect.
-
Positional Isomerism: The location of substituents on the benzoate ring will likely impact the orientation of the molecule within the binding site. Ortho, meta, and para substitutions can lead to distinct interactions and, consequently, different activity profiles.
Comparative Analysis of Analog Performance
To illustrate the practical implications of the SAR principles discussed, the following table summarizes hypothetical data for a series of benzylpiperazino benzoate analogs, highlighting the impact of substitutions on dopamine D4 receptor binding affinity (Ki).
| Compound ID | Benzyl Substituent | Benzoate Substituent | Dopamine D4 Ki (nM) |
| 1a | H | H | 50 |
| 1b | 4-Cl | H | 15 |
| 1c | 4-F | H | 20 |
| 1d | 4-CH3 | H | 65 |
| 1e | 4-Cl | 4-NO2 | 8 |
| 1f | 4-Cl | 4-OCH3 | 25 |
| 1g | 4-Cl | 2-Cl | 18 |
This data is illustrative and intended to demonstrate SAR principles.
Experimental Protocols: Synthesis and Biological Evaluation
A thorough understanding of the SAR of benzylpiperazino benzoates necessitates robust synthetic and analytical methodologies.
General Synthetic Scheme
A common route for the synthesis of benzylpiperazino benzoates involves a two-step process: N-benzylation of a piperazine derivative followed by esterification.
Caption: General synthetic workflow for benzylpiperazino benzoates.
Step-by-Step Protocol:
-
N-Benzylation: To a solution of the appropriately substituted piperazine in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate) and the substituted benzyl halide. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up and Purification: After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude N-benzylpiperazine intermediate by column chromatography.
-
Esterification: Dissolve the purified N-benzylpiperazine intermediate and the desired substituted benzoic acid in an anhydrous solvent like dichloromethane (DCM). Add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Final Purification: Stir the reaction mixture at room temperature until completion. After work-up, purify the final benzylpiperazino benzoate product by column chromatography to yield the desired compound.
Radioligand Binding Assay for Dopamine D4 Receptor
The binding affinity of the synthesized compounds for the dopamine D4 receptor can be determined using a competitive radioligand binding assay.
Caption: Workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone), and varying concentrations of the test compound (benzylpiperazino benzoate).
-
Incubation: Incubate the plates at a controlled temperature for a specific duration to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The structure-activity relationship of benzylpiperazino benzoates offers a fertile ground for the discovery of novel dopamine D4 receptor ligands. The benzyl and piperazine moieties have been shown to be critical determinants of potency and selectivity. While the role of the benzoate portion is less explored, it presents a significant opportunity for further optimization. Future research should focus on a systematic exploration of substituents on the benzoate ring to build a more complete SAR profile. The integration of computational modeling and in vivo efficacy studies will be instrumental in translating these findings into clinically viable drug candidates for the treatment of neuropsychiatric disorders.
References
-
Bioorg Med Chem. 2001 Dec;9(12):3207-13.
-
BenchChem.
-
J Med Chem. 2012 Jan 26;55(2):939-50.
-
ACS Omega. 2023 Jul 18;8(29):26343-26356.
-
Int J Mol Sci. 2022 Mar 23;23(7):3513.
Sources
- 1. 6-(4-Benzylpiperazin-1-yl)benzodioxanes as selective ligands at cloned primate dopamine D(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Purity of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate using HPLC-MS
In the landscape of drug discovery and development, the unequivocal confirmation of a compound's purity is a cornerstone of reliable and reproducible research.[1][2] This guide provides an in-depth protocol for the purity assessment of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate, a novel synthetic intermediate, utilizing the power of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We will explore the rationale behind the chosen methodology, compare it with alternative techniques, and provide a detailed, field-tested protocol for immediate application in your laboratory.
The Imperative of Purity in Pharmaceutical Research
The presence of impurities, even at trace levels, can significantly impact the pharmacological and toxicological profile of a compound, leading to misleading biological data and potential safety concerns.[3] Therefore, the use of a highly sensitive and specific analytical technique is not just a regulatory requirement but a scientific necessity.[4] HPLC-MS has emerged as the gold standard for this purpose, offering a dual-layered analysis that combines the separation power of chromatography with the definitive identification capabilities of mass spectrometry.[5][6]
Comparative Analysis: HPLC-MS vs. HPLC-UV for Purity Determination
While traditional HPLC with Ultraviolet (UV) detection is a robust and widely used technique for purity analysis, it has inherent limitations.[7] The primary drawback of HPLC-UV is its reliance on the presence of a chromophore in the analyte and its impurities. Furthermore, it cannot definitively identify unknown peaks without corresponding reference standards. In contrast, HPLC-MS provides molecular weight information for each separated component, enabling the tentative identification of impurities even in the absence of standards.[7][8] This capability is invaluable in the early stages of drug development where impurity profiles are often not fully characterized.
Here's a comparative overview:
| Feature | HPLC-UV | HPLC-MS |
| Specificity | Moderate. Relies on chromatographic separation and UV absorbance, which may not be unique. Co-eluting impurities can be missed. | High. Provides mass-to-charge ratio (m/z) for each component, offering an orthogonal detection method that can distinguish between co-eluting species with different masses.[3] |
| Sensitivity | Good, but can be limited for compounds with poor UV absorption. | Excellent. Often capable of detecting impurities at much lower levels than UV detection.[8][9][10] |
| Identification of Unknowns | Not possible without reference standards. | Possible through the determination of molecular weight and fragmentation patterns (with MS/MS).[5][7] |
| Quantitative Accuracy | Generally higher for the main component when a validated method is used, as UV response is often more stable and less susceptible to matrix effects than MS signal.[3] | Can be excellent with the use of appropriate internal standards. However, ionization efficiency can vary between compounds, affecting relative quantification based on peak area alone.[3] |
| Cost & Complexity | Lower cost and less complex to operate. | Higher initial investment and requires more specialized expertise for operation and data interpretation. |
Experimental Workflow for Purity Assessment
The following diagram illustrates the comprehensive workflow for the purity confirmation of this compound using HPLC-MS.
Caption: A streamlined workflow for the purity analysis of this compound.
Detailed Experimental Protocol
This protocol is designed as a starting point and may require optimization based on the specific instrumentation and impurity profile observed.
Materials and Reagents
-
This compound (Test sample)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ultrapure Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS grade, >99%)
-
System Suitability Mixture (e.g., a mixture of related, known compounds or a previously characterized batch of the target compound)
Instrumentation
-
HPLC or UHPLC system equipped with a quaternary pump, autosampler, and column oven.
-
Single Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
-
Chromatography Data System (CDS) for instrument control and data analysis.
Sample Preparation
-
Stock Solution: Accurately weigh approximately 1.0 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
-
Working Solution: Further dilute the stock solution to a final concentration of approximately 10 µg/mL using the same diluent.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.
Rationale: A concentration of 10 µg/mL is a good starting point to achieve a strong signal for the main peak without saturating the detector, allowing for the detection of low-level impurities. Filtration is critical to remove any particulates that could damage the HPLC column or interfere with the analysis.
HPLC Method
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). A C18 column is a versatile choice for the separation of moderately non-polar small molecules like the target compound.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile Rationale: Formic acid is a common mobile phase additive in LC-MS that aids in the protonation of the analyte, leading to better ionization efficiency in positive ESI mode and improved peak shape.
-
Gradient Program:
Time (min) %B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Method
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive Ion Mode Rationale: The piperazine moiety in the target molecule contains basic nitrogen atoms that are readily protonated, making positive ion mode the logical choice for sensitive detection.[11][12]
-
Scan Range: m/z 100 - 1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Desolvation Gas (N2) Flow: 800 L/hr
-
Desolvation Temperature: 350 °C
System Suitability Testing (SST)
Before analyzing any samples, it is imperative to verify the performance of the HPLC-MS system.[13][14] This is achieved by injecting a system suitability solution (e.g., five replicate injections). Key parameters to monitor include:[15][16]
-
Peak Tailing Factor: Should be between 0.8 and 1.5 for the main peak.
-
Retention Time Repeatability: Relative Standard Deviation (RSD) should be <1%.
-
Peak Area Repeatability: RSD should be <2%.
-
Resolution: If known impurities are included in the SST mixture, the resolution between the main peak and the closest eluting impurity should be >2.0.
Rationale: SST ensures that the analytical system is performing as expected and is capable of providing accurate and reproducible results.[14][17] It is a critical component of method validation and routine analysis in a regulated environment.
Data Analysis and Interpretation
-
Purity Calculation: The purity of the sample is typically calculated using the area normalization method from the Total Ion Chromatogram (TIC).
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Impurity Identification: Examine the mass spectrum of each impurity peak. The observed m/z value will correspond to the protonated molecule [M+H]+ of the impurity. This information can be used to propose potential structures for the impurities, which can then be confirmed through further investigation (e.g., MS/MS fragmentation studies or synthesis of the suspected impurity).
Conclusion
The use of HPLC-MS for the purity determination of this compound provides a level of analytical detail that is essential for modern drug development.[5][18] This technique not only offers high sensitivity and specificity for quantitative purity assessment but also provides invaluable qualitative information for the identification of unknown impurities.[19] By implementing a robust analytical method, including rigorous system suitability testing, researchers can have high confidence in the quality of their compounds, ensuring the integrity of their scientific findings.
References
-
The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019). BioPharm International. [Link]
-
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2002). Journal of Chromatography A. [Link]
-
Liquid chromatography-mass spectrometry and related techniques for purity assessment in early Drug discovery. (2009). ResearchGate. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
-
Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023). Clinical Tree. [Link]
-
Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. (2018). Metabolomics. [Link]
-
Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. (2013). SpringerPlus. [Link]
-
Application of LCMS in small-molecule drug development. (2016). New Food Magazine. [Link]
-
Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. (2013). PubMed. [Link]
-
Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2024). ResearchGate. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2017). ResearchGate. [Link]
-
Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. [Link]
-
Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]
-
Getting the peaks perfect: System suitability for HPLC. (2001). American Chemical Society. [Link]
-
System suitability testing. (2014). Slideshare. [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek. [Link]
-
Will % impurity profile of HPLC-UV and LC-HRMS matches? (2019). ResearchGate. [Link]
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho. [Link]
-
System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. [Link]
-
Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. (2021). ACS Omega. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci. [Link]
-
Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. (2011). Analytical and Bioanalytical Chemistry. [Link]
-
Development of a System Suitability Test for Two-Dimensional Liquid Chromatography. (2022). LCGC North America. [Link]
-
PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. moravek.com [moravek.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. agilent.com [agilent.com]
- 11. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. System suitability testing | PPTX [slideshare.net]
- 16. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. hovione.com [hovione.com]
- 19. veeprho.com [veeprho.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate
Introduction: Methyl 2-(4-benzylpiperazino)-5-fluorobenzoate (CAS No. 1256633-30-3) is a heterocyclic building block commonly utilized in pharmaceutical research and organic synthesis.[1][2] As with any specialized chemical reagent, its lifecycle does not end upon completion of a reaction. Responsible management of the resulting waste is paramount, not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond mere instruction to explain the scientific and regulatory rationale behind each procedure.
Hazard Assessment: The Foundation of Safe Disposal
Table 1: Chemical and Hazard Profile of this compound
| Property | Value/Information | Source(s) |
| CAS Number | 1256633-30-3 | [2][4] |
| Molecular Formula | C₁₉H₂₁FN₂O₂ | [4] |
| Molecular Weight | 328.38 g/mol | [4] |
| Known Hazards | Data is limited. General GHS classifications for related structures include acute toxicity (oral), skin irritation, and eye irritation.[5][6] | |
| Disposal Mandate | Must be disposed of via a licensed chemical destruction facility or controlled incineration. Do not discharge to sewer systems. | [3] |
| Environmental Fate | No data available on persistence, degradability, or bioaccumulation. Assume potential for environmental harm and prevent release. | [3] |
The Core Principle: Segregation and Containment
The cornerstone of proper chemical waste management is the immediate and correct segregation of waste streams.[7] This prevents unintended and potentially violent reactions between incompatible chemicals.[8] this compound waste, whether in solid form, in solution, or as contaminated labware, must never be mixed with general refuse or other waste streams without explicit approval from EH&S.
The primary disposal route for this compound is collection for off-site destruction by a licensed hazardous waste contractor. [3] This is a mandate dictated by its chemical nature and the lack of data confirming its suitability for other disposal methods.
On-Site Management: The Satellite Accumulation Area (SAA)
Federal and local regulations, such as those outlined by the EPA, govern the temporary storage of hazardous waste at the point of generation.[9][10][11] This designated location is known as a Satellite Accumulation Area (SAA).[8][9]
Key requirements for an SAA include:
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9]
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the hazards.[7][9]
-
Container Integrity: Waste must be stored in containers that are compatible with the chemical, in good condition, and securely capped at all times except when waste is being added.[8][12] The original product container is often an excellent choice for the corresponding waste.[12]
-
Accumulation Limits: Laboratories must not exceed the volume limits for an SAA (typically 55 gallons for total hazardous waste and/or 1 quart for acutely toxic waste).[9]
The Disposal Workflow: A Decision Framework
The process from generating waste to its final removal from the laboratory follows a structured workflow. This ensures that safety and compliance checks are integrated at every stage.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
I. Preparation and Personal Protective Equipment (PPE)
-
Consult the SDS: Before handling the waste, review the specific Safety Data Sheet for this compound and any solvents used.
-
Don PPE: At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemically resistant gloves (e.g., nitrile).[13]
-
Work Area: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, especially if dealing with solutions in volatile solvents.[7]
II. Waste Containment and Labeling
-
Select a Container: Choose a container made of a material compatible with the waste (e.g., High-Density Polyethylene (HDPE), borosilicate glass). The container must be in good condition with a secure, leak-proof screw cap.[8]
-
Label the Container: Before adding any waste, affix a hazardous waste tag or label provided by your institution. Fill it out completely:
III. Transferring and Storing Waste
-
Transfer: Carefully transfer the waste into the labeled container using a funnel to prevent spills.
-
Do Not Overfill: Leave at least 10% of headspace (or one inch) at the top of the container to allow for vapor expansion.[8]
-
Seal and Clean: Securely cap the container. Wipe the exterior of the container with a suitable solvent to remove any external contamination.
-
Store in SAA: Place the sealed container in your designated Satellite Accumulation Area. Ensure it is stored with compatible waste types (e.g., away from acids and bases).[8][14]
IV. Decontamination and Empty Container Management
-
Contaminated Labware: Reusable labware (e.g., glassware) should be decontaminated by rinsing with a small amount of an appropriate solvent. This rinseate must be collected and disposed of as hazardous waste.[12]
-
Contaminated Disposables: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled solid hazardous waste container.
-
Empty Product Containers: An empty container that held this compound is still considered hazardous waste. It must be managed as such unless it is triple-rinsed.[3][12]
-
To triple-rinse, use a solvent that can dissolve the compound. Each rinse should use about 5-10% of the container's volume.[12]
-
Crucially, all rinseate must be collected and added to the appropriate liquid hazardous waste container. [12]
-
Once triple-rinsed, the original labels must be completely defaced or removed before the container can be disposed of as non-hazardous waste (e.g., broken glass box or regular trash, per institutional policy).[12]
-
V. Final Disposal and Documentation
-
Request Pickup: Once a waste container is full or is no longer being added to, submit a chemical waste collection request to your institution's EH&S department or designated hazardous waste vendor.[9]
-
Maintain Records: Keep a copy of the waste pickup request and any associated manifests for your laboratory's records, as required by institutional and federal regulations.
Regulatory Context
All hazardous waste activities, from generation to disposal, are regulated by federal and state authorities. In the United States, the primary governing bodies are the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA), which ensures worker safety during handling.[11][15][16][17][18][19] Adherence to the procedures outlined in this guide and your institution's specific policies is essential for maintaining compliance.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
-
DuraLabel. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 1256633-30-3 | this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-cyano-2-fluorobenzoate. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. aceschem.com [aceschem.com]
- 3. echemi.com [echemi.com]
- 4. arctomsci.com [arctomsci.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. Methyl 5-cyano-2-fluorobenzoate | C9H6FNO2 | CID 55265274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. vumc.org [vumc.org]
- 13. biosynth.com [biosynth.com]
- 14. connmaciel.com [connmaciel.com]
- 15. resources.duralabel.com [resources.duralabel.com]
- 16. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 17. epa.gov [epa.gov]
- 18. youtube.com [youtube.com]
- 19. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Handling Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate
Executive Summary: A Proactive Approach to Safety
Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate is a substituted piperazine derivative, a class of compounds frequently utilized as building blocks in pharmaceutical research and development.[1][2] Its structure, incorporating a fluorinated benzene ring, an ester, and a piperazine moiety, suggests a potential for biological activity and, consequently, a need for meticulous handling protocols. While specific toxicity data for this compound is not extensively published, a thorough hazard assessment based on its structural analogues is critical for ensuring laboratory safety.
This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound. It is designed for drug development professionals and researchers, moving beyond a simple checklist to explain the scientific rationale behind each safety recommendation. By understanding the "why," laboratory personnel can cultivate a more robust and intuitive safety culture.
Hazard Assessment and Risk Profile
A comprehensive review of Safety Data Sheets (SDS) and hazard classifications for structurally similar fluorinated benzoates and piperazine derivatives provides a predictive hazard profile.[3][4][5]
Anticipated Hazards: Based on analogous compounds, this compound should be handled as a substance with the following potential hazards until proven otherwise:
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[3][5]
-
Skin Irritation: May cause skin irritation upon direct contact.[3][5]
-
Serious Eye Irritation: Likely to cause serious and potentially damaging eye irritation.[3][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][5]
| Potential Hazard Class | GHS Hazard Statement Code | Description of Risk |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[5] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[3][5] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3][5] |
This profile necessitates a stringent personal protective equipment (PPE) protocol to create effective barriers against all potential routes of exposure.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific task and the associated risks of exposure, such as splashes, aerosolization of powders, or incidental contact.
Hand and Arm Protection
Recommendation: Nitrile or Butyl rubber gloves. A double-gloving strategy is recommended for any procedure involving significant quantities or extended handling times. Scientific Rationale: The compound is an aromatic ester. Standard lightweight latex gloves offer poor protection against many organic solvents and chemicals and are not recommended.[6][7] Nitrile gloves provide good resistance to a range of chemicals, including esters and aromatic hydrocarbons, and offer excellent puncture resistance.[6][8] For handling larger volumes or when preparing solutions, Butyl rubber gloves provide superior protection against esters and ketones.[8][9] Always check the manufacturer's glove compatibility chart for specific breakthrough times.
Eye and Face Protection
Recommendation: Chemical splash goggles that form a protective seal around the eyes.[9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8] Scientific Rationale: Due to the high likelihood of serious eye irritation (H319), standard safety glasses with side shields are insufficient.[3][5] Chemical splash goggles are essential to prevent liquids or fine powders from entering the eye area from any angle.[9]
Body Protection
Recommendation: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. Scientific Rationale: A lab coat serves as a removable barrier to protect personal clothing and skin from minor spills and contamination.[6] It should be removed immediately if it becomes contaminated.
Respiratory Protection
Recommendation:
-
For handling solids: When weighing or transferring the solid powder outside of a certified chemical fume hood or ventilated balance enclosure, a NIOSH-approved respirator is mandatory. A half-mask respirator with P100 (particulate) cartridges is recommended.
-
For handling solutions: Work should be conducted within a chemical fume hood to control vapor exposure. If this is not feasible, a respirator with organic vapor cartridges may be required based on a formal risk assessment. Scientific Rationale: Fine powders can be easily aerosolized, creating an inhalation hazard.[10] The H335 "May cause respiratory irritation" and H332 "Harmful if inhaled" classifications for analogous compounds underscore this risk.[3][5] A P100 filter is 99.97% efficient at removing airborne particulates.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.
Caption: Decision and action flowchart for chemical spill response.
Waste Disposal
Scientific Rationale: As a fluorinated organic compound, special consideration must be given to its disposal to prevent environmental persistence. [11]While high-temperature incineration is a method used for the destruction of some fluorinated compounds like PFAS, this is typically handled by specialized waste management facilities. [12][13] Procedure:
-
Segregation: All waste contaminated with this compound, including excess solid, solutions, and contaminated consumables (gloves, absorbent pads, etc.), must be collected in a dedicated, properly sealed, and clearly labeled hazardous waste container. [11]Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.
Conclusion
The responsible use of novel chemical entities like this compound underpins the integrity and safety of scientific research. By integrating the principles and protocols outlined in this guide—from predictive hazard analysis to meticulous operational planning—researchers can effectively mitigate risks, ensuring both personal safety and the protection of the wider laboratory environment.
References
-
Division of Research Safety, University of Illinois. Complicated Chemical Spills. Available from: [Link]
-
Westlab. (2023). 8 Steps to Handling a Lab Chemical Spill. Available from: [Link]
-
Environmental Health & Safety, The University of Texas at Austin. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Available from: [Link]
-
Research Safety, Northwestern University. Spills. Available from: [Link]
-
American Chemical Society. Guide for Chemical Spill Response. Available from: [Link]
-
U.S. Environmental Protection Agency. Incineration to Manage PFAS Waste Streams. Available from: [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Available from: [Link]
-
Certas Lubricant Solutions. Personal Protective Equipment (PPE) Standards. Available from: [Link]
-
Fragrance Oils Direct UK. (2022). Personal Protective Equipment for Fragrance Oil. Available from: [Link]
-
MDPI. Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. Available from: [Link]
-
Miami University. Personal Protective Equipment. Available from: [Link]
-
University of California, Berkeley. Personal Protective Equipment (PPE) Appendix E. Available from: [Link]
-
MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Available from: [Link]
-
PubChem, National Center for Biotechnology Information. Methyl 5-cyano-2-fluorobenzoate. Available from: [Link]
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Available from: [Link]
-
Svobodová, J. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185. Available from: [Link]
-
Arctom. This compound. Available from: [Link]
-
PubChem, National Center for Biotechnology Information. Methyl 5-bromo-2-fluorobenzoate. Available from: [Link]
-
Ciaffara, V. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1438. Available from: [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 5-cyano-2-fluorobenzoate | C9H6FNO2 | CID 55265274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 5-bromo-2-fluorobenzoate | C8H6BrFO2 | CID 21525435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. mcrsafety.com [mcrsafety.com]
- 9. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. epa.gov [epa.gov]
- 13. mcfenvironmental.com [mcfenvironmental.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
